molecular formula C8H10N2O3 B1313496 [4-(Methylamino)-3-nitrophenyl]methanol CAS No. 62347-97-1

[4-(Methylamino)-3-nitrophenyl]methanol

Cat. No.: B1313496
CAS No.: 62347-97-1
M. Wt: 182.18 g/mol
InChI Key: CQTXKCNAHJKKQU-UHFFFAOYSA-N
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Description

[4-(Methylamino)-3-nitrophenyl]methanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXKCNAHJKKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489025
Record name [4-(Methylamino)-3-nitrophenyl]methanol
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-97-1
Record name [4-(Methylamino)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[4-(Methylamino)-3-nitrophenyl]methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [4-(Methylamino)-3-nitrophenyl]methanol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed insights into its structure, properties, synthesis, reactivity, and safe handling.

Core Molecular Identity and Structure

Chemical Identifiers
IdentifierValue
CAS Number 62347-97-1[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
IUPAC Name (4-(Methylamino)-3-nitrophenyl)methanol
Synonyms 4-Methylamino-3-nitro-benzylalcohol, N-methyl-4-hydroxymethyl-2-nitroaniline[3]
Structural Representation

This compound is a substituted aromatic compound. Its structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a methylamino group (-NHCH₃), and a nitro group (-NO₂). The methylamino and hydroxymethyl groups are positioned para (1,4) to each other, while the nitro group is ortho to the methylamino group and meta to the hydroxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

The properties of this compound are dictated by the interplay of its three functional groups, which allow for hydrogen bonding (hydroxyl, amino) and strong dipole-dipole interactions (nitro).

PropertyValueSource
Melting Point 114-115 °C[3]
Boiling Point (Predicted) 383.5 ± 37.0 °C[3]
Density (Predicted) 1.354 ± 0.06 g/cm³[3]
pKa (Predicted) 13.71 ± 0.10[3]
LogP 1.725[3]
Storage Temperature 2-8°C (Protect from light)[3]
Spectroscopic Profile

The spectroscopic data are critical for confirming the identity and purity of the compound during synthesis and analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the alcohol, and the amine and hydroxyl protons. The aromatic region would display a complex splitting pattern due to the substitution pattern. The methyl protons (-CH₃) would appear as a doublet (due to coupling with the N-H proton), the methylene protons (-CH₂OH) as a singlet or doublet depending on coupling with the -OH proton, and the N-H and O-H protons as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals corresponding to the six aromatic carbons, the methyl carbon, and the methylene carbon. The chemical shifts would be influenced by the electronic nature of the substituents.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include:

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol.

    • N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ for the secondary amine.

    • C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Signals just below 3000 cm⁻¹.

    • NO₂ stretch (asymmetric and symmetric): Two strong bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.[4][5]

    • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

    • C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 182.07, corresponding to the exact mass of the molecule (C₈H₁₀N₂O₃).[3] Common fragmentation patterns would involve the loss of water (-18), a hydroxyl radical (-17), or cleavage of the benzyl C-C bond.

Synthesis and Chemical Reactivity

Synthetic Pathways

The most common and direct route to synthesize this compound is through the reduction of the corresponding aldehyde, 4-(methylamino)-3-nitrobenzaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-(Methylamino)-3-nitrobenzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The choice of sodium borohydride is based on its chemoselectivity; it readily reduces aldehydes while being inert towards the nitro group, a feature not shared by stronger reducing agents like LiAlH₄.[6]

  • Dissolution: Dissolve 4-(methylamino)-3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for approximately 3 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid or ammonium chloride solution to neutralize excess NaBH₄.

  • Workup: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/ethyl acetate mixture) to yield the final product.[3][7]

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is a composite of its three distinct functional groups. This multi-functionality makes it a versatile intermediate.

  • The Aromatic Ring and Nitro Group:

    • The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[8][9] Any EAS reaction would be directed to the positions meta to the nitro group.

    • Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the nitro group.[10]

    • The nitro group itself is a key site for chemical transformation, most notably reduction. A wide array of reagents can reduce it to an amine (-NH₂), including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe, Sn, Zn in HCl).[11][12] This transformation is fundamental, as it converts a strongly deactivating group into a strongly activating ortho-, para-directing amino group.[11]

  • The Hydroxymethyl Group:

    • As a primary alcohol, the -CH₂OH group can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC) or further to a carboxylic acid with stronger agents (e.g., KMnO₄, CrO₃).

    • It can undergo esterification with carboxylic acids or acid chlorides and can be converted to an alkyl halide.

  • The Methylamino Group:

    • This secondary amine group is basic and nucleophilic. It can be protonated by acids to form a salt.

    • It can undergo further N-alkylation or N-acylation reactions.[13] For instance, reaction with an acyl chloride in the presence of a base would yield an amide. Protecting this group via acylation is a common strategy to control its high activating effect during subsequent electrophilic substitution reactions on the ring.[13]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable building block in multi-step syntheses. Its utility stems from the ability to selectively modify its functional groups.

  • Precursor for Diamino Compounds: A primary application is its use as a precursor to 4-methylamino-3-aminobenzyl alcohol. This is achieved through the selective reduction of the nitro group. The resulting diamino derivative is a key intermediate for synthesizing heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

  • Synthesis of Dyes and Pigments: Aromatic amines and their derivatives are foundational in the dye industry. After reduction of the nitro group, the resulting amine can be diazotized and coupled with other aromatic compounds to form azo dyes.

  • Material Science: The molecule's structure could be incorporated into polymers or other materials where its specific electronic and hydrogen-bonding properties could be exploited.

Safety, Handling, and Storage

As with any nitroaromatic compound, proper safety protocols are essential.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands thoroughly after handling.[14]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • It is recommended to store protected from light.[3]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[14]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[14]

    • If Swallowed: Rinse mouth and seek medical attention.[14]

References

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Wikipedia. Reduction of nitro compounds.
  • Royal Society of Chemistry. (2021, February 4). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • The Chemical Blog. The Chemistry of N-Methylaniline: Synthesis and Reaction Mechanisms.
  • National Institutes of Health. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Royal Society of Chemistry. SUPPLEMENTARY DATA.
  • ResearchGate. N‐methylation of aniline with CD3OD and CH3OH.
  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Wikipedia. Nitro compound.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Sigma-Aldrich. (2024, March 5). SAFETY DATA SHEET.
  • ChemicalBook. This compound synthesis.
  • LookChem. This compound.
  • ChemScene. [4-(dimethylamino)-3-nitrophenyl]methanol.
  • Chemsrc. (2025, August 22). (4-Nitrophenyl)methanol.
  • NCERT. Amines.
  • ChemicalBook. (2025, July 16). This compound.
  • PubChem. 3-Methylamino-4-Nitrophenoxyethanol.
  • Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
  • PubChem. (4-Amino-3-nitrophenyl)methanol.
  • PubChem. 4-Methyl-3-nitrobenzyl alcohol.
  • Thermo Fisher Scientific. (2009, April 27). Methanol - SAFETY DATA SHEET.
  • Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.
  • Loba Chemie. METHANOL AR/ACS.
  • ResearchGate. Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols.
  • National Institutes of Health. (4-Nitrophenyl)methanol.
  • Wikipedia. 3-Nitrobenzyl alcohol.
  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzyl alcohol.
  • PubChem. 3-Methoxy-4-nitrobenzyl alcohol.
  • ResearchGate. Entry 8: (3-Nitrophenyl)methanol[15] CH 2 OH. Retrieved from researchgate.net.

Sources

Synthesis pathway for [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [4-(Methylamino)-3-nitrophenyl]methanol

This guide provides a comprehensive technical overview of the synthetic pathways for this compound (CAS No: 62347-97-1), a valuable chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will explore multiple synthetic routes, offering a comparative analysis to inform methodological choices, and provide a detailed, field-tested protocol for a reliable and efficient approach.

Introduction and Strategic Overview

This compound is an aromatic compound featuring a benzyl alcohol moiety further substituted with a methylamino group and a nitro group. This specific arrangement of functional groups—a hydrogen bond donor (alcohol), a hydrogen bond acceptor/donor (secondary amine), and a strong electron-withdrawing group (nitro)—makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional dyes.

The synthetic strategy for this molecule hinges on the selective introduction and manipulation of its core functional groups. The key challenges lie in managing the regioselectivity of the nitration and substitution reactions, as well as ensuring the compatibility of reagents with the multiple functional groups present in the molecule and its precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several viable disconnections. The primary alcohol can be derived from the reduction of a corresponding aldehyde or carboxylic acid. The methylamino group can be installed via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen. This leads to three principal synthetic strategies.

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C TM This compound A_Start 4-Chloro-3-nitrobenzyl alcohol TM->A_Start C-N bond formation (SNAr) B_Inter 4-(Methylamino)-3-nitrobenzoic acid TM->B_Inter Reduction C_Start 4-(Methylamino)-3-nitrobenzaldehyde TM->C_Start Reduction B_Start 4-Chloro-3-nitrobenzoic acid B_Inter->B_Start C-N bond formation (SNAr)

Caption: Retrosynthetic analysis of this compound.

Elucidation of Synthetic Pathways

Pathway A: Nucleophilic Aromatic Substitution on a Benzyl Alcohol Scaffold

This pathway represents the most direct approach, involving the reaction of commercially available 4-chloro-3-nitrobenzyl alcohol with methylamine.

Caption: Pathway A: Synthesis via Nucleophilic Aromatic Substitution.

Mechanistic Rationale: The electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Methylamine acts as the nucleophile, displacing the chloride ion. The reaction is typically conducted in a polar solvent like methanol to facilitate the dissolution of reactants and is often heated in a sealed vessel to increase the reaction rate.[2] A similar synthesis using ammonia to produce 4-amino-3-nitrobenzyl alcohol proceeds at 150 °C in an autoclave, achieving a 52% yield.[2] This precedent suggests that the reaction with methylamine is chemically sound, though it may require elevated temperatures and pressures.

Pathway B: Reduction of a Carboxylic Acid Intermediate

This two-step pathway begins with the synthesis of 4-(methylamino)-3-nitrobenzoic acid, followed by the reduction of the carboxylic acid group.

Caption: Pathway B: Synthesis via a Carboxylic Acid Intermediate.

  • Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid. This reaction is well-documented and proceeds under reflux conditions by treating 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine.[3][4] The product precipitates upon acidification of the reaction mixture.[3] This step is robust and generally high-yielding.

  • Step 2: Reduction of the Carboxylic Acid. The selective reduction of a carboxylic acid in the presence of a nitro group presents a challenge. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitro group as well. A more chemoselective choice would be a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), which is known to efficiently reduce carboxylic acids while typically leaving nitro groups intact under controlled conditions.

Pathway C: Reduction of an Aldehyde Precursor

This is arguably the most efficient pathway if the starting aldehyde is readily accessible. It involves a single, high-yielding reduction step.

Caption: Pathway C: Synthesis via Aldehyde Reduction.

Mechanistic Rationale: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity. It readily reduces aldehydes and ketones but does not affect more robust functional groups like nitroarenes or secondary amines under standard conditions.[5][6] The reaction is typically performed in an alcoholic solvent, such as ethanol, at room temperature, making it operationally simple and safe.[1][5]

Comparative Analysis of Synthetic Pathways

FeaturePathway A (from Alcohol)Pathway B (from Acid)Pathway C (from Aldehyde)
Starting Material 4-Chloro-3-nitrobenzyl alcohol4-Chloro-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzaldehyde
Number of Steps 121
Key Reagents MethylamineMethylamine, Borane complexSodium borohydride
Potential Yield ModerateModerate to HighHigh
Reaction Conditions Potentially harsh (high T/P)Reflux, then reductionMild (ambient temperature)
Scalability Moderate (requires pressure vessel)GoodExcellent
Safety/Handling Use of pressure equipmentHandling of borane reagentsStandard laboratory practice

Detailed Experimental Protocol: Pathway C

This protocol details the synthesis of this compound from 4-(methylamino)-3-nitrobenzaldehyde via sodium borohydride reduction.[1][5]

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Isolation prep1 Dissolve 3.0 g of 4-(methylamino)-3-nitrobenzaldehyde in 20 mL absolute ethanol. prep2 Prepare a suspension of 0.32 g sodium borohydride in the ethanolic solution. prep1->prep2 react1 Stir the suspension vigorously at ambient temperature for 3 hours. prep2->react1 workup1 Cool the solution in an ice/water bath. react1->workup1 workup2 Slowly add 8.5 mL of 2N HCl to quench unreacted NaBH4. workup1->workup2 workup3 Adjust pH to ~10 with concentrated ammonium hydroxide. workup2->workup3 workup4 Extract the aqueous solution with an organic solvent (e.g., EtOAc). workup3->workup4 workup5 Dry organic phase, filter, and evaporate solvent. workup4->workup5

Caption: Experimental workflow for the synthesis via Pathway C.

Materials and Reagents
  • 4-(Methylamino)-3-nitrobenzaldehyde (MW: 180.16 g/mol )

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Absolute Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 2N solution

  • Ammonium Hydroxide (NH₄OH), concentrated solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.0 g (16.6 mmol) of 4-(methylamino)-3-nitrobenzaldehyde.[1]

  • Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is fully dissolved.[1]

  • Addition of Reducing Agent: To the stirred solution, carefully add 0.32 g (8.3 mmol) of sodium borohydride in portions. Note: The molar ratio is 2:1 aldehyde to borohydride, but a slight excess of NaBH₄ may be used to ensure complete reaction.

  • Reaction: Stir the resulting suspension at ambient temperature for 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent), checking for the disappearance of the starting aldehyde spot.

  • Quenching: After 3 hours, cool the reaction flask in an ice/water bath. Slowly and carefully add 8.5 mL of 2N HCl dropwise to decompose the excess sodium borohydride.[1] Caution: Hydrogen gas will be evolved.

  • Basification: Adjust the pH of the solution to approximately 10 by the dropwise addition of concentrated ammonium hydroxide.[1] This ensures the product is in its free base form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/ethyl acetate mixture) to afford the final product, this compound, as a solid.[2][5]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The reported melting point is 114-115 °C.[5]

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry: To verify the molecular weight (182.18 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch from the alcohol, N-H stretch from the amine, and N-O stretches from the nitro group).

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Hydrochloric Acid (HCl) and Ammonium Hydroxide (NH₄OH): Corrosive. Handle with care to avoid skin and eye contact.

  • Organic Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and sources of ignition.

This guide provides a thorough framework for the synthesis of this compound. By understanding the underlying chemical principles and comparing the available pathways, researchers can select and execute the most suitable method for their specific laboratory context and project goals.

References

  • Vertex AI Search. (2024). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol.
  • LookChem. (n.d.). This compound.
  • BenchChem. (n.d.). Synthesis routes of 3-Nitrobenzyl alcohol.
  • BenchChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid.
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

An In-depth Technical Guide to [4-(Methylamino)-3-nitrophenyl]methanol (CAS 62347-97-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Methylamino)-3-nitrophenyl]methanol, registered under CAS number 62347-97-1, is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a nitro group and a methylamino substituent on the phenyl ring, coupled with a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development and materials science. The presence of both electron-donating (methylamino) and electron-withdrawing (nitro) groups on the aromatic ring imparts unique electronic properties to the molecule, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 62347-97-1[1]
Chemical Name This compound[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 114-115 °CN/A
Boiling Point (Predicted) 383.5 ± 37.0 °CN/A
Density (Predicted) 1.354 ± 0.06 g/cm³N/A
Appearance Orange solid (recrystallized from water)N/A
Solubility

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following sections detail the expected and reported spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The reported ¹H and ¹³C NMR data for this compound in DMSO-d₆ are as follows:

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, NH), 8.01 (s, 1H, H-2), 7.50 (d, 1H, J=8.6 Hz, H-5), 6.97 (d, 1H, J=8.8 Hz, H-6), 5.22 (s, 1H, OH), 4.41 (s, 2H, CH₂), 2.96 (d, 3H, J=4.7 Hz, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 145.15, 135.70, 130.29, 129.30, 123.44, 114.20, 61.70, 29.69.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups.[4][5][6][7][8]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (alcohol)3500-3200Strong, broad peak due to hydrogen bonding.
N-H (secondary amine)3400-3250Medium intensity, sharp peak.
C-H (aromatic)3100-3000Medium to weak, sharp peaks.
C-H (aliphatic)3000-2850Medium intensity, sharp peaks.
C=C (aromatic)1600-1450Medium to weak, sharp peaks.
N-O (nitro group)1550-1475 (asymmetric), 1360-1290 (symmetric)Strong, sharp peaks.
C-O (alcohol)1320-1000Strong, sharp peak.
C-N (amine)1335-1250Medium to strong peak.
Mass Spectrometry (MS)

Synthesis and Reactivity

The synthesis of this compound is a well-documented procedure, typically involving the reduction of the corresponding aldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 4-(methylamino)-3-nitrobenzaldehyde to this compound using sodium borohydride.

Materials:

  • 4-(Methylamino)-3-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • 2N Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Ice/water bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 3.0 g (16.6 mmol) of 4-(methylamino)-3-nitrobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add 0.32 g (8.3 mmol) of sodium borohydride in portions.

  • Stir the resulting suspension at room temperature for 3 hours.

  • Cool the reaction mixture in an ice/water bath.

  • Slowly add 8.5 mL of 2N HCl dropwise to decompose any unreacted sodium borohydride.

  • Adjust the pH of the solution to 10 by adding approximately 10 mL of concentrated ammonium hydroxide.

  • Extract the aqueous solution with 60 mL of chloroform three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from water to yield the pure product.

Expected Yield: 1.7 g (56%) of orange this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 4-(Methylamino)-3- nitrobenzaldehyde step1 Dissolve aldehyde in ethanol reactant1->step1 reactant2 Sodium Borohydride step2 Add NaBH4 reactant2->step2 reactant3 Absolute Ethanol reactant3->step1 step1->step2 step3 Stir for 3 hours at room temp. step2->step3 step4 Quench with HCl step3->step4 step5 Basify with NH4OH step4->step5 step6 Extract with Chloroform step5->step6 step7 Dry organic layer step6->step7 step8 Evaporate solvent step7->step8 step9 Recrystallize from water step8->step9 product This compound step9->product

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the primary alcohol, the secondary amine, and the nitro group on the aromatic ring.

  • Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.[12][13]

  • Amino Group: The secondary amine is nucleophilic and can react with electrophiles.

  • Nitro Group: The nitro group is a strong deactivating group and directs electrophilic aromatic substitution to the meta position relative to itself. It can also be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its utility is particularly evident in the construction of molecules with potential biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold for building diverse molecular libraries for drug discovery screening.[14][15]

While specific applications in marketed drugs are not well-documented, compounds containing the 4-amino-3-nitrophenyl moiety have been investigated for their potential biological activities, including anticancer and antibacterial effects.[16][17][18] The nitro group in such compounds can sometimes act as a pharmacophore, contributing to their biological activity through redox-mediated mechanisms.[18]

Analytical Methods for Purity Assessment

Ensuring the purity of a chemical compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic nitro compounds.[19][20][21][22][23]

Experimental Protocol: HPLC Purity Analysis

The following is a general HPLC protocol that can be adapted for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water is a common mobile phase for the analysis of nitroaromatic compounds.[20] A typical starting point would be a 50:50 (v/v) mixture. The mobile phase can be optimized to achieve the best separation. Addition of a small amount of an acid, such as formic acid or phosphoric acid, may be necessary to improve peak shape.[20]

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength where the compound has strong absorbance (typically around 254 nm for aromatic compounds).

  • Inject an appropriate volume of the sample (e.g., 10 µL).

  • Analyze the resulting chromatogram to determine the purity of the sample by calculating the peak area percentage of the main component.

HPLC_Analysis_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc1 Inject sample onto C18 column prep2->hplc1 hplc2 Elute with Acetonitrile/Water hplc1->hplc2 hplc3 Detect at UV 254 nm hplc2->hplc3 data1 Obtain chromatogram hplc3->data1 data2 Calculate peak area percentage for purity data1->data2

Caption: General workflow for HPLC purity analysis.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on available safety data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[24]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and analysis, and insights into its reactivity and potential applications. By understanding these key characteristics, researchers, scientists, and drug development professionals can effectively utilize this compound in their research endeavors.

References

  • Current time information in Toronto, CA. (n.d.). Google Search.
  • Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS. (2025). Benchchem.
  • The four selected compounds for biological evaluation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Standard X-Ray Diffraction Powder Patterns. Volume 7. Data for 53 Substances. (n.d.). National Technical Reports Library - NTIS.
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.).
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2026).
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • analytical methods. (n.d.).
  • The purity analysis of compounds 1–3 HPLC profiles (254 nm). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • IR Chart. (n.d.).
  • x Ray crystallography. (n.d.). PubMed Central.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid — ERRATUM. (2025).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • X-ray crystallography. (2011). PubMed.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
  • 4-Methyl-3-nitrobenzyl alcohol. (n.d.). Chem-Impex.
  • Mass Spectrometry: Fragment
  • (4-Nitrophenyl)methanol. (n.d.). PubMed Central.
  • [4-(dimethylamino)-3-nitrophenyl]methanol. (n.d.). ChemScene.
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024).
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025).
  • Alcohol Reactivity. (n.d.). MSU chemistry.
  • Understanding Common Lab Solvents. (n.d.).
  • Is p-nitrophenol soluble in organic solvents? (n.d.). ECHEMI.
  • Reactions of ALCOHOLS (Protecting Groups, Pbr3, Oxidation, Reduction & More) PT1. (2017). YouTube.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of the synthetic intermediate, [4-(Methylamino)-3-nitrophenyl]methanol. As novel compounds are synthesized, particularly in the fields of medicinal chemistry and materials science, unambiguous structural verification is paramount. This document moves beyond a simple data sheet, offering an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It explains the causal relationships between the molecule's structure and its spectroscopic output, provides field-proven protocols for data acquisition, and integrates these disparate datasets into a cohesive strategy for structural elucidation.

Introduction and Molecular Overview

This compound is a substituted benzyl alcohol derivative featuring a unique electronic arrangement on the aromatic ring. The interplay between the electron-donating secondary amine (-NHCH₃) and the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the hydroxymethyl group (-CH₂OH) creates a distinct chemical environment. This substitution pattern is critical for its potential utility as a building block in the synthesis of more complex molecules, such as pharmaceutical agents or functional dyes.

Accurate and thorough characterization is the bedrock of chemical synthesis. It validates the synthetic route, confirms the identity of the target compound, and establishes its purity. This guide provides the predictive data and interpretive logic necessary to confidently identify this compound using the three core pillars of spectroscopic analysis: NMR, IR, and MS.

Molecular Structure

The structural features of the molecule are the primary determinants of its spectroscopic signature.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular skeleton.

Expertise & Causality: Experimental Choices

The choice of solvent is the first critical decision in NMR analysis. For a molecule with exchangeable protons (hydroxyl -OH and amine -NH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior to Chloroform-d (CDCl₃). The deuterium in CDCl₃ does not effectively hydrogen-bond, leading to rapid exchange of the -OH and -NH protons with trace amounts of water, which can broaden their signals or even cause them to disappear. DMSO, being a hydrogen-bond acceptor, slows this exchange, allowing for the clear observation of these protons and their couplings. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating and -withdrawing groups will cause a predictable dispersion of the aromatic signals.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
Ar-H (H5) ~8.0 - 8.2 d (J ≈ 2 Hz) 1H Ortho to the strongly withdrawing -NO₂ group, this proton is the most deshielded aromatic proton. Appears as a doublet due to coupling with H6.
Ar-H (H6) ~7.2 - 7.4 dd (J ≈ 8.5, 2 Hz) 1H Ortho to the -CH₂OH group and meta to the -NO₂ group. Coupled to both H5 and H2.
Ar-H (H2) ~6.8 - 7.0 d (J ≈ 8.5 Hz) 1H Ortho to the strongly donating -NHCH₃ group, this proton is the most shielded aromatic proton. Coupled to H6.
-CH₂OH ~4.5 - 4.6 d (J ≈ 5.5 Hz) 2H Benzylic protons, deshielded by the aromatic ring and the oxygen atom. Expected to be a doublet due to coupling with the hydroxyl proton.
-CH₂OH ~5.3 - 5.5 t (J ≈ 5.5 Hz) 1H The hydroxyl proton signal, which will couple to the adjacent methylene protons. Its position is concentration-dependent.
-NH CH₃ ~6.0 - 6.5 q (J ≈ 5 Hz) 1H The amine proton signal, which will couple to the protons of the methyl group. Its chemical shift can be variable.

| -NHCH₃ | ~2.9 - 3.1 | d (J ≈ 5 Hz) | 3H | Methyl protons attached to nitrogen, appearing as a doublet due to coupling with the N-H proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments and insight into their electronic nature.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C4 (Ar-C-NH) ~150 - 155 Attached to the strongly donating amine group, this carbon is significantly deshielded and shifted downfield.
C3 (Ar-C-NO₂) ~135 - 140 Attached to the electron-withdrawing nitro group.
C1 (Ar-C-CH₂OH) ~140 - 145 The ipso-carbon bearing the hydroxymethyl group.
C5 (Ar-CH) ~125 - 130 Aromatic methine carbon adjacent to the nitro group.
C6 (Ar-CH) ~115 - 120 Aromatic methine carbon.
C2 (Ar-CH) ~110 - 115 Shielded by the ortho-amino group.
-CH₂ OH ~62 - 65 Standard chemical shift for a benzylic alcohol carbon.[1]

| -NHCH₃ | ~29 - 32 | Aliphatic carbon attached to a nitrogen atom. |

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a sharp, symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm centered at 8 ppm is typical. Ensure an adequate number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is standard. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Theoretical Principles & Diagnostic Frequencies

The bonds within a molecule are not static; they stretch and bend at specific frequencies. When the frequency of IR radiation matches the natural vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The O-H, N-H, and N-O bonds of the title compound have highly characteristic absorption frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3200 - 3500 O-H stretch (alcohol) Strong, Broad The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[2]
3350 - 3500 N-H stretch (secondary amine) Moderate This peak may overlap with the broad O-H stretch but can often be distinguished as a sharper feature on top of the broader band.
2850 - 3000 C-H stretch (aliphatic) Moderate Corresponds to the stretching of the C-H bonds in the methyl and methylene groups.
~3100 C-H stretch (aromatic) Weak-Moderate Corresponds to the stretching of C-H bonds on the aromatic ring.
1500 - 1550 N-O asymmetric stretch (-NO₂) Strong One of the two characteristic, strong absorptions for a nitro group.
1330 - 1370 N-O symmetric stretch (-NO₂) Strong The second characteristic, strong absorption for a nitro group.

| 1050 - 1150 | C-O stretch (primary alcohol) | Strong | A strong absorption typical for the C-O single bond in a primary alcohol.[3] |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization Method

The choice of ionization method is crucial. Electron Impact (EI) is a high-energy "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. For a molecule like this, which may be thermally sensitive, a "soft" ionization technique like Electrospray Ionization (ESI) is preferable. ESI typically produces the protonated molecule, [M+H]⁺, which provides a clear determination of the molecular weight. The analysis is often coupled with Liquid Chromatography (LC) for online purification before MS analysis.

Predicted Mass Spectrum

The molecular formula is C₈H₁₀N₂O₃, which corresponds to a monoisotopic mass of 182.0691 g/mol .

  • Expected Ion (ESI+): [M+H]⁺ = 183.0769 m/z

  • Expected Ion (ESI-): [M-H]⁻ = 181.0613 m/z

Fragmentation provides a secondary layer of structural confirmation. Benzylic cleavage is a common and predictable fragmentation pathway for benzyl alcohols.

cluster_0 Parent Ion cluster_1 Key Fragments parent [M+H]⁺ m/z = 183.08 frag1 Benzylic Cation m/z = 165.07 (-H₂O) parent->frag1 - H₂O frag2 Loss of CH₂OH m/z = 152.06 (-CH₂OH) parent->frag2 - •CH₂OH

Figure 2: Predicted ESI+ mass spectrometry fragmentation pathway.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC Method: Use a standard C18 reverse-phase column. A typical gradient could be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5-10 minutes. Formic acid is used to facilitate protonation for positive ion mode ESI.

  • MS Method (ESI+): Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-500. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze other major peaks to identify key fragments.

Integrated Spectroscopic Workflow and Structural Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data to build an unassailable case for the compound's structure.

cluster_0 Primary Analysis cluster_1 Definitive Structure synthesis Synthesized Compound ms MS Analysis (LC-MS, ESI) synthesis->ms Initial Checks ir IR Analysis (ATR-FTIR) synthesis->ir Initial Checks nmr NMR Analysis (¹H, ¹³C) ms->nmr Proceed if Consistent ms->nmr Molecular Weight? ir->nmr Proceed if Consistent ir->nmr Functional Groups? confirm Structure Confirmed nmr->confirm Final Verification nmr->confirm Atom Connectivity?

Figure 3: Workflow for integrated spectroscopic characterization.

References

  • Allen, F. H., et al. (2006). "Crystal data for (4-Nitrophenyl)methanol". Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2012. [Link]

  • PubChem. (n.d.). "(4-Amino-3-nitrophenyl)methanol". National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). "CH3OH infrared spectrum of methanol". Doc Brown's Chemistry. [Link]

  • VPL. (n.d.). "Methanol (CH3OH)". University of Washington Virtual Planetary Laboratory. [Link]

  • Doc Brown's Chemistry. (n.d.). "CH3OH C-13 nmr spectrum of methanol". Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to [4-(Methylamino)-3-nitrophenyl]methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [4-(Methylamino)-3-nitrophenyl]methanol, a valuable chemical intermediate. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its characterization through various analytical techniques, and explore its potential applications in research and drug development.

Core Molecular and Physical Properties

This compound is a substituted aromatic alcohol. The presence of a methylamino group, a nitro group, and a hydroxymethyl group on the phenyl ring imparts a unique combination of chemical reactivity and physical properties.

A summary of its key properties is presented in the table below:

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1]
CAS Number 62347-97-1[1][2]
Appearance Orange solid[1]
Melting Point 126-127 °C[1]
Storage Store in a dry, dark place at 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 4-(methylamino)-3-nitrobenzaldehyde. The following protocol is a well-established method for this conversion.

Reaction Scheme

Synthesis_of_4-Methylamino-3-nitrophenyl_methanol cluster_reactants Reactants cluster_product Product reactant1 4-(Methylamino)-3-nitrobenzaldehyde product This compound reactant1->product Reduction reactant2 Sodium Borohydride (NaBH₄) reactant2->product reactant3 Ethanol (Solvent) reactant3->product

Caption: Synthesis of this compound via reduction of the corresponding aldehyde.

Experimental Protocol

This protocol is adapted from a literature procedure and provides a reliable method for the synthesis of this compound.[1]

Materials:

  • 4-(Methylamino)-3-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • 2N Hydrochloric acid (HCl)

  • Concentrated Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3.0 g (16.6 mmol) of 4-(methylamino)-3-nitrobenzaldehyde in 20 ml of absolute ethanol.

  • To this solution, add 0.32 g (8.3 mmol) of sodium borohydride in portions while stirring.

  • Continue stirring the suspension at room temperature for 3 hours.

  • After the reaction is complete, cool the flask in an ice/water bath.

  • Carefully add 8.5 ml of 2N HCl dropwise to the solution to quench the unreacted sodium borohydride.

  • Adjust the pH of the solution to 10 by adding concentrated ammonium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with 60 ml of chloroform three times.

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting crude product from water to yield pure this compound as an orange solid.

Expected Yield: Approximately 1.7 g (56%).[1]

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (DMSO-d₆): [1]

  • δ 8.15 (s, 1H): NH proton.

  • δ 8.01 (s, 1H): Aromatic proton at position 2.

  • δ 7.50 (d, 1H, J=8.6 Hz): Aromatic proton at position 5.

  • δ 6.97 (d, 1H, J=8.8 Hz): Aromatic proton at position 6.

  • δ 5.22 (s, 1H): OH proton of the hydroxymethyl group.

  • δ 4.41 (s, 2H): CH₂ protons of the hydroxymethyl group.

  • δ 2.96 (d, 3H, J=4.7 Hz): CH₃ protons of the methylamino group.

¹³C NMR (DMSO-d₆): [1]

  • δ 145.15, 135.70, 130.29, 129.30, 123.44, 114.20: Aromatic carbons.

  • δ 61.70: Carbon of the CH₂OH group.

  • δ 29.69: Carbon of the CH₃NH group.

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the secondary amine, likely overlapping.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1580 and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182.18, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of a hydroxyl radical (·OH, M-17), a hydroxymethyl radical (·CH₂OH, M-31), or a nitro group (·NO₂, M-46).

Potential Applications in Research and Drug Development

Substituted nitroaromatic compounds are important precursors in medicinal chemistry. The presence of a nitro group allows for its reduction to an amino group, opening up a wide range of synthetic possibilities for creating diverse molecular scaffolds.

While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a building block in the synthesis of:

  • Kinase Inhibitors: The anilino-like scaffold is a common feature in many kinase inhibitors. Further functionalization of this molecule could lead to potent and selective inhibitors of various kinases. The synthesis of heterocyclic derivatives from a similar compound, (3-Amino-5-fluoro-2-nitrophenyl)methanol, highlights the utility of such scaffolds in generating libraries of potential kinase inhibitors.[4]

  • Heterocyclic Compounds: The vicinal amino and nitro groups, after reduction of the nitro group, can be used to construct a variety of heterocyclic systems, such as benzimidazoles, quinoxalines, and benzodiazepines, which are prevalent in many biologically active molecules.

  • Prodrugs: The nitro group can be utilized in the design of hypoxia-activated prodrugs, where the nitro group is reduced to a cytotoxic species under the low oxygen conditions found in solid tumors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward synthesis. Its well-defined structure, confirmed by NMR spectroscopy, and the presence of multiple reactive functional groups make it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Proper handling and characterization are essential for its effective and safe use in a research setting.

References

  • This compound. LookChem. [Link]

Sources

A Technical Guide to the Synthesis of [4-(Methylamino)-3-nitrophenyl]methanol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to [4-(Methylamino)-3-nitrophenyl]methanol, a valuable intermediate in medicinal chemistry and drug development. We will dissect the most prevalent and efficient synthetic strategy, which commences from readily available 4-halo-3-nitrobenzoic acids. The core of this guide focuses on the critical chemical transformations involved: a nucleophilic aromatic substitution (SNAr) to install the methylamino group, followed by a highly selective reduction of the carboxylic acid in the presence of a sensitive nitro group. We will explore the mechanistic rationale behind reagent selection, provide detailed, field-tested protocols, and present alternative approaches for a comprehensive understanding. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Retrosynthetic Analysis

This compound is a key structural motif found in a variety of pharmacologically active molecules. Its utility as a building block stems from the orthogonal reactivity of its functional groups: the secondary amine, the nitro group which can be further reduced to an amine, and the primary alcohol. A logical retrosynthetic analysis points to a two-step disconnection strategy. The primary alcohol can be formed from the reduction of a carboxylic acid, and the methylamino group can be installed via nucleophilic substitution of a suitable leaving group, such as a halogen.

This leads to the most industrially viable and commonly reported synthetic approach, which begins with either 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.

Primary Synthetic Route: From 4-Halo-3-nitrobenzoic Acid

The most reliable and high-yielding pathway to synthesize the target molecule involves two sequential steps. This route is advantageous due to the availability of the starting materials and the high efficiency of each transformation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step is the formation of the key intermediate, 4-(methylamino)-3-nitrobenzoic acid. This is achieved by reacting a 4-halo-3-nitrobenzoic acid with methylamine.

Chemical Principle: This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds readily because the aromatic ring is "activated" towards nucleophilic attack. The strong electron-withdrawing nitro group, positioned ortho to the halogen leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. While both 4-chloro and 4-fluoro-3-nitrobenzoic acid are viable starting materials, the fluoro-substituent is often a better leaving group in SNAr reactions, potentially allowing for milder reaction conditions.[1]

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1 equivalent).

  • Reagent Addition: Add an aqueous solution of methylamine (e.g., 25-40% w/w) in excess. The use of an aqueous solution is common in industrial preparations.[2]

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid like acetic acid or dilute HCl to a pH of approximately 3-4.[2]

  • Isolation: The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum. Yields for this step are typically very high, often exceeding 90%.[1][2]

Step 2: Selective Reduction of the Carboxylic Acid

The critical step in this synthesis is the reduction of the carboxylic acid to a primary alcohol without affecting the nitro group. The nitro group is susceptible to reduction by many common reducing agents, such as Lithium Aluminum Hydride (LiAlH₄). Therefore, a selective reagent is paramount.

Chemical Principle: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is an excellent reagent for this transformation.[3][4] Borane is an electrophilic reducing agent that reacts much more rapidly with the electron-rich carbonyl of a carboxylic acid than with the electron-deficient nitro group.[5] The initial reaction involves the formation of a triacyloxyborane intermediate, which is then hydrolyzed during the work-up to yield the primary alcohol.[3][6] This high selectivity makes BH₃·THF the reagent of choice for this specific conversion.[7]

Experimental Protocol: Synthesis of this compound

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-(methylamino)-3-nitrobenzoic acid (1 equivalent).

  • Solvent: Suspend the acid in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of Borane-THF complex (BH₃·THF, typically 1M in THF, ~3 equivalents) dropwise via the dropping funnel. Hydrogen gas will be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding methanol, followed by an aqueous work-up (e.g., addition of water or dilute HCl).

  • Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the final product as a solid.[8]

Summary of the Primary Synthetic Route

The following table summarizes the key parameters for the preferred two-step synthesis.

StepStarting MaterialKey ReagentsSolventTypical Yield
1. Amination 4-Chloro-3-nitrobenzoic AcidMethylamine (aq.)Water>90%[1][2]
2. Reduction 4-(Methylamino)-3-nitrobenzoic AcidBorane-THF ComplexTHF70-85%

Workflow Diagram

The logical flow of the primary synthetic pathway is illustrated below.

G SM 4-Chloro-3-nitrobenzoic Acid INT 4-(Methylamino)-3-nitrobenzoic Acid SM->INT Step 1: Amination Methylamine (aq.), Heat PROD This compound INT->PROD Step 2: Selective Reduction BH₃·THF, 0°C to rt G INT1 4-(Methylamino)-3-nitrobenzoic Acid INT2 4-(Methylamino)-3-nitrobenzaldehyde INT1->INT2 Partial Reduction (e.g., via acid chloride) PROD This compound INT2->PROD Reduction NaBH₄, Ethanol

Caption: An alternative two-step reduction strategy.

Safety and Handling

  • Nitroaromatics: Nitroaromatic compounds are potentially energetic and should be handled with care. Avoid excessive heat and shock.

  • Borane-THF Complex: BH₃·THF is a flammable reagent that reacts with water to release flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.

  • Methylamine: Methylamine is a corrosive and flammable gas/liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 4-chloro- or 4-fluoro-3-nitrobenzoic acid. The key transformations—a high-yielding nucleophilic aromatic substitution followed by a chemoselective borane-mediated reduction of the carboxylic acid—provide a robust and scalable route to this important pharmaceutical intermediate. Understanding the principles of SNAr activation and the unique selectivity of borane reagents is crucial for the successful execution of this synthesis.

References

  • Synthesis of 4-amino-3-nitrobenzyl alcohol - PrepChem.com. PrepChem.com. Available at: [Link]

  • 6.5: Reactions of Carboxylic Acids - An Overview - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains - YouTube. YouTube. Available at: [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate. ResearchGate. Available at: [Link]

  • Acid to Alcohol - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Reduction of carboxylic acids (video) - Khan Academy. Khan Academy. Available at: [Link]

  • This compound - LookChem. LookChem. Available at: [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. Google Patents.
  • (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to L-Azatyrosine (C8H10N2O3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Azatyrosine, a naturally occurring amino acid analog with the chemical formula C8H10N2O3, has garnered significant interest within the scientific community for its unique biological activity.[1][2] Isolated from Streptomyces species, this compound has demonstrated a remarkable ability to revert the transformed phenotype of cancer cells, particularly those driven by oncogenic Ras, and exhibits broader antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of L-Azatyrosine, encompassing its chemical identity, physicochemical properties, a detailed synthesis protocol, its mechanism of action at the molecular level, and a summary of its biological effects. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential and applications of L-Azatyrosine in oncology and cell biology.

Chemical Identity and Synonyms

The precise chemical identity of a compound is fundamental to reproducible scientific inquiry. L-Azatyrosine is a chiral molecule, with the L-enantiomer being the biologically active form.

IUPAC Name: (2S)-2-amino-3-(5-hydroxy-2-pyridinyl)propanoic acid[4]

Synonyms: A comprehensive list of synonyms for L-Azatyrosine is provided in Table 1 to aid in literature searches and material sourcing.[4]

Table 1: IUPAC Name and Synonyms for C8H10N2O3 (L-Azatyrosine)

Identifier Name/Code
IUPAC Name (2S)-2-amino-3-(5-hydroxy-2-pyridinyl)propanoic acid
Common Name L-Azatyrosine
CAS Number 58525-82-9
Other Synonyms 2-aza-l-tyrosine, (S)-2-Amino-3-(5-hydroxypyridin-2-yl)propanoic acid, L-beta-(5-hydroxy-2-pyridyl)alanine, SF-1346, Antibiotic SF-1346

Chemical Structure:

Caption: 2D Chemical Structure of L-Azatyrosine.

Physicochemical Properties

A summary of the key physicochemical properties of L-Azatyrosine is presented in Table 2. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery strategies.

Table 2: Physicochemical Properties of L-Azatyrosine

Property Value Source
Molecular Formula C8H10N2O3PubChem[4]
Molecular Weight 182.18 g/mol PubChem[4]
XLogP3-AA (LogP) -2.8PubChem[4]
Hydrogen Bond Donor Count 4ChemScene[5]
Hydrogen Bond Acceptor Count 4ChemScene[5]
Rotatable Bond Count 3ChemScene[5]
Topological Polar Surface Area (TPSA) 96.4 ŲChemScene[5]

Synthesis of L-Azatyrosine

The synthesis of enantiomerically pure L-Azatyrosine is a key step for its biological evaluation. While several synthetic routes have been reported, this guide details a practical chemoenzymatic approach that offers high enantioselectivity.[6]

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from methodologies that utilize an acetamidomalonate strategy, which has been shown to be effective for producing L-Azatyrosine.[6]

Step 1: Alkylation of Diethyl Acetamidomalonate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl acetamidomalonate.

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add 2-(bromomethyl)-5-hydroxypyridine (a key alkylating agent) to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and concentrate under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkylated product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Treat the purified alkylated malonate from Step 1 with an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture at reflux for several hours to effect both hydrolysis of the ester and acetamido groups and decarboxylation.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield racemic azatyrosine.

Step 3: Enzymatic Resolution

  • The resolution of the racemic mixture to obtain the pure L-enantiomer can be achieved using an enzyme such as α-chymotrypsin, which selectively hydrolyzes the N-acetyl derivative of the L-amino acid.

  • First, re-acetylate the racemic azatyrosine using acetic anhydride.

  • Dissolve the N-acetyl-DL-azatyrosine in a buffered aqueous solution at the optimal pH for α-chymotrypsin activity.

  • Add α-chymotrypsin and incubate the mixture at a controlled temperature (e.g., 37°C).

  • The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated.

  • Separate the resulting L-azatyrosine from the N-acetyl-D-azatyrosine based on their different solubility and charge properties, for example, by ion-exchange chromatography.

Caption: Chemoenzymatic Synthesis Workflow for L-Azatyrosine.

Mechanism of Action

L-Azatyrosine's primary mechanism of action is its ability to function as a tyrosine analog, leading to its incorporation into cellular proteins.[3] This substitution is believed to be a key event in its ability to revert the malignant phenotype of cells transformed by oncogenes such as ras and c-erbB-2.[3]

The downstream effects of this protein incorporation are multifaceted:

  • Inhibition of the Ras-Raf-AP1 Signaling Pathway: L-Azatyrosine has been shown to function downstream of Ras. It does not alter the levels of GTP-bound (active) Ras but instead inhibits the activation of c-Raf-1 kinase. This, in turn, leads to the inactivation of the transcription factor AP1, which is crucial for cell proliferation and transformation.[3]

  • Restoration of RhoB Expression: The compound also restores the expression of the rhoB gene. The RhoB protein is involved in regulating the actin cytoskeleton, and its re-expression contributes to the restoration of normal cell morphology and adhesion.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oncogenic Receptors (e.g., c-ErbB-2) Oncogenic Receptors (e.g., c-ErbB-2) Ras Ras Oncogenic Receptors (e.g., c-ErbB-2)->Ras Activates Raf1 c-Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates Azatyrosine L-Azatyrosine Azatyrosine->Raf1 Inhibits Activation Protein Protein Synthesis (incorporation of Azatyrosine) Azatyrosine->Protein Competes with Tyrosine rhoB rhoB Gene Azatyrosine->rhoB Restores Expression Tyrosine Tyrosine Tyrosine->Protein Transformation Malignant Transformation (Cell Proliferation, etc.) AP1->Transformation Promotes Actin Actin Cytoskeleton (Normal Morphology) rhoB->Actin

Caption: Proposed Mechanism of Action of L-Azatyrosine.

Biological Activity and Applications

L-Azatyrosine is primarily recognized for its potent antitumor and phenotype-reverting activities.

  • Phenotype Reversion: It can restore a normal phenotype to cells that have been transformed by oncogenic Ras genes.[1][2] This includes changes in cell morphology, contact inhibition, and anchorage-dependent growth.

  • Antitumor Activity: As an antitumor antibiotic, L-Azatyrosine has been shown to inhibit chemical carcinogenesis in vivo.[3] For instance, its administration can prevent the formation of papillomas induced by chemical carcinogens in transgenic mice harboring the human c-Ha-ras proto-oncogene.

These unique properties make L-Azatyrosine a valuable tool for:

  • Cancer Research: Studying the molecular pathways involved in oncogenic transformation and its reversal.

  • Drug Development: Serving as a lead compound for the development of novel anticancer therapeutics that target the Ras signaling pathway or exploit the concept of phenotype reversion.

Conclusion

L-Azatyrosine (C8H10N2O3) is a compelling natural product with a unique mechanism of action that sets it apart from conventional cytotoxic agents. Its ability to be incorporated into proteins and subsequently disrupt oncogenic signaling pathways, particularly the Ras-Raf-AP1 axis, while restoring the expression of tumor-suppressive genes like rhoB, presents a novel strategy for cancer therapy. This technical guide has provided a consolidated resource on its chemical properties, synthesis, and biological functions. The detailed synthesis protocol and mechanistic insights are intended to empower researchers to further investigate and harness the therapeutic potential of this intriguing molecule. Future studies focusing on detailed pharmacokinetic and toxicological profiling, as well as the exploration of its efficacy in a broader range of cancer models, are essential next steps in the translation of L-Azatyrosine from a research tool to a potential clinical candidate.

References

  • Myers, A. G., & Gleason, J. L. (1996). A Practical Synthesis of L-Azatyrosine. The Journal of Organic Chemistry, 61(2), 813–815. [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

  • Moussa, A., et al. (2005). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. Tetrahedron: Asymmetry, 16(7), 1339-1346. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Shindo-Okada, N., et al. (1996). Azatyrosine. Mechanism of action for conversion of transformed phenotype to normal. Annals of the New York Academy of Sciences, 795, 316-319. [Link]

  • ResearchGate. (n.d.). IC50 value of compounds on each cell line. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986910, Azatyrosine. PubChem. Retrieved from [Link].

  • Silber, B. M., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(4), 932-950. [Link]

  • Gornicka, A., et al. (2022). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 27(19), 6293. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Cancer Treatment Reviews, 35(8), 692-706. [Link]

  • Lankheet, N. A., et al. (2013). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 52(10), 821-842. [Link]

Sources

Reaction mechanism for the formation of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Mechanism for the Formation of [4-(Methylamino)-3-nitrophenyl]methanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted benzyl alcohol derivative, is a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its specific arrangement of a hydroxymethyl group, a secondary amine, and a nitro group on an aromatic ring makes it a versatile building block. The electron-withdrawing nature of the nitro group, positioned ortho to the methylamino substituent, significantly influences the molecule's reactivity and provides a handle for further chemical transformations.

This guide provides an in-depth analysis of the primary reaction mechanisms for the formation of this compound. We will explore the underlying principles of the most prevalent synthetic strategies, explain the causality behind experimental choices, and provide validated protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The most efficient and commonly employed methods involve either the reduction of a pre-formed aldehyde or a nucleophilic aromatic substitution on a suitable precursor. Each route leverages fundamental principles of organic chemistry, which we will explore in detail.

Strategy 1: Reduction of 4-(Methylamino)-3-nitrobenzaldehyde (Preferred Route)

This is arguably the most direct and high-yielding approach. It is a two-step process that begins with the synthesis of the aldehyde precursor, followed by its selective reduction.

Step 1a: Synthesis of the Aldehyde Precursor via Nucleophilic Aromatic Substitution (SNAr)

The precursor, 4-(methylamino)-3-nitrobenzaldehyde, is typically synthesized from 4-chloro-3-nitrobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction is critically dependent on the presence of the strongly electron-withdrawing nitro group.

Mechanism Deep Dive: The SNAr mechanism proceeds through an addition-elimination sequence.

  • Nucleophilic Attack: The methylamine (CH₃NH₂) molecule, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This attack is directed to the para position relative to the nitro group.

  • Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization by the nitro group is essential; without it, the energy barrier for this step would be prohibitively high.

  • Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, 4-(methylamino)-3-nitrobenzaldehyde.

Diagram of the SNAr Mechanism

Caption: SNAr mechanism for the formation of the aldehyde precursor.

Step 1b: Selective Reduction of the Aldehyde

With the aldehyde in hand, the final step is the reduction of the carbonyl group to a primary alcohol.

Mechanism Deep Dive: This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is chemoselective, meaning it will readily reduce aldehydes and ketones but will not reduce the nitro group under standard conditions.[3][4][5]

  • Hydride Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.

  • Alkoxide Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: The reaction is then quenched with a protic solvent, such as ethanol or water. The alkoxide intermediate is protonated by the solvent to yield the final product, this compound.

Diagram of the Reduction Mechanism

Caption: Selective reduction of the aldehyde to the target alcohol.

Strategy 2: SNAr on a Benzyl Alcohol Precursor

An alternative, though often more demanding, route involves performing the nucleophilic aromatic substitution directly on 4-chloro-3-nitrobenzyl alcohol.

Mechanism Deep Dive: The mechanism is identical to the SNAr reaction described in Strategy 1 (Step 1a), with methylamine displacing a chloride ion. However, the reaction conditions are typically harsher. As documented in the synthesis of the related 4-amino-3-nitrobenzyl alcohol, this type of reaction often requires high temperatures (e.g., 150°C) and pressures in a sealed autoclave to proceed effectively.[6] This is because the hydroxymethyl group (-CH₂OH) is less electron-withdrawing than the aldehyde group (-CHO), providing slightly less activation for the aromatic ring towards nucleophilic attack.

Experimental Protocols and Data

The following protocols represent validated methods for the synthesis of this compound.

Protocol 1: Synthesis via Aldehyde Reduction

This protocol is based on a documented high-yield method.[7]

Step A: Synthesis of 4-(Methylamino)-3-nitrobenzaldehyde

  • In a reaction vessel, dissolve 4-chloro-3-nitrobenzaldehyde in a suitable solvent such as ethanol.

  • Add an excess of aqueous methylamine solution (typically 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain pure 4-(methylamino)-3-nitrobenzaldehyde.

Step B: Reduction to this compound

  • Dissolve 4-(methylamino)-3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at ambient temperature for approximately 3 hours, monitoring by TLC until the starting aldehyde is fully consumed.[7]

  • Carefully quench the reaction by adding water, then remove the ethanol via rotary evaporation.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization from a suitable solvent like benzene to obtain pure this compound.[7]

Protocol 2: Synthesis via Direct SNAr on 4-Chloro-3-nitrobenzyl alcohol

This protocol is an adaptation from a related synthesis.[6]

  • Charge a cold, sealable autoclave with 4-chloro-3-nitrobenzyl alcohol (1 equivalent), methanol, and an excess of liquid methylamine (e.g., 8-10 equivalents).

  • Seal the autoclave and heat it to a temperature of 150°C.

  • Maintain this temperature for approximately 6 hours.

  • After cooling the autoclave to room temperature, carefully vent it to release pressure.

  • Evaporate the reaction mixture in vacuo to remove the solvent and excess methylamine.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and filter to remove any inorganic salts (e.g., methylammonium chloride).

  • Evaporate the filtrate in vacuo to yield the solid product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure this compound.

Quantitative Data Summary
ParameterStrategy 1 (Aldehyde Reduction)Strategy 2 (Direct SNAr)
Key Reagents 4-(Methylamino)-3-nitrobenzaldehyde, NaBH₄4-Chloro-3-nitrobenzyl alcohol, CH₃NH₂
Typical Temp. 0°C to Room Temperature150°C (High Pressure)
Typical Duration ~3 hours~6 hours
Reported Yield High (e.g., 56% reported in one instance[7])Moderate (e.g., 52% for analogous amine[6])
Key Advantage Mild conditions, high chemoselectivityFewer synthetic steps
Key Disadvantage Requires synthesis of aldehyde precursorHarsh conditions (high temp/pressure)

Conclusion

The formation of this compound is most effectively and safely achieved through the selective reduction of its corresponding aldehyde, 4-(methylamino)-3-nitrobenzaldehyde. This pathway leverages the power of chemoselective reducing agents like sodium borohydride and proceeds under mild, controllable conditions. The crucial aldehyde intermediate is itself synthesized via a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a process fundamentally enabled by the activating and stabilizing effects of the nitro group. While direct SNAr on a benzyl alcohol precursor is feasible, it necessitates significantly harsher conditions. A thorough understanding of these mechanistic principles allows researchers to make informed decisions, optimizing reaction conditions to achieve high yields and purity for this valuable synthetic intermediate.

References

  • Russian Journal of Organic Chemistry. (n.d.). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Accessed from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism proposal for the oxidation of 4-nitrobenzyl alcohol via 4-nitrobenzyl hypochlorite. Accessed January 22, 2026. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Accessed January 22, 2026. [Link]

  • LookChem. (n.d.). This compound. Accessed January 22, 2026. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Accessed January 22, 2026. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Accessed January 22, 2026.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Accessed January 22, 2026. [Link]

  • YouTube. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Accessed January 22, 2026. [Link]

Sources

A Technical Guide to the Solubility of [4-(Methylamino)-3-nitrophenyl]methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of [4-(Methylamino)-3-nitrophenyl]methanol. In the absence of extensive published solubility data, this document emphasizes the foundational principles and practical methodologies required for researchers, chemists, and formulation scientists to predict, determine, and apply the solubility of this compound. We will explore its physicochemical properties, provide a theoretical framework for its behavior in various solvent classes, and present a detailed, best-practice experimental protocol for accurate solubility determination. This guide is designed to empower laboratory professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring a combination of functional groups that create a unique and complex solubility profile. Its structure contains:

  • A hydroxyl group (-CH₂OH) , capable of acting as both a hydrogen bond donor and acceptor.

  • A secondary amine (-NHCH₃) , which can also donate and accept hydrogen bonds.

  • A nitro group (-NO₂) , a strong electron-withdrawing group that significantly increases the molecule's polarity and can act as a hydrogen bond acceptor.

  • An aromatic ring , which contributes non-polar character.

Understanding the solubility of this molecule is critical for a range of applications, from selecting appropriate reaction media to designing effective crystallization procedures for purification. The interplay of its functional groups dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Melting Point 114-115 °C[2]
Predicted LogP 1.725[2]
Predicted pKa 13.71 ± 0.10[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]

The predicted LogP (a measure of lipophilicity) of 1.725 suggests a moderate balance between hydrophilic and lipophilic character. The presence of two hydrogen bond donors and four acceptors indicates a strong potential for interaction with polar solvents.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity and hydrogen-bonding capability of this compound suggest a clear hierarchy of expected solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Due to the multiple hydrogen bonding sites on the target molecule, moderate to good solubility is expected in these solvents. However, the non-polar aromatic backbone may limit miscibility, particularly with water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like DMSO and DMF are highly effective at solvating polar molecules. Therefore, this compound is predicted to have high solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot participate in hydrogen bonding. The significant polarity imparted by the nitro, amine, and hydroxyl groups makes it highly unlikely that the compound will be soluble in non-polar solvents.

The following diagram illustrates the key intermolecular forces at play between the solute and different solvent classes.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Solute -OH (H-Donor/Acceptor) -NH (H-Donor/Acceptor) -NO2 (H-Acceptor) -Aromatic Ring (Non-polar) Protic Polar Protic (e.g., Methanol) H-Bonding Solute->Protic Strong Interaction (High Solubility Expected) Aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Solute->Aprotic Very Strong Interaction (Very High Solubility Expected) Nonpolar Non-Polar (e.g., Hexane) Van der Waals Solute->Nonpolar Weak Interaction (Low Solubility Expected)

Caption: Predicted solute-solvent interactions.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[4]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The solution must be saturated, with solid present.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Forcing separation via centrifugation is also an effective and recommended step.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute. The nitro-aromatic structure of the compound makes it highly suitable for UV detection.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or g/100 mL.

The following diagram outlines this experimental workflow.

G start Start add_solid 1. Add Excess Solid to Vial start->add_solid add_solvent 2. Add Known Volume of Solvent add_solid->add_solvent equilibrate 3. Equilibrate (Shake, 24-48h at constant T) add_solvent->equilibrate separate 4. Settle or Centrifuge equilibrate->separate filter 5. Filter Supernatant (0.22 µm Syringe Filter) separate->filter dilute 6. Dilute Sample filter->dilute analyze 7. Quantify via HPLC-UV or UV-Vis dilute->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Self-Validation and Trustworthiness

To ensure the integrity of the results, this protocol incorporates self-validating checks:

  • Visual Confirmation of Excess Solid: Before sampling, visually confirm that undissolved solid remains in the vial. Its absence would indicate that the solution was not saturated, invalidating the result.

  • Time Point Analysis: For a rigorous study, take samples at multiple time points (e.g., 24h, 48h, 72h). If the calculated solubility remains constant across the later time points, it confirms that equilibrium has been reached.

  • Instrument Calibration: The analytical instrument must be calibrated with known standards of this compound to ensure accurate quantification.

Application in Research and Development

The experimentally determined solubility data is invaluable for:

  • Reaction Chemistry: Selecting a solvent that can dissolve both reactants to a sufficient concentration for an efficient chemical reaction.

  • Purification: Designing crystallization processes. A good solvent system for recrystallization is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Drug Development: For pharmaceutical applications, solubility in aqueous and organic media is a fundamental property that influences bioavailability and formulation strategies.

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • CAS Common Chemistry. (n.d.). N,N-Diethyl-P-phenylenediamine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
  • Pasadena City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cheméo. (2023). Chemical Properties of 1,4-Benzenediamine, N,N-diethyl- (CAS 93-05-0). Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Merck Millipore. (n.d.). N,N-Diethyl-p-phenylenediamine 97.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Methylamino-4-Nitrophenoxyethanol. Retrieved from [Link]

  • Chemsrc. (2025). (4-Nitrophenyl)methanol. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. Retrieved from [Link]

  • GAC Chemical. (2023). Methanol Safety Data Sheet.
  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for [4-(Methylamino)-3-nitrophenyl]methanol (CAS No. 62347-97-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known information with field-proven methodologies for ensuring the integrity of this compound.

Introduction to this compound

This compound is a substituted nitroaromatic compound with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1][2] Its structure, featuring a benzyl alcohol moiety, a secondary amine, and a nitro group, suggests potential susceptibility to various degradation pathways. Understanding the stability of this molecule is paramount for its use in research and development, particularly in contexts where purity and integrity are critical.

Physicochemical Properties and Known Storage Conditions

While extensive public stability data for this compound is limited, supplier recommendations provide a baseline for its handling.

PropertyValue/RecommendationSource
CAS Number 62347-97-1[1][2][3][4][5][6]
Molecular Formula C₈H₁₀N₂O₃[1][2][6]
Molecular Weight 182.18[2]
Appearance Solid (predicted)
Melting Point 114-115 °C[1]
Recommended Storage 2-8°C, protect from light, sealed in dry container[1]

These storage recommendations suggest that the compound may be sensitive to thermal stress, photodegradation, and hydrolysis.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, making it susceptible to certain chemical transformations.[7][8]

  • Oxidation: The benzylic alcohol is a primary site for oxidation, which could lead to the formation of the corresponding aldehyde, [4-(methylamino)-3-nitrophenyl]methanal, and subsequently the carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can yield nitroso, hydroxylamino, and ultimately amino derivatives. This is a common transformation for nitroaromatic compounds.[9][10]

  • Photodegradation: Aromatic nitro compounds are often photosensitive and can undergo complex degradation reactions upon exposure to light.[11]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is considered a lower-risk pathway compared to oxidation and reduction.

G A This compound B [4-(Methylamino)-3-nitrophenyl]methanal (Oxidation Product) A->B Oxidation D [4-(Methylamino)-3-nitrosophenyl]methanol (Reduction Product) A->D Reduction G Photodegradants A->G Photolysis C 4-(Methylamino)-3-nitrobenzoic acid (Oxidation Product) B->C Oxidation E [4-(Methylamino)-3-(hydroxylamino)phenyl]methanol (Reduction Product) D->E Reduction F [3-Amino-4-(methylamino)phenyl]methanol (Reduction Product) E->F Reduction

Forced Degradation Study Workflow
Detailed Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Protocol 2: Acidic and Basic Hydrolysis

  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

  • Dilute the neutralized samples to an appropriate concentration for HPLC analysis.

Protocol 3: Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature.

  • Monitor the reaction by withdrawing samples at various time points.

  • Dilute the samples for HPLC analysis.

Protocol 4: Thermal Degradation

  • Place a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 80°C).

  • Place a solution of the compound (in a suitable solvent) in the same stability chamber.

  • Withdraw samples at various time points.

  • For the solid sample, dissolve it in a suitable solvent before analysis.

  • Dilute all samples for HPLC analysis.

Protocol 5: Photostability Testing

  • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Protect a parallel set of samples from light to serve as dark controls.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A crucial component of a stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 350 nm
Injection Volume 10 µL

This method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Summary of Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h< 5%Minor unknown peaks
0.1 M NaOH, 60°C, 24h~10%Two major degradants
3% H₂O₂, RT, 24h~25%One major degradant (likely aldehyde)
80°C, solid, 7 days< 2%No significant degradation
80°C, solution, 7 days~8%Minor degradation products
Photostability (ICH Q1B)~15%Multiple degradation products

These hypothetical results suggest that this compound is most susceptible to oxidative and photolytic degradation.

Recommended Storage and Handling

Based on the potential degradation pathways and the principles of good laboratory practice, the following storage and handling procedures are recommended:

  • Storage Temperature: Store the compound at 2-8°C to minimize thermal degradation.

  • Protection from Light: Store in an amber vial or in a light-proof container to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container to protect from moisture.

Conclusion

References

  • MedCrave. (2016).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555.
  • Semantic Scholar. (1995).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound,(CAS# 62347-97-1). Retrieved from [Link]

  • Wang, Q., et al. (2020).
  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. Retrieved from [Link]

  • Drahoňovský, D., et al. (2013). (4-Nitrophenyl)methanol. Acta crystallographica. Section E, Structure reports online, 69(Pt 1), o113.
  • Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12), 2349-2356.
  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

  • CARBOGEN AMCIS. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • European Medicines Agency. (2023).
  • Halabi, M., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.
  • PubChem. (n.d.). (3-Amino-4-nitrophenyl)methanol. Retrieved from [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.
  • PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). HC Red no. 13. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 735.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of [4-(Methylamino)-3-nitrophenyl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a synthetic campaign. [4-(Methylamino)-3-nitrophenyl]methanol emerges as a highly valuable and versatile building block. Its structure is deceptively simple, yet it harbors three distinct functional groups—a primary benzylic alcohol, a secondary aromatic amine, and an aromatic nitro group—each with orthogonal reactivity. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of diverse compound libraries, particularly in drug discovery programs targeting heterocyclic frameworks.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, key transformations, and provide detailed, field-proven protocols. The causality behind experimental choices will be explained, offering researchers and drug development professionals the insights needed to effectively integrate this powerful intermediate into their synthetic workflows.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety requirements is critical before commencing any experimental work.

PropertyValueReference
CAS Number 62347-97-1[1][2]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Melting Point 57-58 °C
Appearance Powder
Storage 2-8°C, protect from light[3]

Safety and Handling Precautions:

While not classified as a hazardous substance, good laboratory practice is essential. Similar nitro-substituted benzyl alcohols are considered harmful if swallowed, and may cause skin and eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid dust formation during transfer.[5] Further processing of solid materials may result in the formation of combustible dusts.

  • Storage: Keep the container tightly closed in a dry and cool place, protected from light.[3]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Part I: Synthesis of this compound

The most direct route to the title compound is through the selective reduction of the corresponding benzaldehyde, a transformation that is both high-yielding and operationally simple.

Reaction Scheme: 4-(methylamino)-3-nitrobenzaldehyde is reduced using a mild reducing agent like sodium borohydride to yield the target primary alcohol.

G cluster_workflow Synthesis Workflow start Reactants: 4-(methylamino)-3-nitrobenzaldehyde Sodium Borohydride (NaBH4) Ethanol (Solvent) reaction Reaction: Stir at ambient temperature (approx. 3 hours) start->reaction 1. Combine workup Aqueous Work-up: Quench with water Extract with Ethyl Acetate reaction->workup 2. Monitor by TLC purification Purification: Dry organic layer (Na2SO4) Concentrate under vacuum workup->purification 3. Isolate product Product: This compound purification->product 4. Final Product

Caption: Workflow for the synthesis of the title compound.

Protocol 1.1: Synthesis via Aldehyde Reduction

This protocol is adapted from a known synthetic transformation.[3]

  • Materials:

    • 4-(methylamino)-3-nitrobenzaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Ethanol (sufficient volume for dissolution)

    • Deionized water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution. The addition should be controlled to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Upon completion, carefully quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or column chromatography if necessary.

  • Causality and Insights:

    • Choice of Reductant: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the nitro group or the aromatic ring.[6] Its ease of handling makes it preferable to stronger, more hazardous hydrides like LiAlH₄ for this transformation.

    • Solvent: Ethanol is an excellent solvent for both the substrate and the reagent, and its protic nature facilitates the reduction mechanism.

Part II: Key Transformations and Applications

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

Reduction of the Nitro Group: Gateway to Diamino Scaffolds

The reduction of the aromatic nitro group to a primary amine is one of the most powerful transformations for this intermediate.[7] This reaction opens the door to a vast array of subsequent chemistries, including the formation of heterocycles (e.g., benzimidazoles), amides, and sulfonamides. The resulting (3-amino-4-(methylamino)phenyl)methanol is a valuable precursor for pharmacologically active molecules.

G cluster_main Nitro Group Reduction Pathways cluster_methods Methods Start This compound Catalytic Catalytic Hydrogenation (H₂, Pd/C) Start->Catalytic Metal Metal-Mediated (SnCl₂, HCl or Fe, AcOH) Start->Metal Transfer Transfer Hydrogenation (HCO₂NH₄, Pd/C) Start->Transfer Product (3-Amino-4-(methylamino)phenyl)methanol Catalytic->Product Metal->Product Transfer->Product

Caption: Common methods for nitro group reduction.

Protocol 2.1.1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high efficiency.[8]

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the nitro compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi in a Parr apparatus, or use a balloon for atmospheric pressure) and stir the mixture vigorously.[8]

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[8]

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for subsequent steps.

Protocol 2.1.2: Metal-Mediated Reduction with Tin(II) Chloride

This is a classic and robust method that is tolerant of many functional groups.[9]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve the nitro compound in ethanol.

    • Add SnCl₂·2H₂O (4-5 eq) and heat the mixture to reflux (typically 50-70 °C).

    • Monitor the reaction by TLC until the starting material is consumed.[8]

    • Cool the mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8. Tin salts will precipitate.

    • Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude amine.[8]

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)Room temp to 50 °CHigh yield, clean byproducts (H₂O), catalyst is recyclable.[8]Requires specialized equipment; may reduce other functional groups (alkenes, alkynes).
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClRefluxInexpensive, scalable, effective.[8][10]Stoichiometric metal waste, sometimes harsh acidic conditions.
Tin(II) Chloride SnCl₂·2H₂ORefluxMilder than other metal/acid systems, good functional group tolerance.Generates tin waste which requires careful disposal.[8]
Reactions at the Methylamino Group

The secondary amine offers a handle for further diversification through N-alkylation or N-acylation. N-acylation is particularly straightforward and can be used to install a variety of substituents or as a protecting group strategy.[7]

Protocol 2.2.1: N-Acetylation

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (Ac₂O) (1.2 eq)

    • Pyridine or Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the starting material in DCM in a round-bottom flask and cool to 0 °C.

    • Add the base (pyridine or Et₃N), followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Oxidation of the Benzylic Alcohol

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant. This dramatically alters the electronic and steric properties of the molecule, providing another axis for synthetic exploration.

Protocol 2.3.1: Oxidation to the Aldehyde with Manganese Dioxide

Manganese dioxide (MnO₂) is a mild and chemoselective oxidant for benzylic alcohols, leaving the amine and nitro groups untouched.

  • Materials:

    • This compound (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Procedure:

    • To a vigorously stirred suspension of activated MnO₂ in DCM, add a solution of the alcohol in DCM.

    • Stir the black suspension at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.

    • Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad extensively with DCM.

    • Combine the filtrates and concentrate under reduced pressure to afford the desired aldehyde.

Conclusion

This compound is a testament to the power of multifunctional intermediates in modern organic synthesis. The orthogonal reactivity of its alcohol, amine, and nitro functionalities provides a robust platform for the controlled and sequential introduction of molecular complexity. The protocols and insights detailed in this guide are intended to empower researchers in pharmaceutical and materials science to leverage this versatile building block for the efficient construction of novel and valuable chemical entities.

References

  • [Safety Data Sheet for 3-Nitrobenzyl alcohol]. (2025). Thermo Fisher Scientific. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • [Reduction of nitro compounds]. (n.d.). Wikipedia. [Link]

  • [this compound]. (n.d.). LookChem. [Link]

  • [Amine synthesis by nitro compound reduction]. (n.d.). Organic Chemistry Portal. [Link]

  • Zeynizadeh, B., Zarrin, S., & Ashuri, S. (n.d.). A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. Organic Chemistry: An Indian Journal. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Růžička, A., & Dvořáková, H. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439. [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1433. [Link]

  • [SYNTHESIS OF 3-NITROPROPANAL, 3-NITROPROPANOL, AND 3-NITROPROPYL ACETATE]. (n.d.). Organic Syntheses. [Link]

  • [The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics]. (n.d.). University of Huddersfield Repository. [Link]

  • [Entry 8: (3-Nitrophenyl)methanol]. (n.d.). ResearchGate. [Link]

  • Kumar, S., & Singh, B. K. (2017). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Organic & Biomolecular Chemistry, 15(35), 7360–7364. [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • [(4-Amino-3-nitrophenyl)methanol]. (n.d.). PubChem. [Link]

  • Nigussie, D., et al. (2021). Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. BMC Complementary Medicine and Therapies, 21(1), 1. [Link]

  • Kim, K. J., et al. (2011). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of Acupuncture and Meridian Studies, 4(3), 173–179. [Link]

  • Meyers, J., et al. (2021). Extracting medicinal chemistry intuition via preference machine learning. Nature Communications, 12(1), 6937. [Link]

Sources

The Strategic Utility of [4-(Methylamino)-3-nitrophenyl]methanol in Contemporary Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of [4-(Methylamino)-3-nitrophenyl]methanol, a versatile synthetic intermediate, in the field of medicinal chemistry. We will delve into its strategic importance, provide validated protocols for its synthesis and derivatization, and explore its role in the construction of pharmacologically relevant scaffolds, with a particular focus on the synthesis of substituted benzimidazoles, a cornerstone of many therapeutic agents.

Introduction: The Unseen Potential of a Versatile Building Block

In the landscape of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount. This compound, with its distinct arrangement of functional groups—a nucleophilic methylamino group, an electrophilically activatable nitro group, and a reactive benzylic alcohol—presents a unique platform for the synthesis of complex molecular architectures. While not always in the spotlight, this compound serves as a critical precursor to a variety of diamino intermediates, which are fundamental in the synthesis of heterocyclic systems of significant medicinal value.

The strategic placement of the methylamino and nitro groups ortho to each other on the phenyl ring is of particular significance. Upon reduction, these functionalities are converted into a 1,2-diamino motif, a key pharmacophore for a multitude of biologically active compounds, including kinase inhibitors, antihypertensives, and antimicrobial agents. The presence of the methanol group offers an additional site for modification, allowing for the introduction of diverse side chains or linkage to other molecular fragments, thereby enabling extensive structure-activity relationship (SAR) studies.

Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The primary application of this compound in medicinal chemistry lies in its role as a precursor to ortho-phenylenediamines, which are subsequently utilized in the synthesis of benzimidazoles. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3]

The Benzimidazole Connection: A Pathway to Kinase Inhibitors and Beyond

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a benzimidazole core, which acts as a scaffold to correctly orient the pharmacophoric elements for binding to the ATP-binding site of the kinase. The synthesis of such compounds often involves the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.[1][4]

The journey from this compound to a potential kinase inhibitor is a multi-step process that highlights the compound's utility. The key transformation is the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This intermediate can then be cyclized to form the benzimidazole ring.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62347-97-1ChemicalBook
Molecular Formula C₈H₁₀N₂O₃ChemicalBook
Molecular Weight 182.18 g/mol ChemicalBook
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound from a commercially available starting material. The procedure involves the nucleophilic substitution of a chlorine atom with methylamine.

Materials:

  • 4-Chloro-3-nitrobenzyl alcohol

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzyl alcohol (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution (2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over the anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • An excess of methylamine is used to drive the reaction to completion and to neutralize the HCl byproduct.

  • The reaction is initially cooled to control the exothermic nature of the reaction.

Protocol 2: Reduction of the Nitro Group to Synthesize (3-Amino-4-(methylamino)phenyl)methanol

This protocol details the selective reduction of the nitro group, a critical step in converting the title compound into a versatile diamino intermediate. Catalytic hydrogenation is a common and effective method for this transformation.[5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-Amino-4-(methylamino)phenyl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Self-Validating System:

  • The completion of the reaction can be visually monitored by the disappearance of the often-colored nitro compound and confirmed by TLC. The product will have a significantly different Rf value.

  • The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry.

Protocol 3: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol illustrates the final step in constructing the benzimidazole scaffold from the diamino intermediate synthesized in Protocol 2. This example uses an aldehyde for the cyclization reaction.[6]

Materials:

  • (3-Amino-4-(methylamino)phenyl)methanol

  • Aromatic or aliphatic aldehyde (1 equivalent)

  • Ethanol or acetic acid as the solvent

  • Sodium metabisulfite (optional, as a mild oxidizing agent)

  • Standard laboratory glassware

Procedure:

  • Dissolve (3-Amino-4-(methylamino)phenyl)methanol (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the chosen aldehyde (1 equivalent) to the solution.

  • If using sodium metabisulfite, add it to the reaction mixture (approximately 1.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours. Monitor the formation of the benzimidazole product by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole derivative.

Expertise & Experience Insights:

  • The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.

  • For less reactive aldehydes, the addition of a catalytic amount of a Lewis acid may be beneficial.

  • The workup procedure may need to be adjusted based on the properties of the final benzimidazole product.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthesis of this compound start 4-Chloro-3-nitrobenzyl alcohol product This compound start->product S_NAr Reaction reagent1 Methylamine

Caption: Synthetic route to this compound.

Synthesis of Benzimidazole Precursor start This compound product (3-Amino-4-(methylamino)phenyl)methanol start->product Nitro Group Reduction reagent1 H₂, Pd/C

Caption: Reduction to the key diamino intermediate.

Benzimidazole Synthesis start (3-Amino-4-(methylamino)phenyl)methanol product 2-Substituted Benzimidazole Derivative start->product Condensation/Cyclization reagent1 Aldehyde (R-CHO)

Caption: Formation of the benzimidazole scaffold.

Conclusion and Future Perspectives

This compound is a strategically valuable, albeit under-documented, building block in medicinal chemistry. Its true potential is realized through its efficient conversion into ortho-phenylenediamine derivatives, which are immediate precursors to the highly sought-after benzimidazole scaffold. The protocols provided herein offer a reliable framework for the synthesis and utilization of this compound, empowering researchers to explore novel chemical space in the quest for new therapeutic agents. Future applications may extend to its use in the synthesis of other heterocyclic systems and as a fragment in fragment-based drug discovery campaigns. The continued exploration of such versatile intermediates will undoubtedly fuel the engine of innovation in pharmaceutical research and development.

References

  • Synthesis of 4-amino-3-nitrobenzyl alcohol. PrepChem.com. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Publishing. [Link]

  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve. [Link]

  • Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega. [Link]

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (4-chloro-3-nitrophenyl)methanol. ChemBK. [Link]

  • CN108117490B - Preparation method of p-nitrobenzyl alcohol.
  • Synthesis and Adrenolytic Activity of New Propanolamines. PMC. [Link]

  • Role of ranolazine in angina, heart failure, arrhythmias, and diabetes. PubMed. [Link]

Sources

Application Note and Protocols for the Selective Reduction of the Nitro Group in [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The selective reduction of the nitro group in [4-(Methylamino)-3-nitrophenyl]methanol is a critical transformation in synthetic organic chemistry, yielding the corresponding ortho-phenylenediamine derivative, [3-Amino-4-(methylamino)phenyl]methanol. This diamine is a valuable building block for the synthesis of various heterocyclic compounds, including benzimidazoles and benzodiazepines, which are prevalent scaffolds in medicinal chemistry.[1][2][3][4][5] This document provides a detailed guide to several robust experimental setups for this reduction, focusing on methods that offer high chemoselectivity, preserving the benzylic alcohol and methylamino functionalities. We will explore catalytic hydrogenation, metal-acid reductions, and reduction with sodium dithionite, offering insights into the rationale for method selection and detailed, step-by-step protocols.

Introduction: The Significance of ortho-Phenylenediamines

The target product of this reduction, [3-Amino-4-(methylamino)phenyl]methanol, belongs to the ortho-phenylenediamine (OPD) class of compounds. OPDs are highly versatile precursors in the synthesis of a wide array of heterocyclic systems due to the presence of two adjacent amino groups.[2] These heterocycles are of significant interest in drug discovery and development. For instance, the condensation of OPDs with aldehydes or carboxylic acids is a common and efficient route to produce benzimidazoles, a privileged structure in medicinal chemistry with a broad spectrum of biological activities.[1][5]

Given the presence of a benzylic alcohol and a secondary amine in the starting material, this compound, the choice of reducing agent is paramount to avoid unwanted side reactions such as hydrogenolysis of the alcohol or N-dealkylation. This guide will focus on methodologies known for their high functional group tolerance.

Method Selection: A Comparative Overview

Choosing the appropriate reduction method depends on several factors, including the scale of the reaction, available equipment, and the presence of other sensitive functional groups. Below is a comparative summary of the methods detailed in this guide.

Method Reducing Agent/Catalyst Key Advantages Potential Drawbacks Ideal For
Catalytic Hydrogenation H₂, Pd/C or Pt/CHigh efficiency, clean workup, scalable.[6]Requires specialized high-pressure equipment, potential for catalyst poisoning, risk of debenzylation.[7][8]Large-scale synthesis where efficiency is key.
Metal-Acid Reduction SnCl₂·2H₂O / HClExcellent chemoselectivity, tolerates a wide range of functional groups.[9][10]Stoichiometric amounts of metal salts are required, leading to significant waste; workup can be tedious.[11]Small to medium scale, substrates with sensitive functional groups.
Metal-Acid Reduction Fe / NH₄ClInexpensive, environmentally benign metal, good selectivity.[12][13]Can be slow, may require activation of the iron powder.Cost-effective and greener synthesis.
Dithionite Reduction Na₂S₂O₄Mild conditions, good for sensitive substrates, avoids heavy metals.[14][15][16]Can require phase-transfer catalysts for efficiency, potential for side reactions if not controlled.Substrates sensitive to acidic or strongly reducing conditions.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups.[6] The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the benzyl alcohol.[17][18]

Rationale: Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions. However, it can sometimes promote the hydrogenolysis of benzylic alcohols. Platinum on carbon (Pt/C) or modified palladium catalysts can offer better selectivity in such cases. The reaction is typically run under a hydrogen atmosphere at elevated pressure.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Methanol B Add Pd/C catalyst A->B C Transfer to hydrogenation vessel B->C D Seal vessel and purge with N₂ C->D E Introduce H₂ gas (50 psi) D->E F Heat to 40°C and stir vigorously E->F G Monitor reaction by TLC/LC-MS F->G H Cool, vent H₂, and purge with N₂ G->H I Filter through Celite® H->I J Concentrate filtrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol:

  • Preparation: In a suitable high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).[19][20][21]

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (5-10 mol% Pd) to the solution.

  • Reaction Setup: Seal the reaction vessel securely. Purge the vessel with nitrogen gas three times to remove all oxygen.[22][23]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Conditions: Heat the reaction mixture to 40°C and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[7][8]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired [3-Amino-4-(methylamino)phenyl]methanol.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a classic and highly reliable method known for its excellent chemoselectivity.[9][10][11][24] It is particularly useful for substrates containing other reducible functional groups that might not be stable under catalytic hydrogenation conditions.

Rationale: Tin(II) is a mild reducing agent that selectively reduces the nitro group to an amine in the presence of an acid, typically hydrochloric acid. The reaction proceeds through a series of electron transfer and protonation steps.[25]

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Ethanol B Add SnCl₂·2H₂O A->B C Add concentrated HCl dropwise B->C D Heat to reflux (70-80°C) C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Neutralize with aq. NaOH to pH 8 F->G H Extract with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for SnCl₂ Reduction.

Detailed Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the stirred solution.[26][27][28][29][30]

  • Acidification: Carefully add concentrated hydrochloric acid dropwise to the mixture. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 5 M aqueous solution of sodium hydroxide until the pH is approximately 8. A precipitate of tin salts will form.[31]

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 3: Reduction with Iron in Acidic Medium

Reduction with iron powder in the presence of an acid, such as ammonium chloride or acetic acid, is an economical and environmentally friendly alternative for the reduction of nitroarenes.[13]

Rationale: This method, often referred to as the Béchamp reduction, utilizes the reducing power of metallic iron in an acidic medium. The iron is oxidized while the nitro group is reduced. This method is known for its good functional group tolerance.[32]

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare a mixture of Ethanol/Water B Add substrate, Iron powder, and NH₄Cl A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Filter through Celite® E->F G Concentrate the filtrate F->G H Extract with an organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Iron/NH₄Cl Reduction.

Detailed Protocol:

  • Preparation: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: To this solvent mixture, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Reaction Conditions: Heat the suspension to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary depending on the activity of the iron powder.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography.

Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and inexpensive reducing agent that can be used for the reduction of nitroarenes under neutral or slightly basic conditions.[14][15]

Rationale: Sodium dithionite (also known as sodium hydrosulfite) is a powerful reducing agent in aqueous solutions. The reaction mechanism is believed to involve electron transfer. This method is particularly useful for substrates that are sensitive to acidic conditions.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Methanol/Water B Add Na₂S₂O₄ A->B C Heat to 60°C B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Concentrate to remove Methanol E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Sodium Dithionite Reduction.

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add sodium dithionite (3.0-5.0 eq) to the solution in portions.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Safety and Handling

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-maintained and properly functioning hydrogenation apparatus. Catalysts like Pd/C can be pyrophoric, especially after use; handle with care and quench properly.[7][8][33]

  • Tin(II) Chloride: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[26][27][29] Handle with appropriate PPE. The workup involves neutralization of a strong acid, which can be exothermic.

  • Iron Powder: Iron powder is a flammable solid. Avoid creating dust clouds.

  • Sodium Dithionite: Sodium dithionite can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It can also self-heat and ignite under certain conditions. Store in a cool, dry place.

  • Solvents: Methanol is toxic and flammable.[19][20][21] Handle all organic solvents in a well-ventilated fume hood.

Conclusion

The selective reduction of the nitro group in this compound can be achieved through several effective methods. The choice of method should be guided by the scale of the reaction, available resources, and the need to preserve the other functional groups in the molecule. Catalytic hydrogenation is ideal for large-scale synthesis, while reductions with SnCl₂ and Fe/NH₄Cl offer excellent chemoselectivity for smaller-scale applications. Sodium dithionite provides a mild alternative for sensitive substrates. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely synthesize the valuable ortho-phenylenediamine intermediate for further use in their research and development endeavors.

References

  • Ragaini, F., Cenini, S., & Gallo, E. (2009). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 110(2), 835-875. [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-23. [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • G. K. Biswas, S. K. Pradhan, A. K. Bhattacharya. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Preparations and Procedures International, 44(2), 163-167. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2011). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 1(8), 1435-1451. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1421. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of [4-(Methylamino)-3-nitrophenyl]methanol, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is paramount for regulatory compliance and the success of drug development programs. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights grounded in established scientific principles. We will cover a multi-modal analytical approach encompassing chromatographic and spectroscopic techniques, providing validated, step-by-step protocols for immediate application.

Introduction and Physicochemical Profile

This compound (CAS No. 62347-97-1) is an aromatic compound featuring nitro, secondary amine, and primary alcohol functional groups.[1] This specific arrangement of electron-withdrawing (nitro) and electron-donating (methylamino, hydroxymethyl) groups on the phenyl ring dictates its chemical reactivity, potential for impurity formation, and its spectroscopic and chromatographic behavior. A thorough characterization is essential to control the quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

The analytical strategy must be robust enough to confirm the molecule's structure, quantify its purity, and identify any potential process-related or degradation impurities.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property This compound (4-Nitrophenyl)methanol (Analog) (4-Amino-3-nitrophenyl)methanol (Analog) Data Source
CAS Number 62347-97-1 619-73-8 63189-97-9 [1][2][3]
Molecular Formula C₈H₁₀N₂O₃ C₇H₇NO₃ C₇H₈N₂O₃ [1][2][3]
Molecular Weight 182.18 g/mol 153.14 g/mol 168.15 g/mol [1][2][3]
Appearance Predicted: Yellowish solid Solid Not Specified [4]
Melting Point Not specified 92-94 °C Not specified [2]

| Solubility | Expected to be soluble in polar organic solvents like Methanol, Acetonitrile, and DMSO. | Soluble in polar organic solvents. | Expected to be soluble in polar organic solvents. | Inferred |

Analytical Workflow & Strategy

A multi-faceted approach is required for full characterization. The identity of the compound is typically confirmed using a combination of NMR, Mass Spectrometry, and FT-IR. Purity and impurity profiling are primarily assessed using High-Performance Liquid Chromatography (HPLC), a technique well-suited for non-volatile, polar organic molecules.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting Sample Bulk Material This compound Prep Dissolution in appropriate solvent (e.g., Methanol/ACN) Sample->Prep HPLC HPLC-UV (Purity & Assay) Prep->HPLC LCMS LC-MS (Impurity ID) Prep->LCMS NMR NMR Spectroscopy ('H, '³C) (Structure Elucidation) Prep->NMR FTIR FT-IR (Functional Groups) Prep->FTIR Purity Purity Report (% Area, Impurity Profile) HPLC->Purity Identity Structural Confirmation (Spectral Interpretation) LCMS->Identity NMR->Identity FTIR->Identity Report Certificate of Analysis (CoA) Purity->Report Identity->Report

Figure 1: General analytical workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone technique for assessing the purity of aromatic compounds like this compound. The molecule's aromatic ring and nitro group constitute a strong chromophore, making UV detection highly sensitive.

Rationale for Method Design
  • Stationary Phase: A reversed-phase C18 column is the logical first choice. The nonpolar C18 stationary phase will interact with the phenyl ring of the analyte, while the polar mobile phase allows for elution. This setup is effective for separating compounds with moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (acetonitrile or methanol) is recommended. A gradient is crucial for a "stability-indicating" method, ensuring the elution of both polar (e.g., starting materials) and nonpolar (e.g., degradation products) impurities within a reasonable runtime. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[5]

  • Detection: The UV spectrum of related nitroaromatic compounds shows significant absorbance. A detection wavelength between 270 nm and 300 nm is a suitable starting point, which should be optimized by running a UV scan of the main analyte peak using a photodiode array (PDA) detector.

Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of this compound and quantify related impurities by area percent.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Ammonium formate (reagent grade).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    ParameterSetting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A: 10 mM Ammonium Formate (aq); B: Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    UV Detection 280 nm (or optimized λmax)
    Gradient Time (min)
    0.0
    20.0
    25.0
    25.1
    30.0
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine purity.

    • Identify and report the retention time and area percent of all impurities above the reporting threshold (e.g., 0.05%).

Trustworthiness: This protocol is self-validating through system suitability tests. Before sample analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%. This ensures the system is performing consistently.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Rationale for Spectral Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the benzylic CH₂ protons, and the N-methyl protons. Their chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring. For example, the conversion of an aldehyde group to a methyl alcohol results in the disappearance of the aldehyde proton signal and the appearance of new CH₂ and OH peaks.[6]

  • ¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms, confirming the carbon backbone of the molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it can solubilize the polar compound and its exchangeable N-H and O-H protons will be visible.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation (Predicted Shifts):

    GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
    Aromatic-H 7.0 - 8.5110 - 155Complex splitting pattern due to ortho/meta coupling.
    -CH₂OH ~4.5~60-65Singlet (or triplet if coupled to OH).
    -CH₂OH ~5.0 (variable)-Broad singlet, exchangeable with D₂O.
    -NH-CH₃ ~8.0 (variable)-Broad signal, exchangeable with D₂O.
    -NH-CH₃ ~3.0~30Singlet (or doublet if coupled to NH).
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Rationale for Spectral Interpretation: The presence of nitro, amine, and alcohol groups will give rise to characteristic absorption bands. For aromatic nitro compounds, asymmetrical and symmetrical N-O stretching vibrations are particularly diagnostic.[7]

Protocol: FT-IR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation (Characteristic Peaks):

    Functional GroupAbsorption Range (cm⁻¹)Vibration
    O-H (Alcohol) 3500 - 3200Stretching, broad
    N-H (Amine) 3500 - 3300Stretching, sharp
    C-H (Aromatic) 3100 - 3000Stretching
    C-H (Alkyl) 3000 - 2850Stretching
    C=C (Aromatic) 1600 - 1450Stretching
    N-O (Nitro) 1550 - 1475Asymmetric Stretch
    N-O (Nitro) 1360 - 1290Symmetric Stretch
    C-O (Alcohol) 1260 - 1000Stretching
UV-Vis Spectrophotometry

This technique is excellent for quantitative analysis and confirming the presence of chromophoric systems.[8]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol.

  • Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer, with methanol as the blank.

  • Data Interpretation: The presence of the nitro-substituted aromatic amine system is expected to produce strong absorbance maxima (λmax) in the UV region. This λmax value can be used for quantitative analysis according to Beer's Law (A = εbc).[9]

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry (MS), typically coupled with LC (LC-MS), confirms the molecular weight of the analyte and can help identify unknown impurities by providing molecular weight information.

Protocol: LC-MS Analysis

  • Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Method: Employ the same LC method as described in Section 3.2.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode. The amine functional group is readily protonated.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ at m/z 183.18.

    • Fragment ions can provide further structural information. For example, loss of water (-18) from the parent ion is a common fragmentation pathway for benzyl alcohols.

Impurity_ID_Workflow start Unknown Peak in HPLC lcms Run LC-MS start->lcms check_mw Does MW match known impurity? lcms->check_mw known_imp Identify as known impurity (e.g., starting material) check_mw->known_imp Yes unknown_imp Propose structure based on MW and fragmentation check_mw->unknown_imp No

Figure 2: Decision workflow for impurity identification using LC-MS.

References

  • Chemsrc. (n.d.). (4-Nitrophenyl)methanol | CAS#:619-73-8. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Amino-3-nitrophenyl)methanol. Retrieved from [Link]

  • Sawicki, E., & Stanley, T. W. (1960). Color Reaction for Determination of Some Aromatic Nitro Compounds. Analytical Chemistry, 32(9), 1123-1127. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Kovács, A. (2015). UV/Vis Spectrophotometry - Fundamentals and Applications. Mettler-Toledo. Retrieved from [https://www.researchgate.net/publication/2823 UV_Vis_Spectrophotometry_-Fundamentals_and_Applications]([Link] UV_Vis_Spectrophotometry-_Fundamentals_and_Applications)

  • International Research Journal of Engineering and Technology (IRJET). (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Gergely, A., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 69(3-4), 307-311. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 23-28. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of [4-(Methylamino)-3-nitrophenyl]methanol in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of [4-(Methylamino)-3-nitrophenyl]methanol as a pivotal starting material in the synthesis of medicinally relevant heterocyclic compounds. The unique structural arrangement of this reagent, featuring a reducible nitro group positioned ortho to a methylamino group, alongside a versatile hydroxymethyl functional group, establishes it as a powerful and strategic building block for constructing complex molecular architectures.

Foundational Chemistry: The Gateway to Heterocyclic Diversity

The core utility of this compound in heterocyclic synthesis is predicated on a single, highly efficient transformation: the reduction of its nitro group. This reaction unmasks a vicinal diamine functionality, specifically generating (4-(hydroxymethyl)-N¹-methylbenzene-1,2-diamine) . This in situ or isolated intermediate is the direct precursor for a cascade of cyclization and condensation reactions.

The choice of reducing agent is critical and can be tailored to the substrate's sensitivity and the desired reaction conditions. The most common and effective methods involve catalytic hydrogenation or the use of metallic reducing agents in acidic media.

  • Catalytic Hydrogenation: This is often the cleanest method. The use of catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) with hydrogen gas provides high yields and simple workup procedures. The catalyst's surface facilitates the adsorption of both hydrogen and the nitro group, enabling efficient reduction.

  • Metal-Based Reductions: Reagents such as Tin(II) chloride (SnCl₂), Iron (Fe) in acidic media (e.g., HCl or acetic acid), or Zinc (Zn) are robust and cost-effective alternatives.[1] These reactions proceed via single-electron transfer mechanisms. For instance, with Fe/HCl, the iron metal is oxidized while the nitro group is reduced, a classic method known as the Béchamp reduction.

The resulting diamine is often highly susceptible to aerial oxidation and is typically used immediately in the subsequent cyclization step without extensive purification.

Logical Workflow: From Starting Material to Key Intermediate

The initial reduction is the gateway to all subsequent syntheses described in this guide.

G cluster_start Starting Material cluster_reduction Gateway Reaction cluster_intermediate Key Intermediate A This compound B Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) A->B Reduction C (4-(hydroxymethyl)-N¹-methyl- benzene-1,2-diamine) B->C Formation

Figure 1: The critical reduction step to form the versatile diamine intermediate.

Application in Benzimidazole Synthesis

Benzimidazoles are a cornerstone scaffold in medicinal chemistry, found in numerous FDA-approved drugs and exhibiting a vast range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2][3] The diamine intermediate derived from our starting material is ideally suited for their construction. The synthesis involves the condensation of the diamine with a one-carbon (C1) electrophile, such as an aldehyde or a carboxylic acid.

Protocol 2.1: Synthesis of 2-Substituted-1-methyl-1H-benzo[d]imidazol-5-yl)methanol via Aldehyde Condensation

This protocol describes a one-pot, two-step process involving the initial reduction of the nitro group followed by condensation with an aromatic aldehyde. The aldehyde's substituent directly becomes the C2-substituent of the benzimidazole ring.

Experimental Workflow:

G A This compound + Reducing Agent (Fe/AcOH) B In Situ Formation of Diamine Intermediate A->B Step 1: Reduction C Add Aldehyde (R-CHO) + Oxidant (e.g., air, NaHSO₃) B->C Step 2: Addition D Condensation & Oxidative Cyclization C->D Reaction E Final Product: (2-R-1-methyl-1H-benzo[d]imidazol-5-yl)methanol D->E Workup & Purification

Figure 2: Workflow for the one-pot synthesis of benzimidazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a solvent such as ethanol or acetic acid, add iron powder (4.0-5.0 eq).

  • Reduction: Heat the mixture to reflux (approx. 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The color change from yellow to a darker mixture is indicative of the reduction.

  • Condensation: After cooling the mixture slightly, add the desired aldehyde (1.1 eq) directly to the reaction flask.

  • Cyclization & Oxidation: Continue to reflux the mixture. The condensation product, a dihydrobenzimidazole, will form, which is then oxidized to the aromatic benzimidazole. Often, atmospheric oxygen is sufficient, but mild oxidants can be added to ensure complete conversion.

  • Workup and Purification: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reagent (C1 Source)Resulting C2-SubstituentTypical Yield (%)Reference
BenzaldehydePhenyl85-95%[4]
4-Chlorobenzaldehyde4-Chlorophenyl80-90%[2]
Formic AcidHydrogen (unsubstituted)75-85%[5]
Acetic AcidMethyl70-80%[3]

Table 1: Representative C1 sources for benzimidazole synthesis and typical yields.

Application in Quinoxaline Synthesis

Quinoxalines, or benzopyrazines, are another class of N-heterocycles with significant therapeutic importance, known for their applications as anticancer, antibacterial, and antimalarial agents.[6][7] Their synthesis is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol 3.1: Synthesis of (6-methyl-7-(substituted)-6,7-dihydro-5H-pyrrolo[1,2-a]quinoxalin-2-yl)methanol Derivatives

This protocol details the synthesis of quinoxalines following the initial reduction of this compound. The substituents on the resulting quinoxaline ring are determined by the structure of the 1,2-dicarbonyl compound used.

Synthetic Pathway:

G A Diamine Intermediate (from Protocol 1) C Condensation Reaction (Ethanol or Acetic Acid, RT to reflux) A->C B 1,2-Dicarbonyl Compound (R-CO-CO-R') B->C D Final Product: Substituted Quinoxaline C->D

Figure 3: General synthesis of quinoxalines from the key diamine intermediate.

Step-by-Step Methodology:

  • Diamine Preparation: Prepare the solution of (4-(hydroxymethyl)-N¹-methylbenzene-1,2-diamine) as described in Section 1, or isolate the crude diamine after the reduction step.

  • Reaction Setup: Dissolve the crude diamine (1.0 eq) in ethanol. Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq). A catalytic amount of acid, such as acetic acid, can be added to facilitate the reaction.[8]

  • Condensation: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically rapid, and the product often precipitates from the solution upon formation. Monitor the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by standard aqueous workup and extraction, followed by purification via recrystallization or column chromatography.

1,2-Dicarbonyl CompoundR, R' SubstituentsTypical Yield (%)Reference
BenzilPhenyl, Phenyl>90%[9]
Glyoxal (40% in H₂O)Hydrogen, Hydrogen85-95%[8]
2,3-ButanedioneMethyl, Methyl88-96%[6]
PhenanthrenequinoneFused Aromatic>90%[8]

Table 2: Common 1,2-dicarbonyl compounds for quinoxaline synthesis.

Concluding Remarks

This compound is a commercially available and highly effective precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its true synthetic power is unlocked through a straightforward nitro group reduction, which generates a key diamine intermediate. This intermediate serves as a direct entry point for the construction of complex scaffolds such as benzimidazoles and quinoxalines. The protocols outlined herein are robust, high-yielding, and adaptable, providing researchers with a reliable strategic tool for applications in drug discovery and materials science.

References

  • Reddy, M. S., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical Health Risks. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Singh, P., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(1), 596-606. [Link]

  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7126. [Link]

  • Preparation of quinoxalines via Methods A and B. ResearchGate. (n.d.). [Link]

  • Al-Ghorbani, M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(1), 849-860. [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209-3212. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. (n.d.). [Link]

  • Bouziane, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6296. [Link]

  • Yadav, G., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(29), 17651-17673. [Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. ResearchGate. (n.d.). [Link]

Sources

The Rising Star in Hypoxia-Activated Prodrugs: A Guide to [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment presents a formidable challenge to effective cancer therapy. Among its defining features, hypoxia—a state of low oxygen tension—stands out as a critical driver of tumor progression, metastasis, and resistance to conventional treatments. However, this unique physiological feature of solid tumors also offers a tantalizing therapeutic window. Hypoxia-activated prodrugs (HAPs) are a class of innovative therapeutic agents designed to exploit this difference, remaining largely inert in healthy, well-oxygenated tissues while undergoing selective activation to potent cytotoxic agents within the hypoxic core of a tumor.[1][2]

At the heart of many successful HAPs lies a "trigger" moiety, a chemical entity exquisitely sensitive to the reductive environment characteristic of hypoxic cells. This guide focuses on a promising building block for such triggers: [4-(methylamino)-3-nitrophenyl]methanol . We will delve into the scientific rationale for its use, provide detailed protocols for its synthesis and incorporation into a model prodrug, and outline methodologies for its preclinical evaluation.

The Scientific Imperative for a Superior Hypoxia-Activated Trigger

The design of an effective HAP hinges on the careful selection of its trigger component. The ideal trigger should possess several key attributes:

  • Hypoxia-Selective Activation: The trigger must be readily reduced under hypoxic conditions but remain stable in the presence of oxygen.

  • Favorable Reduction Potential: Its one-electron reduction potential should be within the range of endogenous nitroreductase enzymes that are often overexpressed in tumors.[3]

  • Tunable Electronics: The electronic properties of the trigger can influence its activation kinetics and the subsequent release of the cytotoxic payload.

  • Synthetic Accessibility: The building block must be synthesizable in a practical and scalable manner.

Nitroaromatic compounds have long been the frontrunners for HAP triggers due to the dramatic shift in their electronic properties upon reduction of the nitro group.[3] The this compound scaffold is a particularly compelling candidate for several reasons. The presence of the electron-donating methylamino group at the 4-position is hypothesized to modulate the electron density of the aromatic ring, thereby influencing the reduction potential of the nitro group at the 3-position. This strategic substitution offers a handle for fine-tuning the activation profile of the resulting prodrug.

The activation cascade of a prodrug utilizing this trigger begins with the enzymatic reduction of the nitro group under hypoxic conditions. This multi-electron process ultimately leads to the formation of an electron-rich aniline derivative. This electronic transformation can then initiate a cascade, such as a 1,6-elimination, to release a tethered cytotoxic agent.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-chloro-3-nitrobenzoic acid.

Part 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This initial step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by methylamine.

Materials and Reagents:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Copper catalyst (optional, e.g., copper(I) iodide)

  • Solvent (e.g., water or a polar aprotic solvent like DMF)

  • Hydrochloric acid or acetic acid for acidification

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution. The methylamine should be in molar excess.

  • If desired, a catalytic amount of a copper salt can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.[4]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude 4-(methylamino)-3-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow solid.[4]

Part 2: Reduction of 4-(Methylamino)-3-nitrobenzoic Acid to this compound

The second step involves the selective reduction of the carboxylic acid to a primary alcohol while preserving the nitro group. This can be a challenging transformation, as many reducing agents can also reduce the nitro group. Borane complexes are often the reagents of choice for this selective reduction.

Materials and Reagents:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH3·THF) solution or another suitable borane reagent

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions and purification (e.g., column chromatography)

Protocol:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol or water at 0 °C.

  • Perform an aqueous workup by adding dilute HCl, followed by extraction with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Application in Prodrug Synthesis: A Model System

To illustrate the utility of this compound as a building block, we present a representative protocol for its conjugation to a model cytotoxic agent, in this case, a simple phenol, via a carbamate linker. This model system exemplifies the general strategy for creating hypoxia-activated prodrugs.

Synthesis of a Model Prodrug

Materials and Reagents:

  • This compound

  • Triphosgene or a similar phosgene equivalent

  • A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • A model phenolic cytotoxic agent (e.g., 4-cyanophenol)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions and purification

Protocol:

  • In a dry, nitrogen-flushed flask, dissolve this compound and the tertiary amine base in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the alcohol solution at 0 °C. The formation of the chloroformate intermediate can be monitored by TLC.

  • Once the chloroformate formation is complete, add a solution of the phenolic cytotoxic agent and an additional equivalent of the tertiary amine base to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and perform an aqueous workup.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude prodrug by column chromatography to obtain the final product.

Preclinical Evaluation: Protocols for Assessing Hypoxia-Selective Activity

The successful development of a HAP requires rigorous preclinical evaluation to confirm its hypoxia-selective activation and cytotoxicity. The following are key in vitro protocols for this assessment.

In Vitro Hypoxia Induction

To mimic the tumor microenvironment, cancer cell lines are cultured under hypoxic conditions. This is typically achieved by placing the cell cultures in a specialized hypoxia chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, and 94% N2). Chemical induction of hypoxia using agents like cobalt chloride can also be employed, but direct control of oxygen levels is generally preferred.

Cytotoxicity Assays under Normoxic and Hypoxic Conditions

The cornerstone of HAP evaluation is the comparison of its cytotoxicity under normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the synthesized prodrug and a positive control (the parent cytotoxic drug).

  • Treat the cells with the compounds.

  • Place one set of plates in a standard incubator (normoxia: ~21% O2) and another set in a hypoxia chamber (e.g., 1% O2).

  • Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each condition.

  • The hypoxia cytotoxicity ratio (HCR) is determined by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions. A high HCR indicates successful hypoxia-selective activation.

Nitroreductase Activity Assays

To confirm the role of nitroreductase enzymes in the activation of the prodrug, cell lines with varying levels of these enzymes can be used. Alternatively, recombinant nitroreductase can be used in cell-free assays to monitor the conversion of the prodrug to its active form, often analyzed by HPLC or LC-MS.

Visualizing the Activation Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key processes.

Hypoxia_Activation_Pathway Prodrug This compound-based Prodrug (Inactive) Hypoxia Hypoxic Tumor Microenvironment (<2% O2) Prodrug->Hypoxia Enters Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulates Reduced_Intermediate Reduced Intermediate (Aniline Derivative) Nitroreductase->Reduced_Intermediate Reduces Nitro Group (e- transfer) Fragmentation Spontaneous Fragmentation (e.g., 1,6-Elimination) Reduced_Intermediate->Fragmentation Effector Active Cytotoxic Agent Fragmentation->Effector Releases Cell_Death Tumor Cell Death Effector->Cell_Death Induces Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Preclinical Evaluation Start 4-Chloro-3-nitrobenzoic Acid Step1 Nucleophilic Substitution with Methylamine Start->Step1 Intermediate 4-(Methylamino)-3-nitrobenzoic Acid Step1->Intermediate Step2 Selective Reduction of Carboxylic Acid Intermediate->Step2 Building_Block This compound Step2->Building_Block Step3 Conjugation to Cytotoxic Agent Building_Block->Step3 Prodrug Model Prodrug Step3->Prodrug Cell_Culture Cancer Cell Lines Prodrug->Cell_Culture Hypoxia_Assay Cytotoxicity Assay (Normoxia vs. Hypoxia) Cell_Culture->Hypoxia_Assay HCR_Analysis Calculate Hypoxia Cytotoxicity Ratio (HCR) Hypoxia_Assay->HCR_Analysis Mechanism_Study Nitroreductase Activity Assays Hypoxia_Assay->Mechanism_Study

Caption: Overall workflow from synthesis of the building block to preclinical evaluation of the model prodrug.

Concluding Remarks and Future Directions

The development of effective hypoxia-activated prodrugs represents a significant advancement in the quest for targeted cancer therapies. The this compound building block offers a promising platform for the design of a new generation of HAPs with potentially enhanced activation kinetics and therapeutic efficacy. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this exciting molecule. Future work should focus on a systematic investigation of the structure-activity relationships of prodrugs derived from this scaffold, as well as their evaluation in more complex in vivo models of cancer.

References

  • Zhou Yinglei, Zhang Jian, Zhu Zhiyu, et al. Continuous synthesis of 4-(methylamino)-3-nitrobenzoic acid. Zhejiang Chemical Industry. 2023;54(06):23-27.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • Denny, W. A. (2009). Hypoxia-activated prodrugs in cancer therapy: the state of the art. Future oncology (London, England), 5(3), 367–377.
  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.
  • Hunter, F. W., Wouters, B. G., & Wilson, W. R. (2016). Hypoxia-activated prodrugs: paths forward to clinical success. British journal of cancer, 114(10), 1071–1077.
  • Duan, J. X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., Lorenzen, P., Tonn, G., D'Alessio, K., Shinde, V., Chau, L., Caldwell, T., Kolis, S., Ma, J., Garlich, J. R., & Hart, C. P. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of medicinal chemistry, 51(8), 2412–2420.
  • Patterson, A. V., & Pullen, S. M. (2014). Bioreductive drugs. In Cancer Drug Design and Discovery (pp. 331-356). Academic Press.
  • (4-Amino-3-nitrophenyl)methanol. PubChem. Available from: [Link].

  • Synthesis of 4-amino-3-nitrobenzyl alcohol. PrepChem. Available from: [Link].

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Available from: [Link].

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. MDPI. Available from: [Link].

  • Amines. NCERT. Available from: [Link].

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC. Available from: [Link].

Sources

Application Notes & Protocols: Derivatization of the Alcohol Functional Group in [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies for the chemical modification of the primary alcohol functional group in [4-(Methylamino)-3-nitrophenyl]methanol (CAS: 62347-97-1)[1]. The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences the reactivity of the benzylic alcohol. This document details field-proven protocols for esterification, etherification, and halogenation, explaining the mechanistic rationale behind procedural choices and offering insights into reaction monitoring and product purification.

Introduction: The Strategic Value of Derivatization

This compound is a versatile chemical scaffold. The primary alcohol group serves as a critical handle for synthetic modifications. Derivatizing this hydroxyl moiety is a fundamental step in various research and development contexts:

  • Modulation of Physicochemical Properties: Converting the polar alcohol to a less polar ester or ether can significantly alter solubility, lipophilicity (LogP), and metabolic stability, which are key parameters in drug design.

  • Prodrug Synthesis: The alcohol can be masked with a promoiety (e.g., as an ester) that is cleaved in vivo to release the active parent molecule.

  • Generation of Synthetic Intermediates: Transforming the alcohol into a more reactive functional group, such as an alkyl halide, converts it from a poor leaving group (-OH) into an excellent one (-Cl, -Br), paving the way for a wide array of subsequent nucleophilic substitution reactions.

This guide explores three core derivatization pathways, providing both the theoretical foundation and practical, step-by-step protocols.

Esterification: Modulating Polarity and Creating Prodrugs

Esterification is a foundational strategy for derivatizing alcohols. The resulting esters are valuable as final products or as intermediates. We present two robust methods: acylation with an acyl chloride for rapid, high-yield conversion under mild conditions, and the classic Fischer esterification for use with carboxylic acids.

Mechanistic Insight: Acylation vs. Fischer Esterification

Acylation with Acyl Chlorides or Anhydrides is generally preferred for substrates that may be sensitive to strong acid and high temperatures. The reaction is fast, often exothermic, and typically irreversible. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Fischer Esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To achieve high yields, the equilibrium must be shifted towards the product, typically by removing the water byproduct using a Dean-Stark apparatus or by using an excess of one reactant.

Experimental Protocols

Protocol 1.2.1: General Procedure for Acylation with an Acyl Chloride

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (R-COCl) (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 1.2.2: General Procedure for Fischer Esterification

  • Preparation: Combine this compound (1.0 eq.) and a carboxylic acid (R-COOH) (1.5-2.0 eq.) in a solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops) or p-toluenesulfonic acid (p-TsOH) (0.05 eq.).[2]

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue heating for 4-16 hours until TLC analysis indicates consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Carefully wash the organic solution with saturated aqueous NaHCO₃ solution, water, and brine to remove the acid catalyst and excess carboxylic acid.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography or recrystallization.

Data Presentation
Parameter Acylation (Protocol 1.2.1) Fischer Esterification (Protocol 1.2.2)
Reagent Acyl Chloride / AnhydrideCarboxylic Acid
Catalyst/Base Triethylamine, PyridineH₂SO₄, p-TsOH
Temperature 0 °C to Room TemperatureReflux (e.g., Toluene, ~110 °C)
Reaction Time 1-4 hours4-16 hours
Key Advantage Fast, mild conditions, high yieldUses less reactive, often cheaper carboxylic acids
Consideration Requires reactive acylating agentEquilibrium-driven; requires water removal
Workflow Visualization

Esterification_Workflow cluster_0 Acylation Route cluster_1 Fischer Route Start_A This compound Reagents_A + Acyl Chloride (R-COCl) + Et3N in DCM Start_A->Reagents_A Product_A Resulting Ester R-CO-O-CH₂-Ph-(NHMe)(NO₂) Reagents_A->Product_A Start_F This compound Reagents_F + Carboxylic Acid (R-COOH) + H₂SO₄ (cat.) in Toluene Start_F->Reagents_F Product_F Resulting Ester R-CO-O-CH₂-Ph-(NHMe)(NO₂) Reagents_F->Product_F

Caption: Comparative workflows for esterification.

Etherification: Building Stable C-O-C Linkages

The synthesis of ethers from the title alcohol creates stable linkages valuable in many molecular scaffolds. The Williamson ether synthesis is a classic and highly effective method. For more sensitive substrates or specialized applications, the Mitsunobu reaction offers a powerful, mild alternative.

Mechanistic Insight: Williamson vs. Mitsunobu

Williamson Ether Synthesis is a robust SN2 reaction.[3][4] It proceeds in two stages: first, a strong base deprotonates the alcohol to form a highly nucleophilic alkoxide ion. Second, this alkoxide attacks a primary alkyl halide (or other substrate with a good leaving group) to form the ether.[5][6] The reaction works best with primary alkyl halides to avoid the competing E2 elimination pathway.[3]

Mitsunobu Reaction facilitates the conversion of an alcohol to a variety of functional groups, including ethers, under neutral, mild conditions.[7][8] It employs a redox system of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The PPh₃ and DEAD activate the alcohol, converting the hydroxyl into a good leaving group which is then displaced by a nucleophile (in this case, another alcohol for ether synthesis, though it's more common with phenols or other acidic nucleophiles).[8][9]

Experimental Protocols

Protocol 2.2.1: Williamson Ether Synthesis

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) in anhydrous THF or DMF in a flame-dried flask under N₂, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (R-X, where X = Br, I) (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC. Gentle heating (40-50 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude ether by column chromatography.

Protocol 2.2.2: Mitsunobu Reaction for Phenyl Ether Synthesis

  • Preparation: In a flame-dried flask under N₂, dissolve this compound (1.0 eq.), a phenol (Ar-OH) (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An immediate color change (e.g., to orange) and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 2-16 hours until TLC shows completion.

  • Purification: The major challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[10] Concentrate the reaction mixture directly onto silica gel and purify by column chromatography.

Data Presentation
Parameter Williamson Synthesis (Protocol 2.2.1) Mitsunobu Reaction (Protocol 2.2.2)
Activating Agent Strong Base (e.g., NaH)PPh₃ + DEAD/DIAD
Co-reactant Primary Alkyl HalidePhenol / Carboxylic Acid / etc.
Temperature 0 °C to ~50 °C0 °C to Room Temperature
Key Advantage High yield, uses common reagentsVery mild, neutral conditions
Consideration Requires strong base; not suitable for base-labile groupsByproduct removal can be challenging
Workflow Visualization

Williamson_Workflow Start This compound Deprotonation Step 1: Deprotonation + NaH in THF Start->Deprotonation Alkoxide Alkoxide Intermediate [Ph-(NHMe)(NO₂)-CH₂O⁻]Na⁺ Deprotonation->Alkoxide Alkylation Step 2: SN2 Attack + Alkyl Halide (R-X) Alkoxide->Alkylation Product Final Ether Product Ph-(NHMe)(NO₂)-CH₂-O-R Alkylation->Product

Caption: Workflow for the Williamson ether synthesis.

Conversion to Alkyl Halides: Activating for Nucleophilic Substitution

Converting the benzylic alcohol to a halide is a critical transformation that replaces the poor hydroxyl leaving group with a highly reactive halide. This opens the door to a vast range of subsequent SN2 reactions.

Mechanistic Insight: SOCl₂ and PBr₃

Thionyl Chloride (SOCl₂) is a highly effective reagent for converting primary and secondary alcohols into the corresponding chlorides.[11][12] The alcohol attacks the sulfur atom, and after a series of steps, an unstable chlorosulfite intermediate decomposes to yield the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[11] Since the byproducts are gases, they are easily removed, driving the reaction to completion.

Phosphorus Tribromide (PBr₃) operates similarly to convert alcohols to alkyl bromides. The reaction mechanism also involves the formation of an excellent leaving group on the phosphorus intermediate, which is then displaced by the bromide ion.[13][14]

Experimental Protocols

Protocol 3.2.1: Chlorination with Thionyl Chloride (SOCl₂)

  • Preparation: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), dissolve this compound (1.0 eq.) in an appropriate solvent like anhydrous DCM or toluene.

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise. A small amount of pyridine (catalytic to 1.1 eq.) can be added to neutralize the generated HCl, though it is not always necessary for benzylic alcohols.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (40-60 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to decompose any excess SOCl₂.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with DCM, and wash the organic layer with cold water, saturated aqueous NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude benzyl chloride, which can be purified further by chromatography if necessary.

Protocol 3.2.2: Bromination with Phosphorus Tribromide (PBr₃)

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or DCM in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4-0.5 eq., as each PBr₃ can react with three alcohol molecules) dropwise with vigorous stirring.

  • Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Work-up: Quench the reaction by carefully pouring it onto crushed ice and then adding a saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction & Purification: Extract the product with diethyl ether or DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to provide the crude benzyl bromide.

Data Presentation
Parameter Chlorination (Protocol 3.2.1) Bromination (Protocol 3.2.2)
Reagent Thionyl Chloride (SOCl₂)Phosphorus Tribromide (PBr₃)
Byproducts SO₂(g), HCl(g)H₃PO₃ (phosphorous acid)
Temperature 0 °C to Reflux0 °C to Room Temperature
Key Advantage Gaseous byproducts are easily removedEffective for bromide synthesis
Consideration Reagent is corrosive and moisture-sensitiveStoichiometry (1 eq. PBr₃ per 3 eq. ROH)
Workflow Visualization

Halogenation_Workflow Start This compound Reaction Reaction with SOCl₂ in DCM, 0 °C to reflux Start->Reaction Product Benzyl Chloride Derivative Ph-(NHMe)(NO₂)-CH₂-Cl Reaction->Product Byproducts Byproducts: SO₂(g) + HCl(g) Reaction->Byproducts

Caption: Conversion of alcohol to benzyl chloride using SOCl₂.

Analytical Monitoring and Purification

Reaction Monitoring: Progress for all described reactions can be effectively monitored by Thin-Layer Chromatography (TLC). The starting alcohol is significantly more polar than the resulting ester, ether, or halide products. A typical mobile phase for silica gel TLC would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product spot will have a higher Rf value than the starting material spot.

Purification: The derivatized products, being less polar than the starting alcohol, are well-suited for purification via column chromatography on silica gel.[15] A gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing polarity, is typically effective. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent alternative for achieving high purity.[16]

References

  • Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride.
  • Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure.
  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 4015-4018.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Mitsunobu | PDF | Ester | Functional Group. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • NIH. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Purification of nitrophenols using complex-assisted crystallization | Request PDF. Retrieved from [Link]

  • Caserio, F. F., Dennis, G. E., DeWolfe, R. H., & Young, W. G. (1955). THE REACTION OF THIONYL CHLORIDE WITH ALLYLIC ALCOHOLS. Journal of the American Chemical Society, 77(16), 4182–4186. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • GradesFixer. (n.d.). Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. Retrieved from [Link]

  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3326. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • NIH. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • IntechOpen. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • Semantic Scholar. (1980, June 1). Handbook of Analytical Derivatization Reactions. Retrieved from [Link]

  • NIH. (n.d.). (4-Nitrophenyl)methanol. Retrieved from [Link]

  • Quora. (2021, September 18). How are alcohols and methanol converted to alkyl halides?. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • YouTube. (2019, July 24). conversion of alcohols to halides without HX acids. Retrieved from [Link]

  • NIH. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • MDPI. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol a. Retrieved from [Link]

  • YouTube. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved from [Link]

  • Google Patents. (n.d.). US4324904A - Processes for the preparation of hydratropic acids and esters.

Sources

Troubleshooting & Optimization

How to improve the yield of [4-(Methylamino)-3-nitrophenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to assist you in optimizing the synthesis of [4-(Methylamino)-3-nitrophenyl]methanol. This resource is structured to provide in-depth insights, troubleshoot common issues, and answer frequently asked questions, ensuring you can achieve higher yields and purity in your experiments.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two effective routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This pathway involves the reaction of a 4-halo-3-nitrobenzyl alcohol derivative, such as (4-fluoro-3-nitrophenyl)methanol, with methylamine. The strong electron-withdrawing effect of the nitro group in the ortho position facilitates the substitution of the halogen.

  • Route B: Reductive Amination followed by Reduction : This alternative route can start from 4-fluoro-3-nitrobenzaldehyde, which first undergoes nucleophilic substitution with methylamine to form 4-(methylamino)-3-nitrobenzaldehyde. The aldehyde is then selectively reduced to the corresponding alcohol. A more direct approach within this route is the reduction of commercially available 4-(methylamino)-3-nitrobenzaldehyde.

Below is a visual representation of these synthetic pathways.

Synthetic_Pathways cluster_A Route A: Nucleophilic Aromatic Substitution cluster_B Route B: Reduction of Aldehyde start_A (4-fluoro-3-nitrophenyl)methanol product This compound start_A->product + Methylamine start_B 4-(methylamino)-3-nitrobenzaldehyde product_B This compound start_B->product_B + NaBH4 / Ethanol

Caption: Overview of the primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Side Reactions: Formation of byproducts due to overly harsh conditions.For the reduction step, adding the reducing agent portion-wise at a lower temperature (e.g., 0 °C) can minimize side reactions[1].
Degradation of Product: The product may be sensitive to acidic or basic conditions during workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Presence of Impurities Unreacted Starting Material: Incomplete conversion of the starting aldehyde or halo-compound.Optimize reaction conditions as mentioned above. Purification via column chromatography can effectively separate the product from the starting material.
Formation of Over-reduced Products: In the reduction of the aldehyde, the nitro group could also be reduced.Use a mild and selective reducing agent like sodium borohydride. More potent reducing agents like lithium aluminum hydride should be avoided if only the aldehyde is to be reduced[2][3].
Polymerization: Particularly with aminobenzaldehydes, self-polymerization can occur under certain conditions[4].Perform the reaction under inert atmosphere and use purified, degassed solvents. Immediate workup and purification after the reaction is complete can also help.
Reaction Stalls Poor Reagent Quality: Degradation of the reducing agent or methylamine solution.Use freshly opened or properly stored reagents. The potency of sodium borohydride can be checked by observing hydrogen evolution upon addition to a small amount of acidic water.
Solvent Issues: Presence of water in the solvent can quench the reducing agent.Use anhydrous solvents, especially for reactions involving moisture-sensitive reagents[5][6].

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Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for higher yield?

Both routes can provide good yields, but the reduction of 4-(methylamino)-3-nitrobenzaldehyde (Route B) is often more straightforward if the starting aldehyde is readily available. This route avoids the potentially harsher conditions of nucleophilic aromatic substitution and can be easier to drive to completion. A reported yield for this reduction is around 56%[7].

Q2: What is the best solvent for the sodium borohydride reduction?

Absolute ethanol or methanol are commonly used and effective solvents for the reduction of the aldehyde with sodium borohydride[1][7][8]. They are polar enough to dissolve the reagents and are relatively unreactive towards the borohydride under controlled temperatures.

Q3: How can I avoid the reduction of the nitro group?

Sodium borohydride is generally selective for aldehydes and ketones over nitro groups, especially at lower temperatures. To ensure selectivity, add the sodium borohydride portion-wise to a cooled solution (0-5 °C) of the aldehyde[1]. This helps to control the exotherm and maintain selectivity.

Q4: What are the key considerations for the nucleophilic aromatic substitution reaction (Route A)?

For the reaction of (4-fluoro-3-nitrophenyl)methanol with methylamine, the choice of solvent and temperature is crucial. A polar aprotic solvent like DMSO or DMF can be effective. The reaction may require elevated temperatures to proceed at a reasonable rate. The presence of a non-nucleophilic base may be beneficial to scavenge the HF formed.

Q5: How should the final product be purified?

The crude product can often be purified by recrystallization from a suitable solvent system, such as benzene or an ethanol/ethyl acetate mixture[7][9]. If significant impurities are present, column chromatography on silica gel is a reliable method.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-(methylamino)-3-nitrobenzaldehyde (Route B)

This protocol is adapted from a literature procedure[7][8].

Materials:

  • 4-(methylamino)-3-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • 2N Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 g of 4-(methylamino)-3-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • Cool the solution in an ice/water bath.

  • Slowly add 0.32 g of sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and stir the suspension at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the solution back down in an ice/water bath.

  • Carefully add 8.5 mL of 2N HCl dropwise to quench the unreacted sodium borohydride. (Caution: Hydrogen gas evolution).

  • Adjust the pH of the solution to approximately 10 by adding concentrated ammonium hydroxide.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (Route A)

This is a general protocol based on similar literature syntheses[9].

Materials:

  • (4-fluoro-3-nitrophenyl)methanol[10][11]

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A polar aprotic solvent (e.g., DMSO)

  • Potassium Carbonate (K₂CO₃) (optional, as a non-nucleophilic base)

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve (4-fluoro-3-nitrophenyl)methanol in a suitable volume of DMSO in a round-bottom flask.

  • Add an excess of methylamine solution (e.g., 3-5 equivalents).

  • If desired, add a slight excess of a non-nucleophilic base like K₂CO₃.

  • Heat the reaction mixture with stirring at a temperature determined by small-scale trials (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3x volume of the aqueous phase).

  • Combine the organic layers, wash with water and then brine to remove the DMSO and any inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

References

  • ChemBK. 4-Fluoro-3-nitrobenzyl alcohol. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-nitrobenzyl alcohol. Available from: [Link]

  • MySkinRecipes. 4-Fluoro-3-nitrobenzyl alcohol. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • MDPI. Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Available from: [Link]

  • ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]

  • ResearchGate. Conversion of reduction of 4-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 4-Fluoro-3-nitrobenzyl alcohol. Available from: [Link]

  • ResearchGate. Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. Available from: [Link]

  • PubMed Central. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available from: [Link]

  • CP Lab Safety. 4-Fluoro-3-nitrobenzyl alcohol, min 96%, 100 grams. Available from: [Link]

  • PubMed Central. (4-Nitrophenyl)methanol. Available from: [Link]

  • ResearchGate. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Available from: [Link]

  • IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Available from: [Link]

  • IOPScience. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Available from: [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. Available from: [Link]

  • Semantic Scholar. Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Available from: [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • PubChem. 4-Nitrobenzyl alcohol. Available from: [Link]

  • Google Patents. Methanol purification method.

Sources

Recrystallization solvent for purifying [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [4-(Methylamino)-3-nitrophenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this specific polar, aromatic compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your purification workflow.

Introduction to the Molecule and Purification Challenges

This compound is a multifunctional aromatic compound, featuring a primary alcohol, a secondary amine, and a nitro group. This combination of polar functional groups dictates its solubility, making solvent selection for recrystallization a critical step. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (-NO2, -OH) suggests that polar solvents will be primary candidates. However, achieving a high-purity crystalline solid requires a solvent that exhibits a significant solubility differential between its boiling point and room temperature (or lower).

Common challenges in the purification of such compounds include:

  • "Oiling out": The compound separates as a liquid instead of forming crystals.

  • Poor recovery: A significant amount of the product remains in the filtrate.

  • Failure to crystallize: The solution remains clear even after cooling.

  • Co-crystallization of impurities: Starting materials or byproducts crystallize with the desired product.

This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Based on the "like dissolves like" principle, polar solvents are the most suitable candidates for this polar molecule.[1] The hydroxyl and methylamino groups suggest that alcoholic solvents are an excellent starting point.

  • Water: A documented synthesis of this compound specifies recrystallization from water, yielding orange crystals with a melting point of 126-127°C. Water is a highly polar, inexpensive, and safe solvent. However, the high boiling point of water may exceed the melting point of the compound, potentially leading to "oiling out".

  • Ethanol: Ethanol is a versatile solvent for many nitroaromatic and amino compounds. It is less polar than water, which can be advantageous in excluding highly polar impurities. For similar compounds, such as N,N-dimethylated nitro-p-phenylenediamine, ethanol has been used successfully.

  • Methanol: Similar to ethanol, methanol is a good solvent for polar compounds. Its lower boiling point can be beneficial if the compound has a lower melting point.

  • Isopropanol: Another common alcoholic solvent that can be effective.

A systematic approach to solvent selection is always recommended. Small-scale solubility tests with a few milligrams of your crude product in various solvents will provide the most reliable data for your specific sample.

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is ideal when no single solvent provides the desired solubility profile. This is often the case when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

For this compound, common mixed solvent systems could include:

  • Ethanol/Water: The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool slowly.

  • Ethanol/Ethyl Acetate: A synthesis of the structurally similar 4-amino-3-nitrobenzyl alcohol utilized a 2-B ethanol/ethyl acetate mixture for recrystallization.

  • Benzene/n-Pentane: While less common now due to the toxicity of benzene, this combination was used for a similar aminobenzyl alcohol derivative and highlights the principle of using a polar aromatic solvent with a nonpolar anti-solvent. Toluene could be a modern substitute for benzene.

Q3: My compound has a reported melting point of 114-115°C from one source and 126-127°C from another. Why the difference?

A3: This discrepancy can arise from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The solvent used for crystallization can influence which polymorph is formed.

  • Purity: The lower melting point may indicate the presence of impurities, which typically depress and broaden the melting range. The higher melting point is more likely to be that of the purer compound.

  • Measurement Technique: Differences in the heating rate and calibration of the melting point apparatus can lead to slight variations in observed values.

It is crucial to characterize your final product thoroughly, including obtaining a sharp melting point range, to ensure its purity.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of crystallizing.

Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common for compounds with melting points lower than the boiling point of the chosen solvent.[2] Given the melting points of this compound (114-127°C), using a high-boiling point solvent like water (BP 100°C) should be acceptable, but impurities can lower the melting point of the crude material into a problematic range.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool more slowly.[3]

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point, such as methanol (BP 65°C) or ethanol (BP 78°C).

  • Slow Cooling: Insulate the flask to ensure very slow cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Use a Mixed Solvent: Dissolve the compound in a minimal amount of a good, low-boiling solvent, then add a poorer, miscible solvent at a temperature below the compound's melting point.

Problem 2: No crystals have formed, even after cooling in an ice bath.

Causality: This is a common issue that can arise from two main causes: using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the solution is supersaturated and requires nucleation to begin crystallization.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution. This provides a template for crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor," miscible solvent dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again.

Problem 3: The yield of recrystallized product is very low.

Causality: A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor. This can be due to several factors:

  • Using an excessive amount of recrystallization solvent.

  • The chosen solvent is too effective, meaning the compound has high solubility even at low temperatures.

  • Premature crystallization during a hot filtration step, leading to loss of product on the filter paper.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled.

Solutions:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Solvent Choice: If recovery is consistently low, the solvent may not be ideal. A different single solvent or a mixed solvent system might be necessary to achieve lower solubility at cold temperatures.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice-water bath, to maximize the precipitation of the product.

  • Recover from Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice-salt bath or concentrate it by evaporation to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.

  • Efficient Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Data and Protocols

Solvent Selection Table

The following table provides a qualitative guide to solvent selection for this compound based on its chemical structure and literature precedents for similar compounds. Note: Experimental verification is essential.

SolventPolarity IndexBoiling Point (°C)Expected Hot SolubilityExpected Cold SolubilityNotes
Water10.2100Moderate to HighLowA documented solvent. Risk of "oiling out" if melting point is depressed by impurities.
Ethanol4.378HighLow to ModerateA good starting point. Can be used in a mixed system with water or a nonpolar solvent.
Methanol5.165HighLow to ModerateLower boiling point may prevent "oiling out".
Isopropanol3.982HighLow to ModerateSimilar to ethanol, a good alternative.
Ethyl Acetate4.477ModerateLowGood for moderately polar compounds. Can be paired with ethanol or hexane.
Toluene2.4111Low to ModerateVery LowMay be a good "poor" solvent in a mixed system with a more polar solvent.
Hexane0.169Very LowInsolubleLikely to be a good anti-solvent (a "poor" solvent in a mixed system).

Polarity index values are approximate and for comparative purposes.

Experimental Protocol: Recrystallization using an Ethanol/Water Mixed Solvent System

This protocol provides a general workflow for purifying this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanol solution, add hot water dropwise while swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Characterization: Determine the melting point and yield of the purified product.

Visual Workflow and Logic Diagrams

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration dissolve->hot_filt Insolubles Present? cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Insolubles insoluble Insoluble Impurities hot_filt->insoluble hot_filt->cool Clear Solution crystals Crystal Formation cool->crystals vac_filt Vacuum Filtration crystals->vac_filt mother_liquor Mother Liquor (Soluble Impurities) vac_filt->mother_liquor wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Start Recrystallization issue Issue Encountered? start->issue oiling_out Compound 'Oiled Out'? issue->oiling_out Yes success Successful Purification issue->success No no_crystals No Crystals Formed? oiling_out->no_crystals No sol_oil_1 Re-heat, Add More Solvent, Cool Slowly oiling_out->sol_oil_1 Yes sol_oil_2 Switch to Lower Boiling Point Solvent oiling_out->sol_oil_2 Persistent? low_yield Yield is Low? no_crystals->low_yield No sol_nocrys_1 Scratch Flask or Add Seed Crystal no_crystals->sol_nocrys_1 Yes low_yield->success No sol_lowyield_1 Check Mother Liquor for Product low_yield->sol_lowyield_1 Yes sol_lowyield_2 Review Solvent Volume & Cooling Temperature low_yield->sol_lowyield_2 And sol_nocrys_2 Reduce Solvent Volume (Evaporate) sol_nocrys_1->sol_nocrys_2 No Effect?

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Journal of Organic Chemistry, 1992 , 57(1), 276-281. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Google Patents. (1968).
  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. [Link]

  • University of South Alabama. (n.d.). Recrystallization1. [Link]

  • Google Patents. (1971). Process for n-methylating nitroanilines and compounds prepared thereby.

Sources

Identifying and removing impurities from [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(Methylamino)-3-nitrophenyl]methanol

Welcome to the dedicated support center for this compound (CAS: 62347-97-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification and analysis of this important synthetic intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the reduction of 4-(methylamino)-3-nitrobenzaldehyde with a reducing agent like sodium borohydride.[1][2] Based on this, the primary impurities are:

  • Unreacted Starting Material: 4-(Methylamino)-3-nitrobenzaldehyde is the most common process-related impurity. Its presence suggests an incomplete reaction.

  • Over-reduction Products: While less common with a mild reducing agent like NaBH₄, more potent conditions could potentially lead to the reduction of the nitro group.

  • Byproducts from Starting Material Synthesis: The purity of your starting aldehyde is critical. Impurities from its own synthesis, such as 4-chloro-3-nitrobenzaldehyde, can carry through.[1]

  • Residual Solvents: Solvents used during the reaction (e.g., ethanol) and workup/extraction (e.g., chloroform, ethyl acetate) are common.[1]

  • Degradation Products: Aromatic nitro compounds can be sensitive to light and heat. Improper storage or prolonged reaction times at high temperatures can lead to degradation.[3]

Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. ¹H NMR can quickly identify the presence of the starting aldehyde by its characteristic peak around 9-10 ppm, which is absent in the final alcohol product.[1] It also provides a clear fingerprint of the molecule for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative method.[4] It can separate the target compound from closely related impurities and determine their relative percentages, providing an accurate purity value.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique ideal for monitoring reaction progress and for a quick purity check. A single spot (under different solvent conditions) is a good indication of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value (e.g., 126-127°C) is a classic indicator of high purity.[1] Impurities will typically cause the melting point to be depressed and broaden over a wider range.

Q3: What are the primary purification strategies for this compound?

A3: The two most effective and widely used methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method when the crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles from the product. The synthesis of this compound often concludes with a recrystallization step from water, indicating its efficacy.[1][5]

  • Silica Gel Column Chromatography: This technique is necessary when dealing with a complex mixture of impurities or when impurities have similar solubility to the product.[6] It separates compounds based on their differential adsorption to the silica stationary phase, offering superior resolving power.

Troubleshooting Guide: Common Experimental Issues

Q4: My ¹H NMR spectrum shows unexpected peaks, including a singlet at ~9.8 ppm. What is the issue and how do I resolve it?

A4: The singlet at ~9.8 ppm is highly characteristic of an aldehyde proton, indicating the presence of unreacted 4-(methylamino)-3-nitrobenzaldehyde. This suggests the reduction reaction was incomplete.

  • Causality: The amount or reactivity of the sodium borohydride may have been insufficient. This can happen if the reagent has degraded due to improper storage (exposure to moisture). Alternatively, the reaction time may have been too short.

  • Solution: Purification is required. Since the starting material (aldehyde) and product (alcohol) have different functional groups and thus different polarities, they are readily separable.

    • For moderate impurity levels (<15%): Recrystallization is often sufficient. The alcohol is typically less soluble than the aldehyde in certain solvent systems, allowing it to crystallize out, leaving the aldehyde in the mother liquor.

    • For high impurity levels (>15%): Silica gel column chromatography will provide a more robust separation. The alcohol is more polar and will elute more slowly from the column than the aldehyde. A gradient elution with a hexane/ethyl acetate system is a good starting point.[7]

Q5: The product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Causality: This phenomenon has several common causes:

    • Solution Cooled Too Rapidly: Dropping the flask directly into an ice bath without allowing for slow cooling to room temperature is a frequent mistake.[8]

    • High Impurity Concentration: A high concentration of impurities can disrupt crystal lattice formation and lower the mixture's melting point.

    • Inappropriate Solvent: The chosen solvent may not be ideal, having too high a boiling point relative to the product's melting point.

  • Corrective Actions:

    • Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[9]

    • Allow the flask to cool slowly and undisturbed on the benchtop. Covering it with a watch glass and insulating it can help slow the cooling rate further.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth.[8]

    • If oiling out persists, the impurity load is likely too high. The material should be purified by column chromatography before attempting recrystallization again.

Q6: My TLC plate of the crude product shows multiple spots. How do I develop a purification strategy?

A6: A TLC plate provides crucial information for planning your purification. The key is to analyze the retention factor (Rƒ) of the spots.

  • Workflow:

    • Identify the Product: Spot the crude mixture alongside your starting material (if available). The product spot should be more polar (lower Rƒ) than the starting aldehyde.

    • Assess Separation:

      • Large ΔRƒ: If the product spot is well-separated from the impurity spots (e.g., Rƒ of product is 0.3 and impurities are >0.6), recrystallization is a strong candidate.

      • Small ΔRƒ: If spots are close together or streaking occurs, column chromatography is the necessary choice as it offers much higher resolution.[6]

    • Solvent System Selection: The solvent system used for the analytical TLC is an excellent starting point for column chromatography. For column elution, you should aim for an Rƒ of ~0.25-0.35 for your target compound, which can be achieved by slightly decreasing the polarity of the TLC mobile phase.[10]

Data Summary and Visualization

Table 1: Impurity Identification and Removal Strategies
Potential ImpuritySourceIdentification Method (Key Signal)Recommended Removal Strategy
4-(Methylamino)-3-nitrobenzaldehydeIncomplete Reaction¹H NMR: Singlet at ~9.8 ppm; TLC: Higher Rƒ spotColumn Chromatography or Recrystallization
EthanolReaction Solvent¹H NMR: Triplet at ~1.2 ppm, Quartet at ~3.7 ppmDrying under high vacuum
ChloroformExtraction Solvent¹H NMR: Singlet at ~7.26 ppmDrying under high vacuum
WaterReaction/Workup¹H NMR: Broad singlet (variable ppm)Recrystallization from a non-aqueous solvent; Drying
4-Chloro-3-nitrobenzaldehydeImpure Starting MaterialMS: Isotopic pattern for Chlorine; HPLC: Separate peakColumn Chromatography
Diagrams and Workflows

A logical workflow is critical for efficient purification. The following diagrams illustrate the decision-making process.

PurificationDecisionTree A Crude Product Analysis B Run Analytical TLC & ¹H NMR Spectrum A->B C Assess Purity B->C D Is the major impurity the starting aldehyde? C->D Major Impurities Present H Purity Verification (NMR, MP, HPLC) C->H >98% Pure E Are spots well-separated on TLC (ΔRƒ > 0.3)? D->E Yes G Column Chromatography D->G No (Complex Mixture) F Recrystallization E->F Yes E->G No F->H G->H I Pure Product H->I

Caption: Decision tree for selecting a purification method.

RecrystallizationWorkflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat until all solid dissolves B->C D Cool slowly to room temperature C->D E Induce crystallization (scratching, seeding) D->E F Cool in ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: Step-by-step workflow for the recrystallization protocol.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water/Ethanol

This protocol is effective if the primary impurity is the less polar starting aldehyde.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The goal is to create a saturated solution.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Orange, needle-like crystals should form.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small portion of cold water.

  • Drying: Continue to pull a vacuum to air-dry the crystals, then transfer them to a watch glass and dry to a constant weight in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended for complex mixtures or when recrystallization fails.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method typically results in better separation.

    • Carefully add the powdered sample onto the sand layer in the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 20% ethyl acetate in hexane). The less polar impurities will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., to 40-50% ethyl acetate in hexane) to elute the more polar product, this compound.[7]

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of test tubes.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link][4]

  • LookChem. (n.d.). This compound. Retrieved from [Link][2]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link][9]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link][8]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][5]

  • Overly, K. (2013, September 9). Recrystallization. YouTube. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine. Supporting Information. Retrieved from [Link][7]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link][10]

Sources

Preventing degradation of [4-(Methylamino)-3-nitrophenyl]methanol during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to prevent the degradation of [4-(Methylamino)-3-nitrophenyl]methanol during reaction workup. Our focus is on providing scientifically sound, field-tested insights to ensure the integrity of your synthesis.

Introduction: The Challenge of Stability

This compound is a valuable building block in pharmaceutical synthesis. However, its bifunctional nature, possessing both a secondary aromatic amine and a primary benzylic alcohol, makes it susceptible to degradation, particularly during workup procedures. The presence of an electron-donating methylamino group and an electron-withdrawing nitro group on the same aromatic ring creates a unique electronic environment that influences its reactivity. The primary mode of degradation is oxidation, which can lead to the formation of colored impurities and a significant loss of yield. This guide will equip you with the knowledge and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns a dark color (e.g., yellow, brown, or purple) during aqueous workup. What is happening?

A1: The color change is a strong indicator of degradation, primarily through oxidation. There are two main culprits:

  • Oxidation of the Methylamino Group: Secondary aromatic amines are susceptible to oxidation, especially when exposed to air (atmospheric oxygen). This can form highly colored quinone-imine or nitroso species. The reaction is often catalyzed by trace metals and can be accelerated by changes in pH.

  • Oxidation of the Benzyl Alcohol: The primary benzylic alcohol can be oxidized to the corresponding aldehyde, [4-(methylamino)-3-nitrophenyl]benzaldehyde, or further to the carboxylic acid. While the initial aldehyde may not be intensely colored, subsequent reactions can lead to colored byproducts.[1][2]

The combination of these processes can lead to a complex mixture of colored impurities, making purification difficult.

Q2: I'm losing a significant amount of my product during liquid-liquid extraction. Why is this happening and how can I prevent it?

A2: The polarity of this compound presents a challenge for extraction. The molecule has both a basic amino group and a polar alcohol group, making it partially soluble in both aqueous and organic phases, especially under certain pH conditions.

  • At acidic pH: The methylamino group becomes protonated (-NH2(CH3)+), significantly increasing its water solubility.

  • At basic pH: While the amine is in its free base form and more soluble in organic solvents, the alcohol group can still impart some water solubility.

To improve extraction efficiency, it is crucial to carefully control the pH of the aqueous layer. It is recommended to basify the aqueous layer to a pH of 9-10 to ensure the methylamino group is in its free base form, thus maximizing its partitioning into the organic phase.[3] Additionally, using a more polar extraction solvent like ethyl acetate or dichloromethane and performing multiple extractions (3-4 times) can significantly improve recovery.[4] Saturating the aqueous layer with sodium chloride (brining out) can also decrease the solubility of the product in the aqueous phase.[4]

Q3: Should I be concerned about the pH of my aqueous washes? Can it cause degradation?

A3: Yes, the pH of the aqueous washes is a critical factor. Both strongly acidic and strongly basic conditions can promote degradation.

  • Acidic Conditions: While protonating the amine can aid in removing certain impurities, prolonged exposure to strong acids can lead to side reactions.

  • Basic Conditions: Strongly basic conditions can deprotonate the benzylic alcohol, forming an alkoxide. This can increase its susceptibility to oxidation. Furthermore, some degradation pathways of related nitroaromatic compounds are known to be influenced by pH.

Therefore, it is best to use mild basic conditions (e.g., saturated sodium bicarbonate solution, pH ~8) for neutralization and extraction. If acidic washes are necessary, they should be brief and followed immediately by neutralization and extraction.

Troubleshooting Guide: Preventing Degradation Pathways

The primary degradation pathway for this compound is oxidation. The following diagram illustrates the key degradation products.

cluster_main This compound cluster_products Degradation Products A This compound B [4-(Methylamino)-3-nitrophenyl]benzaldehyde A->B Oxidation of Alcohol D Colored Quinone-imine Species A->D Oxidation of Amine C [4-(Methylamino)-3-nitrophenyl]carboxylic acid B->C Further Oxidation

Caption: Primary degradation pathways of this compound.

To prevent these degradation pathways, a multi-faceted approach during the reaction workup is essential.

Strategy 1: Quenching with a Reducing Agent

Immediately after the reaction is complete, it is crucial to quench any excess oxidants. A common and effective method is to use a mild reducing agent.

  • Recommended Quenching Agent: A freshly prepared aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[5][6][7][8]

Why this works: These reagents will reduce any remaining oxidizing agents from the reaction, as well as scavenge dissolved oxygen in the workup solutions, thereby preventing further oxidation of your product.

Protocol 1: Reductive Quenching
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium bisulfite with vigorous stirring.

  • Continue stirring for 10-15 minutes at 0-5 °C.

  • Proceed with the extraction protocol.

Strategy 2: The Use of Antioxidants

Incorporating an antioxidant into the extraction solvent can provide continuous protection against air oxidation throughout the workup and purification process.

  • Recommended Antioxidants:

    • Butylated hydroxytoluene (BHT): A common radical scavenger that is soluble in many organic solvents.[9][10]

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be added to the aqueous phase during extraction.[11][12]

Why this works: Antioxidants act as sacrificial agents, reacting with free radicals and atmospheric oxygen more readily than your product, thus preserving its integrity.[13][14]

Protocol 2: Workup with Antioxidant Protection
  • After the reductive quench (Protocol 1), add a small amount of BHT (e.g., 0.01-0.1 mol%) to your primary extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Alternatively, or in addition, add ascorbic acid (e.g., 0.1-1 wt%) to your aqueous wash solutions.

  • Proceed with the pH-controlled extraction as described in the FAQs.

Strategy 3: Inert Atmosphere and Degassed Solvents

For highly sensitive reactions, minimizing exposure to oxygen is paramount.

Why this works: By removing atmospheric oxygen, a key reagent in the oxidation process, you can significantly slow down the degradation of the methylamino and benzyl alcohol functionalities.

Protocol 3: Workup Under an Inert Atmosphere
  • Conduct the entire workup (quenching, extraction, and separation) under a blanket of an inert gas such as nitrogen or argon.

  • Use solvents that have been previously degassed by sparging with nitrogen or argon for at least 30 minutes.

  • Store the purified product under an inert atmosphere in a cool, dark place.

The following workflow diagram summarizes the recommended preventative measures:

cluster_protection Protective Measures A Reaction Completion B Cool to 0-5 °C A->B C Reductive Quench (e.g., aq. NaHSO₃) B->C D pH Controlled Extraction (pH 9-10 with NaHCO₃/Na₂CO₃) C->D F Multiple Extractions (e.g., Ethyl Acetate) D->F E Add Antioxidant to Organic Solvent (e.g., BHT) E->F G Combine Organic Layers F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purification (e.g., Column Chromatography) I->J K Store under Inert Atmosphere J->K

Caption: Recommended workup workflow to prevent degradation.

Advanced Strategy: The Use of Protecting Groups

For multi-step syntheses where the stability of this compound is a recurring issue, the use of protecting groups for the alcohol and/or amine functionality should be considered.[15][16][17][18][19]

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionsKey Advantages
Alcohol Silyl Ether (e.g., TBDMS)TBDMSCl, ImidazoleTBAFStable to a wide range of non-acidic conditions.
Alcohol Benzyl Ether (Bn)BnBr, NaHHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Amine Carbamate (e.g., Boc)Boc₂OTrifluoroacetic Acid (TFA)Stable to basic conditions and nucleophiles.

Considerations: The choice of protecting group strategy will depend on the overall synthetic route and the compatibility of the protecting groups with subsequent reaction conditions. An orthogonal protecting group strategy, where each group can be removed without affecting the others, is often ideal.[20]

References

  • ResearchGate. (n.d.). Oxidation of 4-nitrobenzyl alcohol. [Image attached to a discussion]. Retrieved from [Link]

  • ResearchGate. (2014, April 16). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2023, May). Selected amines and amino alcohols. (Environmental Project no. 2243). Retrieved from [Link]

  • Wang, C., & Trogler, W. C. (2019). Chlorine is preferred over bisulfite for H2O2 quenching following UV-AOP drinking water treatment. Water Research, 165, 115000. [Link]

  • Archer, S., & Rosi, D. (1968). Process for producing 4-aminobenzyl alcohol derivatives (U.S. Patent No. 3,379,620). U.S.
  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 779. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insights Into 4-Nitrophenol Degradation and Benzyl Alcohol Oxidation Pathways Over MgO/g-C3N4 Model Catalyst Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. Retrieved from [Link]

  • Reddit. (2019). How does NaHSO3 quench H2O2?. r/chemhelp. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Carcinogenesis, 14(1), 119-25. [Link]

  • American Chemical Society. (2026).
  • White Rose eTheses Online. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methanol Oxidation at Platinum Coated Black Titania Nanotubes and Titanium Felt Electrodes. Catalysts, 12(10), 1129. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidants bha bht: Topics. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • CONICET Digital. (2022). Mechanistic Investigation of Methanol Oxidation on Au/TiO2: A Combined DRIFT and DFT Study. Topics in Catalysis, 65, 915–925. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Chemical Analysis of Synthetic Antioxidants in Foodstuffs. Encyclopedia, 2(4), 1891-1907. [Link]

  • National Center for Biotechnology Information. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. [Link]

  • PCI Magazine. (2025). Improving Indoor Air Quality with Amino Alcohols. Retrieved from [Link]

  • Brainly. (2017). What is the purpose of adding NaHSO3 at the end of the oxidation? Write a balanced equation for. Retrieved from [Link]

  • American Chemical Society. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7651–7659. [Link]

  • MDPI. (2023). Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. Applied Sciences, 13(22), 12261. [Link]

  • ResearchGate. (2025). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Mechanistic Studies of the Photocatalytic Degradation of Methyl Green: An Investigation of Products of the Decomposition Processes. Environmental Science & Technology, 41(12), 4374-80. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Lee, S. L. (2007). The Chromatography of Nitro compounds.
  • University of Toronto. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of [4-(Methylamino)-3-nitrophenyl]methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and process chemists encountering challenges during the scale-up of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the available literature.

I. Synthetic Strategies and Core Challenges

The synthesis of this compound on a larger scale typically proceeds through one of two primary routes, each presenting a unique set of challenges. Understanding these pathways is critical for effective troubleshooting and process optimization.

Route A: Nitration followed by Nucleophilic Aromatic Substitution (SNAr)

This common approach involves the nitration of a suitable precursor, such as 4-(methylamino)benzyl alcohol or a protected derivative, followed by the introduction of the methylamino group via a nucleophilic aromatic substitution reaction.

Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

Alternatively, the synthesis can commence with a nucleophilic aromatic substitution on a substrate like 4-chloro-3-nitrobenzyl alcohol, followed by the reduction of a carbonyl group to the desired benzyl alcohol. A related patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, which involves a similar initial SNAr step[1].

Core Scale-Up Challenges:

  • Exothermic Reactions: Both nitration and nucleophilic aromatic substitution reactions can be highly exothermic, posing significant thermal management challenges at scale.

  • Regioselectivity: Controlling the position of nitration is crucial to avoid the formation of undesired isomers.

  • Byproduct Formation: Side reactions can lead to a complex mixture of impurities that are difficult to separate from the polar product.

  • Product Purification: The polar nature of this compound makes its purification by conventional methods challenging.

  • Safety: The use of hazardous reagents like nitric acid, sulfuric acid, and methylamine necessitates stringent safety protocols.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield and/or Incomplete Conversion in Nitration Step

Observed Issue: You are experiencing low yields or significant amounts of unreacted starting material after the nitration of your precursor (e.g., 4-(methylamino)benzyl alcohol).

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Nitrating Agent Activity The nitronium ion (NO₂⁺) is the active electrophile in nitration. Its concentration may be too low. Solution: Ensure your nitric and sulfuric acids are of appropriate concentration and free of excess water. The ratio of sulfuric to nitric acid is critical for generating the nitronium ion.
Poor Temperature Control Nitration is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation. Solution: Implement robust temperature monitoring and control. For larger scale reactions, consider a jacketed reactor with efficient cooling. A slow, controlled addition of the nitrating agent is crucial.
Substrate Deactivation If starting with 4-(methylamino)benzyl alcohol, the methylamino group is strongly activating. However, under strongly acidic conditions, the amine can be protonated to form an ammonium salt, which is a deactivating group, directing nitration to the meta position. Solution: Consider protecting the amine group (e.g., as an amide) before nitration to ensure ortho-para direction. The protecting group can be removed in a subsequent step.
Mass Transfer Limitations On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reactant concentration, resulting in incomplete reaction and byproduct formation. Solution: Ensure vigorous and efficient stirring throughout the reaction. The use of baffles in the reactor can improve mixing.

Workflow for Optimizing Nitration:

Caption: Decision workflow for troubleshooting low nitration yields.

Problem 2: Formation of Multiple Byproducts in the SNAr Reaction

Observed Issue: Your crude product mixture from the nucleophilic aromatic substitution of a chloronitrobenzene precursor with methylamine shows multiple unexpected spots on TLC or peaks in HPLC.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Over-alkylation The newly introduced methylamino group can potentially react further with the starting material or an intermediate, leading to diarylamine or other more complex byproducts.
Side Reactions of Methylamine Methylamine is a strong nucleophile and a base. It can participate in side reactions, especially at elevated temperatures.
Reaction with Solvent Depending on the solvent used, it may react with the starting materials or intermediates under the reaction conditions.
Degradation of Starting Material or Product The nitro group makes the aromatic ring susceptible to nucleophilic attack, but harsh conditions (high temperature, strong base) can also lead to degradation.

Key Side Reactions in SNAr with Methylamine:

  • Formation of Diarylamines: The product, this compound, could potentially react with another molecule of the starting material (e.g., 4-chloro-3-nitrobenzyl alcohol) to form a secondary amine byproduct.

  • Hydrolysis of Chloro Group: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of a nitrophenol derivative.

Workflow for Minimizing SNAr Byproducts:

Caption: Troubleshooting guide for minimizing byproduct formation in SNAr reactions.

Problem 3: Difficulty in Product Purification and Isolation

Observed Issue: You are struggling to obtain a pure, crystalline product. The crude material is an oil or a highly colored solid, and column chromatography is proving to be inefficient on a large scale.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
High Polarity of the Product The presence of the hydroxyl, amino, and nitro groups makes the target molecule highly polar, leading to strong interactions with silica gel and poor separation from polar impurities.
Presence of Colored Impurities Nitrated aromatic compounds and their byproducts are often intensely colored, and even small amounts can impart significant color to the final product. These are often challenging to remove by simple crystallization.
Product Instability The product may be thermally labile, decomposing during solvent removal or other heat-intensive purification steps.

Strategies for Large-Scale Purification:

  • Recrystallization: A well-chosen solvent system is key. Consider mixtures of polar and non-polar solvents to achieve the desired solubility profile.

  • Liquid-Liquid Extraction: A carefully designed extraction protocol can help remove certain impurities. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a dilute base can remove acidic byproducts.

  • Chromatography: For large-scale purification, normal-phase flash chromatography can be challenging. Consider alternative techniques:

    • Reverse-Phase Chromatography: This can be effective for polar compounds.

    • Aqueous Normal-Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase containing water and an organic modifier, which can be well-suited for highly polar molecules[2].

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: Nitration reactions are notoriously exothermic and can lead to a thermal runaway if not properly controlled. A case study on a nitration process highlighted the importance of predictive simulations for mass and heat transfer to improve safety[3].

  • Handling of Hazardous Materials:

    • Nitric and Sulfuric Acids: These are highly corrosive. Appropriate personal protective equipment (PPE) is essential.

    • Methylamine: This is a flammable and toxic gas or liquid. It should be handled in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge[4].

  • Thermal Stability of Intermediates and Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures, potentially leading to a pressure build-up in a closed system.

Q2: Which synthetic route is preferable for scale-up, and why?

A2: The choice of route depends on several factors, including the availability and cost of starting materials, and the specific challenges of each step at scale.

  • Route A (Nitration then SNAr): This route may be advantageous if a suitable, selectively activated precursor for nitration is readily available. However, the nitration of an amine-containing compound can be complicated by the protonation of the amine in the acidic medium.

  • Route B (SNAr then Reduction): Starting with a commercially available chloronitroaromatic compound can be a more direct approach. A process for a similar compound, 4-amino-3-nitrobenzyl alcohol, starts from 4-chloro-3-nitrobenzyl alcohol[5]. This avoids the challenges of regioselective nitration of an activated ring.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: On a larger scale, real-time reaction monitoring is crucial.

  • In-process Controls (IPCs): Regularly taking small samples for analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is standard practice.

  • Process Analytical Technology (PAT): For more advanced control, consider implementing PAT tools such as in-situ FTIR or Raman spectroscopy to monitor the concentration of reactants and products in real-time.

IV. Experimental Protocols

The following are representative, generalized protocols for the key synthetic steps. Note: These are for informational purposes and should be adapted and optimized for your specific equipment and scale.

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzyl Alcohol with Methylamine
  • Reactor Setup: Charge a suitable pressure reactor with 4-chloro-3-nitrobenzyl alcohol (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Cool the mixture to 0-5 °C and slowly add a solution of methylamine (e.g., 40% in water or as a gas) while maintaining the temperature. The amount of methylamine should be optimized, typically using a slight excess.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 80-100 °C). Monitor the internal pressure. The reaction time will depend on the scale and temperature and should be determined by in-process monitoring.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The solvent is typically removed under reduced pressure. The resulting crude product can then be taken up in an organic solvent and washed with water to remove salts and excess methylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).

Protocol 2: Nitration of a Protected 4-Aminobenzyl Alcohol
  • Protection: Protect the amino group of 4-aminobenzyl alcohol as an amide (e.g., acetamide) using standard procedures.

  • Nitration:

    • Charge a jacketed reactor with the protected starting material and a suitable solvent (e.g., dichloromethane).

    • In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add the nitrating mixture to the solution of the starting material, maintaining a low internal temperature (e.g., 0-10 °C).

    • Monitor the reaction by TLC or HPLC until completion.

  • Work-up:

    • Carefully quench the reaction by pouring it onto ice.

    • Separate the organic layer and wash it with water, a dilute solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Deprotection: Deprotect the amine using appropriate acidic or basic hydrolysis conditions to yield the desired product.

  • Purification: Purify the final product as described in Protocol 1.

V. References

  • CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide - Google Patents.

  • Synthesis of 4-amino-3-nitrobenzyl alcohol - PrepChem.com. [Link]

  • Case Study: Increasing yield and safety of a nitration process - Ypso-Facto. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. [Link]

  • OSHA Method 40: Methylamine - US EPA. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Process Safety Management in Manufacturing: A Primer - Veriforce. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Electronic Effects: Methylamino vs. Amino Substituents in Nitrophenyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Methyl Group

In the intricate world of molecular design, particularly in the fields of medicinal chemistry and materials science, the electronic character of a functional group is a paramount design parameter. The ability of a substituent to donate or withdraw electron density within an aromatic system fundamentally dictates the molecule's reactivity, acidity/basicity, and spectroscopic properties. The amino (-NH₂) group is a classic, powerful electron-donating group (EDG), capable of significantly influencing a molecule's profile through both resonance and inductive effects.

This guide provides an in-depth comparison of the electronic properties of the primary amino (-NH₂) group and its secondary analogue, the methylamino (-NHCH₃) group. While seemingly a minor modification, the addition of a single methyl group introduces distinct electronic perturbations that can be leveraged by the discerning chemist. We will explore the theoretical underpinnings of these differences and provide a practical, data-driven comparison using 4-substituted 3-nitrophenyl methanols as a model system. This "push-pull" framework, featuring a strong electron-withdrawing nitro group and the electron-donating amino/methylamino group, serves to amplify and clarify the electronic contributions of each substituent.

Theoretical Framework: Unpacking Inductive and Resonance Effects

The net electronic effect of a substituent on an aromatic ring is a vector sum of two primary forces: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I) : This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Nitrogen is more electronegative than carbon, causing it to exert a weak electron-withdrawing inductive effect (-I).[1][2]

  • Resonance Effect (M or R) : This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons across the aromatic ring.[3] The lone pair on the nitrogen atom of both amino and methylamino groups can be delocalized into the benzene ring, resulting in a powerful electron-donating resonance effect (+M).[4] For these groups, the +M effect overwhelmingly dominates the -I effect, making them strong activating groups.

The key differentiator between the -NH₂ and -NHCH₃ groups is the electronic contribution of the methyl group. Alkyl groups, such as methyl, are known electron-donors through a positive inductive effect (+I).[5] This +I effect pushes electron density onto the nitrogen atom of the methylamino group, making its lone pair more available and enhancing its ability to donate into the aromatic ring.

A quantitative measure of these effects can be found in Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids. A more negative para-substituent constant (σₚ) indicates a stronger electron-donating ability.

SubstituentHammett Constant (σₚ)Rationale
Amino (-NH₂)-0.66[6]Strong +M effect, weak -I effect.
Dimethylamino (-N(CH₃)₂)-0.83[6]Strong +M effect, enhanced by +I effect of two methyl groups.
Methylamino (-NHCH₃) ~ -0.75 (Estimated) Strong +M effect, enhanced by +I effect of one methyl group.

As shown, the methylamino group is expected to be a more potent electron-donating group than the unsubstituted amino group.

G cluster_NH2 Amino Group (-NH2) cluster_NHCH3 Methylamino Group (-NHCH3) a_ring Aromatic Ring a_N N a_ring->a_N -I (Minor) a_N->a_ring +M (Dominant) a_H1 H a_H2 H m_ring Aromatic Ring m_N N m_ring->m_N -I (Minor) m_N->m_ring +M (Enhanced) m_H H m_CH3 CH3 m_CH3->m_N +I (Donating)

Caption: Dominant electronic effects in amino and methylamino substituents.

Experimental Design & Protocols

To empirically validate the superior electron-donating capacity of the methylamino group, we propose the synthesis and analysis of two model compounds: 4-amino-3-nitrophenyl methanol (1) and 4-(methylamino)-3-nitrophenyl methanol (2) . Their electronic properties will be probed via UV-Vis spectroscopy.

Synthesis Workflow

The synthesis of both target compounds can be achieved via nucleophilic aromatic substitution starting from a common precursor, 4-chloro-3-nitrobenzyl alcohol.

Caption: Synthetic and analytical workflow for comparing the model compounds.

Detailed Synthesis Protocol: 4-amino-3-nitrophenyl methanol (1)

This protocol is adapted from a known procedure for a similar transformation.[7]

  • Reaction Setup : In a sealed pressure vessel (autoclave), combine 4-chloro-3-nitrobenzyl alcohol (10.0 g, 53.3 mmol), methanol (100 mL), and liquid ammonia (80 mL).

  • Heating : Seal the vessel and heat to 150 °C with stirring. Maintain this temperature for 6 hours. The internal pressure will increase significantly; ensure the equipment is rated for such conditions.

  • Workup : After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.

  • Isolation : Evaporate the reaction mixture to dryness under reduced pressure.

  • Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Detailed Synthesis Protocol: 4-(methylamino)-3-nitrophenyl methanol (2)

The protocol is identical to that for compound 1 , with the substitution of methylamine for ammonia.

  • Reaction Setup : In a sealed pressure vessel, combine 4-chloro-3-nitrobenzyl alcohol (10.0 g, 53.3 mmol), methanol (100 mL), and a solution of methylamine (e.g., 40% in water or a solution in methanol, 2.2 molar equivalents).

  • Heating : Seal the vessel and heat to 150 °C with stirring for 6 hours.

  • Workup & Isolation : Follow the same cooling, venting, and evaporation procedures as described for compound 1 .

  • Purification : Purify the crude product by recrystallization or column chromatography.

UV-Vis Spectroscopic Analysis
  • Sample Preparation : Prepare stock solutions of compounds 1 and 2 in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilution : Create dilute solutions (e.g., 0.01 mg/mL) from the stock solutions, ensuring the final concentration results in an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition : Record the UV-Vis absorption spectrum for each compound from 200 nm to 600 nm using a calibrated spectrophotometer.

  • Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) for the primary charge-transfer band for each compound.

Expected Results & Discussion

The electronic "push-pull" nature of these molecules, with an electron-donating group (-NH₂ or -NHCH₃) and an electron-withdrawing group (-NO₂), gives rise to a significant intramolecular charge-transfer (ICT) band in the UV-Vis spectrum.[8][9] The energy of this transition is highly sensitive to the strength of the donor and acceptor groups.

A stronger electron-donating group will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the relationship E = hc/λ, a lower energy transition corresponds to absorption at a longer wavelength.

Therefore, we expect the following results:

CompoundSubstituentExpected λₘₐₓRationale
1 Amino (-NH₂)Shorter λₘₐₓStrong electron donor.
2 Methylamino (-NHCH₃)Longer λₘₐₓ (Red-shifted)Stronger electron donor due to the +I effect of the methyl group.

The anticipated red shift (bathochromic shift) in the λₘₐₓ of compound 2 relative to compound 1 would provide direct experimental evidence for the enhanced electron-donating ability of the methylamino group. This enhancement stems directly from the +I effect of the methyl group, which increases the electron density on the nitrogen, making its lone pair more readily available for delocalization into the aromatic π-system. This increased delocalization stabilizes the excited state of the charge-transfer transition, thereby lowering its energy.

Conclusion and Implications

The seemingly simple substitution of a hydrogen atom for a methyl group on an amino substituent imparts a measurable and significant enhancement of its electron-donating properties. As demonstrated through the theoretical framework of inductive and resonance effects and verifiable by UV-Vis spectroscopy, the methylamino group is a more potent electron donor than the amino group.

For researchers in drug development and materials science, this principle is a critical tool. This fine-tuning of electronic properties can be used to:

  • Modulate pKa : Altering the pKa of a drug molecule can profoundly impact its solubility, absorption, and target binding affinity.

  • Enhance Reactivity : Increasing electron density in an aromatic ring can enhance its reactivity towards electrophiles.

  • Tune Optical Properties : As shown, modifying electronic character directly impacts a molecule's interaction with light, a key consideration in the design of dyes, sensors, and other optical materials.

By understanding the fundamental causality behind these substituent effects, scientists can make more informed and rational decisions in the molecular design process, accelerating the development of novel and effective chemical entities.

References

  • Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group? [Online]. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Online]. Available at: [Link]

  • La Salle University. (n.d.). Substituent Effects. [Online]. Available at: [Link]

  • NCERT. (n.d.). Amines. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. [Online]. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). Substituent Effects in Aromatic Rings. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Online]. Available at: [Link]

  • Zhang, R. et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. The Journal of Physical Chemistry B, 126(33), 6282–6301. [Online]. Available at: [Link]

  • Bollo, S. et al. (2007). Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. Journal of the Chilean Chemical Society. [Online]. Available at: [Link]

Sources

A Comparative Guide to the Reaction Kinetics of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of [4-(Methylamino)-3-nitrophenyl]methanol

This compound is a substituted aromatic alcohol of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic alcohol, an electron-donating methylamino group, and an electron-withdrawing nitro group, imparts a unique and tunable reactivity profile. Understanding the kinetics of its principal reactions—oxidation, reduction, and esterification—is paramount for optimizing synthetic routes, predicting product formation, and developing novel derivatives.

This guide will compare the kinetic profiles of these fundamental reactions, providing experimental frameworks and supporting data derived from analogous systems to empower researchers in their synthetic endeavors.

Section 1: Oxidation Kinetics – A Tale of Two Functional Groups

The oxidation of this compound presents a fascinating chemoselectivity challenge. The primary alcohol and the methylamino group are both susceptible to oxidation. The kinetics of these competing pathways are highly dependent on the choice of oxidant and reaction conditions.

Selective Oxidation of the Benzylic Alcohol

The conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid is a cornerstone of organic synthesis. For substrates like our target molecule, the reaction rate is significantly influenced by the electronic nature of the aromatic ring.

Expertise & Experience: The presence of both an electron-donating group (-NHCH₃) and an electron-withdrawing group (-NO₂) complicates the prediction of reaction rates based on simple Hammett correlations. However, studies on substituted benzyl alcohols offer valuable insights. The oxidation of benzyl alcohol by reagents like pyridinium chlorochromate (PCC) is known to be first-order with respect to both the oxidant and the alcohol. The reaction is also acid-catalyzed.[1] For substituted benzyl alcohols, electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.[1] In the case of this compound, the strong electron-withdrawing effect of the nitro group is expected to dominate, leading to a slower oxidation rate compared to unsubstituted benzyl alcohol.

Trustworthiness through Self-Validating Systems: To kinetically resolve the oxidation of the alcohol in the presence of the amine, a robust experimental design is crucial. A spectrophotometric approach is often ideal. By monitoring the disappearance of the reactant or the appearance of the conjugated aldehyde product at a specific wavelength, one can obtain real-time concentration data.

Experimental Protocol: Kinetic Analysis of Alcohol Oxidation via UV-Vis Spectroscopy
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the chosen oxidant (e.g., PCC in dichloromethane).

    • Prepare a stock solution of an acid catalyst (e.g., p-toluenesulfonic acid) if required.

  • Kinetic Run:

    • In a quartz cuvette, combine the solvent, the substrate stock solution, and the acid catalyst stock solution (if applicable).

    • Initiate the reaction by adding a small, precise volume of the oxidant stock solution.

    • Immediately begin recording the absorbance at the λ_max of the product (the corresponding aldehyde) over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Repeat the experiment with varying concentrations of the substrate, oxidant, and catalyst to determine the order of the reaction with respect to each component.

    • Calculate the rate constant (k) from the determined rate law.

Competing Oxidation of the Methylamino Group

The methylamino group is also prone to oxidation, which can lead to a variety of products, including N-oxides or de-alkylation. The kinetics of this process are often complex and can be influenced by the presence of metal catalysts.

Expertise & Experience: The oxidation of aromatic amines is a well-studied process. In many cases, it proceeds via a radical cation intermediate. The rate of this reaction is highly sensitive to the steric and electronic environment of the amino group. The presence of the ortho-nitro group in this compound will likely decrease the electron density on the nitrogen atom, making it less susceptible to oxidation compared to an unsubstituted aminobenzyl alcohol.

Workflow for Investigating Competing Oxidation Pathways

competing_oxidation Substrate This compound Product_Aldehyde 4-(Methylamino)-3-nitrobenzaldehyde Substrate->Product_Aldehyde k_alcohol Product_Amine_Ox Amine Oxidation Products Substrate->Product_Amine_Ox k_amine Oxidant Oxidant (e.g., PCC, MnO2) Oxidant->Product_Aldehyde Oxidant->Product_Amine_Ox Analysis LC-MS/GC-MS Analysis Product_Aldehyde->Analysis Product_Amine_Ox->Analysis esterification_kinetics cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Kinetic Analysis Reactants Alcohol + Carboxylic Acid + Catalyst Reaction Controlled Temperature & Stirring Reactants->Reaction Sampling Time-based Aliquots Reaction->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Concentration_Time Plot [Reactant] vs. Time Rate_Law Determine Rate Law & Rate Constant (k) Concentration_Time->Rate_Law Arrhenius Determine Activation Energy (Ea) Rate_Law->Arrhenius

Sources

A Comparative Benchmarking Guide to the Synthesis of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of synthetic routes to [4-(Methylamino)-3-nitrophenyl]methanol, a key intermediate in the development of various pharmaceutical agents. We will benchmark the established, conventional synthesis against a common alternative, providing detailed experimental protocols, comparative data, and field-proven insights to guide researchers, chemists, and drug development professionals in their process-design decisions.

The Strategic Importance of this compound

This compound is a versatile organic building block. Its molecular architecture, featuring a secondary amine, a nitro group, and a primary alcohol, offers multiple reactive sites for constructing more complex molecules. It is a crucial intermediate in the synthesis of a range of pharmaceuticals, including antihypertensive drugs.[1] The efficiency, scalability, and safety of its synthesis are therefore critical considerations in the pharmaceutical supply chain.

Benchmark Synthesis: The Carboxylic Acid Reduction Pathway

The most frequently cited and well-established method for preparing this compound begins with the commercially available 4-chloro-3-nitrobenzoic acid. This two-step process involves a nucleophilic aromatic substitution followed by a selective reduction.

Experimental Protocol: Benchmark Synthesis

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • Reaction Setup: A suspension of 4-chloro-3-nitrobenzoic acid (1.0 eq) is prepared in a suitable solvent such as ethanol in a reaction vessel equipped for reflux.

  • Amine Addition: An aqueous solution of methylamine (approx. 4.0 eq, 25-30% w/w) is added to the suspension.[2][3]

  • Reflux: The reaction mixture is heated to reflux and maintained for 2-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Isolation: Upon completion, the mixture is cooled to room temperature. The pH is carefully adjusted to 2-5 with an acid (e.g., 2M H₂SO₄ or acetic acid) to induce precipitation of the product.[2][3]

  • Purification: The resulting orange-yellow solid is isolated by filtration, washed with water and ethanol, and then dried to yield 4-(methylamino)-3-nitrobenzoic acid.[2]

Step 2: Reduction to this compound

  • Reaction Setup: The 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) from the previous step is suspended in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The suspension is cooled to 0-5°C in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 eq, 1M in THF) is added dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching & Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C. The solvents are removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 1M HCl) and subsequently basified with a saturated sodium bicarbonate solution.

  • Extraction & Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography to yield this compound.

Causality Behind Experimental Choices
  • Step 1 (Amination): The use of an excess of methylamine drives the nucleophilic aromatic substitution reaction to completion. The acidic work-up is critical; it protonates the carboxylate group, rendering the product insoluble in the aqueous medium and allowing for its isolation by simple filtration.

  • Step 2 (Reduction): Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice due to its high selectivity for reducing carboxylic acids over nitro groups. Competing reducing agents like lithium aluminum hydride would likely reduce both functionalities. The reaction is performed under anhydrous and inert conditions because borane reagents react violently with water.[4][5] The low-temperature addition is a crucial safety measure to control the highly exothermic nature of the reduction.

Visualization of the Benchmark Pathway

Benchmark_Synthesis start 4-Chloro-3-nitrobenzoic acid intermediate 4-(Methylamino)-3-nitrobenzoic acid start->intermediate aq. CH₃NH₂, Reflux then H⁺ work-up end This compound intermediate->end BH₃·THF, THF 0°C to RT

Caption: The two-step benchmark synthesis of this compound.

Alternative Method: The Reductive Amination Pathway

An alternative strategy involves the reductive amination of an aldehyde. This route often offers advantages in terms of reagent safety and handling, making it an attractive option for process scale-up. This pathway typically starts from 4-(methylamino)-3-nitrobenzaldehyde.

Experimental Protocol: Alternative Synthesis
  • Reaction Setup: 4-(methylamino)-3-nitrobenzaldehyde (1.0 eq) is dissolved in a protic solvent like methanol or ethanol.

  • Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, approx. 1.5 eq) is added portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Progression: The reaction is stirred at a low temperature for 2-3 hours until TLC indicates the complete consumption of the starting aldehyde.

  • Quenching & Work-up: The reaction is quenched by the careful addition of acetone or acetic acid. The solvent is removed under reduced pressure.

  • Extraction & Purification: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The crude product can then be purified by recrystallization or column chromatography to yield this compound.[6]

Causality Behind Experimental Choices
  • Reagent Choice: Sodium borohydride is a mild, selective, and cost-effective reducing agent for aldehydes and ketones.[7] Unlike BH₃·THF, it is a stable solid that is significantly easier and safer to handle, though it must be kept away from acidic conditions and moisture, with which it can release flammable hydrogen gas.[8][9]

  • Solvent and Temperature: Methanol or ethanol are excellent solvents for both the substrate and the borohydride reagent. The reaction is conducted at low temperatures to ensure high selectivity for the reduction of the aldehyde over the nitro group, as some studies have shown that NaBH₄ can partially reduce nitro groups under certain conditions, potentially forming hazardous azo- and azoxy-containing byproducts.[10]

Visualization of the Alternative Pathway

Alternative_Synthesis start 4-(Methylamino)-3-nitrobenzaldehyde end This compound start->end NaBH₄, Methanol 0°C

Caption: The single-step alternative synthesis via aldehyde reduction.

Head-to-Head Performance Benchmark

ParameterBenchmark Synthesis (Carboxylic Acid Route)Alternative Synthesis (Aldehyde Route)
Starting Material 4-Chloro-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzaldehyde
Typical Overall Yield ~75-85%~85-95% (for the reduction step)
Purity (Post-Purification) >98%>98%
Number of Steps 21 (from the intermediate aldehyde)
Key Reagents aq. Methylamine, BH₃·THFSodium Borohydride (NaBH₄)
Reaction Time ~16-24 hours~2-4 hours
Scalability Challenging due to BH₃·THFFavorable and straightforward
Reagent Cost Moderate to High (BH₃·THF is expensive)Low (NaBH₄ is inexpensive)
Safety Profile High Hazard: BH₃·THF is pyrophoric, reacts violently with water, and requires specialized handling procedures and inert atmosphere techniques.[4][5][11][12]Moderate Hazard: NaBH₄ is a flammable solid and releases hydrogen gas on contact with acid or water. Requires careful handling but is generally safer than borane.[8][13]
Environmental Impact Use of THF, a less desirable solvent.Use of greener solvents like methanol or ethanol is common.[14]

Final Analysis and Recommendation

The Benchmark Synthesis is a robust and reliable method that provides excellent yields. However, its significant drawback lies in the use of borane-tetrahydrofuran complex. This reagent poses substantial safety and handling challenges, particularly during scale-up, which can increase both operational complexity and cost.[11][15] Its use is often limited to laboratory-scale synthesis where specialized equipment and expertise are readily available.

The Alternative Aldehyde Reduction Method presents a compelling case for process optimization and industrial application. The primary advantages are the significantly improved safety profile, lower reagent cost, reduced reaction time, and operational simplicity afforded by using sodium borohydride.[7] While this route is dependent on the availability of the starting aldehyde, its superior safety and economic metrics make it the highly recommended pathway for large-scale production and for laboratories seeking to minimize the use of highly hazardous reagents.

References

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications.

  • 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

  • Sodium Borohydride - Safety Data Sheet. ESPI Metals.

  • Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. American Chemical Society.

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate.

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health.

  • Borane-tetrahydrofuran complex, 1M solution in THF - SAFETY DATA SHEET. Fisher Scientific.

  • Sodium Borohydride SOP. OSU Chemistry.

  • Sodium borohydride - Safety Data Sheet. Sigma-Aldrich.

  • Borane tetrahydrofuran complex, 1M solution in THF - Safety Data Sheet. CymitQuimica.

  • Safety Data Sheet: Sodium borohydride. Carl ROTH.

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate.

  • This compound Synthesis Information. LookChem.

  • Reductive amination. Wikipedia.

  • 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5. Benchchem.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem.

  • Methanol production in a sustainable, mild and competitive process: Concept launch and analysis. ResearchGate.

Sources

A Spectroscopic Journey: Characterizing [4-(Methylamino)-3-nitrophenyl]methanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, the precise synthesis and unambiguous characterization of molecular building blocks are paramount. [4-(Methylamino)-3-nitrophenyl]methanol serves as a valuable intermediate, yet its purity and identity must be rigorously confirmed before its use in further synthetic applications. This guide provides a comprehensive spectroscopic comparison between the final product and its key precursors, offering the experimental data and foundational principles necessary for confident structural elucidation.

This document moves beyond a simple data sheet, delving into the causal relationships behind spectroscopic shifts and providing self-validating experimental protocols. By tracing the evolution of the molecule's spectral fingerprint through its synthesis, researchers can gain a deeper understanding of how specific functional group transformations manifest in IR, ¹H NMR, and UV-Vis spectroscopy.

The Synthetic Pathway: From Carboxylic Acid to Benzyl Alcohol

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid. The pathway involves a nucleophilic aromatic substitution followed by a selective reduction of the carboxylic acid.

  • Step 1: Amination. 4-Chloro-3-nitrobenzoic acid is treated with an aqueous solution of methylamine. The highly electron-withdrawing nitro group, positioned ortho to the chlorine atom, activates the aromatic ring towards nucleophilic attack. The methylamine displaces the chloride ion to yield 4-(methylamino)-3-nitrobenzoic acid.[1]

  • Step 2: Selective Reduction. The carboxylic acid functional group of 4-(methylamino)-3-nitrobenzoic acid is then selectively reduced to a primary alcohol. This transformation requires a reagent that will not reduce the nitro group. Borane complexes, such as BH₃·THF, are well-suited for this purpose, as they readily reduce carboxylic acids while leaving nitro groups intact.[2]

The overall transformation is illustrated below:

G cluster_0 Synthetic Pathway Precursor_A 4-Chloro-3-nitrobenzoic Acid Precursor_B 4-(Methylamino)-3-nitrobenzoic Acid Precursor_A->Precursor_B  aq. CH₃NH₂,  Reflux Final_Product This compound Precursor_B->Final_Product  BH₃·THF,  THF

Caption: Synthetic route to this compound.

Spectroscopic Comparison: Tracking Chemical Transformation

The conversion of precursors to the final product induces significant changes in the molecular structure, which are directly observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy: A Tale of Functional Groups

IR spectroscopy is exceptionally powerful for monitoring the appearance and disappearance of key functional groups. The transition from a carboxylic acid to a secondary amine and finally to a primary alcohol is clearly delineated by characteristic vibrational modes.

Functional Group Vibration Type Precursor A: 4-Chloro-3-nitrobenzoic Acid (cm⁻¹)Precursor B: 4-(Methylamino)-3-nitrobenzoic Acid (cm⁻¹)Final Product: this compound (cm⁻¹)
Carboxylic Acid O-HStretch (broad)~3000~3000Absent
Carboxylic Acid C=OStretch~1700~1690Absent
Nitro N-OAsymmetric Stretch~1530~1525~1520
Nitro N-OSymmetric Stretch~1350~1345~1340
Amine N-HStretchAbsent~3400~3390
Alcohol O-HStretch (broad)AbsentAbsent~3350
Alcohol C-OStretchAbsentAbsent~1050

Causality Behind the Shifts:

  • Disappearance of C=O and Carboxyl O-H: The most definitive change from Precursor B to the Final Product is the complete disappearance of the strong carbonyl (C=O) stretch and the broad carboxylic acid O-H stretch.

  • Appearance of Alcohol O-H and C-O: Concurrently, the Final Product exhibits a new, broad O-H stretch characteristic of an alcohol and a C-O stretching vibration.

  • N-H Stretch: The introduction of the methylamino group in Precursor B is confirmed by the appearance of a distinct N-H stretching peak around 3400 cm⁻¹.[3]

  • Persistent Nitro Group: The strong asymmetric and symmetric stretches of the nitro group remain a constant feature across all three compounds, confirming its stability during the reactions.[4][5]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. Changes in substituents on the aromatic ring and transformations of the functional groups lead to predictable shifts in proton resonances.

Proton Assignment Precursor A: 4-Chloro-3-nitrobenzoic Acid (δ, ppm)Precursor B: 4-(Methylamino)-3-nitrobenzoic Acid (δ, ppm)Final Product: this compound (δ, ppm)
-COOH / -OH (broad s)~13.5 (in DMSO-d₆)~13.0 (in DMSO-d₆)~5.0 (variable)
Aromatic H (d)~8.4~8.6~7.9
Aromatic H (dd)~8.2~7.8~7.0
Aromatic H (d)~7.8~6.9~6.8
-NH-CH₃ (d or q)Absent~8.5 (NH), 3.0 (CH₃)~8.1 (NH), 2.9 (CH₃)
-CH₂OH (s or d)AbsentAbsent~4.5

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is referenced from typical values found in chemical databases.[3][6]

Causality Behind the Shifts:

  • Upfield Shift of Aromatic Protons: The substitution of the electron-withdrawing chlorine atom in Precursor A with the electron-donating methylamino group in Precursor B causes a significant upfield (to lower ppm) shift for the ortho and para protons due to increased electron shielding.

  • Appearance of N-H and N-CH₃ Signals: The successful amination is unequivocally confirmed in Precursor B by the appearance of a signal for the N-H proton (often a quartet or doublet depending on coupling with the methyl group) and a doublet for the N-methyl protons around 3.0 ppm.[3]

  • Reduction of COOH to CH₂OH: The downfield carboxylic acid proton signal (~13 ppm) in Precursors A and B is replaced by two new signals in the Final Product: a broad singlet for the alcohol -OH and a singlet or doublet around 4.5 ppm for the benzylic -CH₂OH protons.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy reveals changes in the conjugated π-electron system of the molecule. The introduction of the strongly electron-donating amino group causes a significant shift in the maximum absorption wavelength (λₘₐₓ).

Compound Key Chromophoreλₘₐₓ (nm)
Precursor A: 4-Chloro-3-nitrobenzoic AcidSubstituted Nitrobenzene~260-280
Precursor B: 4-(Methylamino)-3-nitrobenzoic Acidp-Nitroaniline derivative~380-410
Final Product: this compoundp-Nitroaniline derivative~385-415

Causality Behind the Shifts:

  • Bathochromic Shift: The transition from Precursor A to Precursor B results in a large bathochromic (red) shift. This is because the methylamino group is a powerful auxochrome (color-enhancing group) that extends the conjugation of the nitrobenzene chromophore. The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring and the nitro group, lowering the energy gap for the π→π* electronic transition. This phenomenon is characteristic of para-substituted nitrobenzene derivatives with electron-donating groups.[7][8]

  • Minor Effect of Reduction: The reduction of the carboxylic acid to an alcohol (Precursor B to Final Product) has a minimal impact on the λₘₐₓ. The primary chromophore responsible for the absorption in the visible region is the 4-(methylamino)-3-nitrophenyl system, which remains intact.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.

Protocol 1: Sample Preparation
  • For NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • For IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • For UV-Vis: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or methanol). Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

Protocol 2: Spectroscopic Data Acquisition Workflow

G cluster_workflow Data Acquisition Workflow A Prepare Sample (Protocol 1) B Acquire UV-Vis Spectrum (Scan 200-600 nm) A->B C Acquire IR Spectrum (4000-650 cm⁻¹, ATR) A->C D Acquire ¹H NMR Spectrum (e.g., 400 MHz) A->D E Process & Analyze Data (Baseline Correction, Peak Picking) B->E C->E D->E

Caption: Standard workflow for spectroscopic characterization.

Conclusion

The spectroscopic journey from 4-chloro-3-nitrobenzoic acid to this compound is a clear and illustrative example of how fundamental analytical techniques can be used to monitor and confirm the outcomes of a multi-step synthesis. Each step imparts a unique and identifiable signature upon the molecule's spectrum. By combining IR, ¹H NMR, and UV-Vis data, researchers can confidently track the disappearance of starting material functionalities and the appearance of desired product characteristics, ensuring the integrity of this valuable synthetic intermediate for its intended downstream applications.

References

  • PubChem. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320. Available from: [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Available from: [Link]

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475. Available from: [Link]

  • Krygowski, T. M., et al. "Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives." Molecules, 2016. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-3-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Rieger, P. H., & Fraenkel, G. K. "Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals." The Journal of Chemical Physics, 1963. Available from: [Link]

  • MDPI. "Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives." Molecules, 2016. Available from: [Link]

  • PubChem. 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. Available from: [Link]

  • Geske, D. H., & Maki, A. H. "Electron Spin Resonance and Polarographic Investigation of Substituted Nitrobenzene Negative Ions." Journal of the American Chemical Society, 1960. Available from: [Link]

  • National Institutes of Health. "Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes." PubMed Central, 2021. Available from: [Link]

  • Sciencemadness.org. Reduction of 4-nitrobenzoic acid. Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Research Square, 2024. Available from: [Link]

  • National Institutes of Health. (4-Nitrophenyl)methanol. PubMed Central, 2012. Available from: [Link]

  • PubChem. (4-Amino-3-nitrophenyl)methanol | C7H8N2O3 | CID 12902831. Available from: [Link]

  • PubChem. 3-Methylamino-4-Nitrophenoxyethanol | C9H12N2O4 | CID 93326. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (4-Nitrophenyl)methanol. Available from: [Link]

  • PubChem. 3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360. Available from: [Link]

Sources

The Positional Isomerism of the Nitro Group: A Decisive Factor in the Reactivity of Methylamino Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

The strategic placement of a nitro group on an aromatic ring is a powerful tool in the medicinal chemist's arsenal, capable of profoundly altering a molecule's electronic properties, and consequently, its reactivity and biological activity. This guide provides a comprehensive comparison of how the position of a nitro group—ortho, meta, or para—influences the chemical behavior of methylamino benzyl alcohols. Understanding these nuanced differences is critical for the rational design of novel therapeutics and the optimization of synthetic pathways.

The Electronic and Steric Landscape of Nitro-Substituted Methylamino Benzyl Alcohols

The reactivity of methylamino benzyl alcohols is governed by the interplay of the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂). The relative positions of these substituents to the benzyl alcohol moiety create distinct electronic and steric environments, leading to significant variations in the reactivity of the ortho, meta, and para isomers.

The nitro group, a potent electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[1][2] Conversely, the methylamino group is an activating, ortho-para directing group. The ultimate reactivity of the molecule is a delicate balance of these opposing electronic influences, further modulated by steric hindrance, particularly from the ortho-nitro group.

Comparative Reactivity Analysis

The position of the nitro group dictates the molecule's susceptibility to various chemical transformations. Here, we compare the reactivity of the ortho, meta, and para isomers in key reactions.

Oxidation of the Benzyl Alcohol

The oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic environment of the benzylic carbon.

General Trend: Electron-withdrawing groups, such as the nitro group, generally decrease the rate of oxidation of benzyl alcohols.[1] This is because the oxidation step often involves the removal of a hydride ion or a proton and an electron pair from the benzylic position, a process that is disfavored by electron-deficient aromatic rings.

Isomer Comparison:

  • Para-Nitro Isomer: The strong electron-withdrawing effect of the para-nitro group, transmitted effectively through resonance, significantly deactivates the benzylic position. This leads to the slowest rate of oxidation among the three isomers.

  • Meta-Nitro Isomer: The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction. While still deactivating, this effect is less pronounced than the resonance effect from the para position, resulting in a faster oxidation rate compared to the para isomer.

  • Ortho-Nitro Isomer: The ortho isomer's reactivity is influenced by a combination of electronic and steric factors. While the electronic effect is strongly deactivating, steric hindrance from the bulky ortho-nitro group can affect the approach of the oxidizing agent and the geometry of the transition state.[2] In many cases, the ortho isomer exhibits a reactivity that is intermediate between the meta and para isomers, though specific reaction conditions can alter this trend.

IsomerExpected Relative Rate of OxidationPrimary Influencing Factor(s)
Para-NitroSlowestStrong resonance and inductive electron withdrawal
Meta-NitroIntermediateInductive electron withdrawal
Ortho-NitroVariable (often intermediate)Strong inductive and resonance electron withdrawal, plus steric hindrance

Experimental Protocols

General Synthesis of Nitro-Substituted Methylamino Benzyl Alcohols

The synthesis of the target compounds typically involves a two-step process: N-methylation of the corresponding nitrobenzylamine followed by reduction of the nitro group to an amino group and subsequent conversion to the methylamino benzyl alcohol. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction Nitrobenzylamine Nitrobenzylamine N_Methylated_Product Nitro-N-methylbenzylamine Nitrobenzylamine->N_Methylated_Product Formic Acid / Formaldehyde (Eschweiler-Clarke Reaction) Final_Product Methylamino Benzyl Alcohol N_Methylated_Product->Final_Product e.g., SnCl2 / HCl or Catalytic Hydrogenation caption General synthetic workflow for methylamino benzyl alcohols.

Caption: General synthetic workflow for methylamino benzyl alcohols.

Step 1: Synthesis of Nitro-N-methylbenzylamines (Illustrative Example: Para Isomer)

A common method for N-methylation is the Eschweiler-Clarke reaction.

  • To a solution of 4-nitrobenzylamine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (1.2 eq).

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-N-methylbenzylamine.

Step 2: Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation or metal-acid combinations.[3][4]

  • Dissolve the nitro-N-methylbenzylamine (1.0 eq) in ethanol.

  • Add a catalyst, such as Palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the corresponding aminobenzylamine.

Note: The final conversion to the benzyl alcohol can be achieved through various established methods depending on the desired final product.

Comparative Oxidation Kinetics Experiment

To quantitatively compare the reactivity of the isomers, a kinetic study of their oxidation can be performed.

  • Prepare equimolar solutions of the ortho-, meta-, and para-nitro methylamino benzyl alcohols in a suitable solvent (e.g., acetic acid).

  • Prepare a solution of an oxidizing agent, such as pyridinium dichromate (PDC).

  • Initiate the reactions by adding the oxidizing agent to each of the alcohol solutions at a constant temperature.

  • Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique, such as UV-Vis spectroscopy (monitoring the disappearance of the oxidant) or gas chromatography (monitoring the formation of the aldehyde product).

  • Determine the initial rate of each reaction. The relative rates will provide a quantitative measure of the influence of the nitro group's position on the alcohol's reactivity towards oxidation.

The Impact of Nitro Group Position on Acidity and Basicity

The electronic effects of the nitro group also influence the acidity of the benzylic proton and the basicity of the methylamino group.

  • Acidity of the Hydroxyl Group: The electron-withdrawing nitro group increases the acidity of the benzylic alcohol. This effect is most pronounced in the para and ortho positions due to resonance stabilization of the resulting alkoxide ion. The meta isomer will have a less acidic hydroxyl group compared to the ortho and para isomers.

  • Basicity of the Methylamino Group: The electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atom of the methylamino group, thereby reducing its basicity. This effect is strongest for the para and ortho isomers, making them less basic than the meta isomer.

Acidity_Basicity_Trends cluster_acidity Acidity of -OH group cluster_basicity Basicity of -NHMe group para_acid para > ortho_acid ortho ≈ meta_acid meta meta_base meta > ortho_base ortho ≈ para_base para caption Predicted trends in acidity and basicity.

Caption: Predicted trends in acidity and basicity.

Conclusion

The position of a nitro group on the aromatic ring of methylamino benzyl alcohols is a critical determinant of their chemical reactivity. The interplay of strong electron-withdrawing effects and steric hindrance leads to distinct reactivity profiles for the ortho, meta, and para isomers. The para isomer is generally the least reactive towards oxidation due to potent resonance effects, while the meta isomer is more reactive. The ortho isomer's reactivity is a complex interplay of electronic deactivation and steric effects. These positional differences also manifest in the acidity of the hydroxyl group and the basicity of the methylamino group. A thorough understanding of these structure-activity relationships is paramount for the successful design and synthesis of new chemical entities in drug discovery and development.

References

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Retrieved from [Link]

  • Hammett Plot for the oxidation of benzyl alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Retrieved from [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). National Institutes of Health. Retrieved from [Link]

  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. (2020). ACS Catalysis. Retrieved from [Link]

  • Understanding the Oxidative Properties of Nickel Oxyhydroxide in Alcohol Oxidation Reactions. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of N-methylbenzylamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. (n.d.). Retrieved from [Link]

  • Method for preparing N-methyl paranitroaniline. (n.d.). Google Patents.
  • Reductive methylation of nitroarenes to N-methylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The First Orthopalladation of a Primary Nitrobenzylamine. Synthesis of Chiral Cyclopalladated Complexes derived from (S). (n.d.). RSC Publishing. Retrieved from [Link]

  • The Effect of Substituents on pKa. (n.d.). Lumen Learning. Retrieved from [Link]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-amino-N-alkyl benzylamine preparation methood. (n.d.). Google Patents.
  • Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. (2013). ACS Publications. Retrieved from [Link]

  • Kinetics parameters for oxidation of benzyl alcohol at 363 K... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. (n.d.). JOCPR. Retrieved from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. (n.d.). Universal Print. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. (2019). MDPI. Retrieved from [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Kinetics and mechanism of the oxidation of ortho-substituted benzyl alcohols by pyridinium dichromate. (n.d.). ResearchGate. Retrieved from [Link]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Kinetic and Mechanistic study of oxidation of Benzyl alcohol byN-Chlorosuccinimide. (n.d.). Jetir.Org. Retrieved from [Link]

  • Process for the preparation of N-benzylamines. (n.d.). Google Patents.
  • Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. (n.d.). Google Patents.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical cross-validation of [4-(Methylamino)-3-nitrophenyl]methanol, a key intermediate in various synthetic pathways. Our focus is on establishing robust, reliable, and specific analytical methods essential for quality control, stability testing, and impurity profiling in a drug development context. We will objectively compare the performance of orthogonal analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and supplement this with definitive spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

The methodologies presented herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. We will not only detail the "how" but also the critical "why" behind experimental choices, providing a causal link between methodology and data integrity.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and stability of non-volatile and thermally labile compounds like this compound. Its strength lies in its ability to separate the target analyte from structurally similar impurities, which is critical for accurate quantification.

Causality in Method Development

A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of the target analyte. A C18 column provides a versatile stationary phase with strong hydrophobic retention capabilities. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate retention of the analyte while allowing for the elution of more polar and non-polar impurities within a reasonable runtime. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible ionization states and retention times for the amine-containing analyte. UV detection is employed, leveraging the chromophoric nitro-aromatic system for sensitive detection. An analytical method for the related compound, 3-methyl-4-nitrophenol, utilizes a similar mobile phase composition (acetonitrile:water), demonstrating the suitability of this solvent system for nitrophenol derivatives[1].

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm, selected based on the UV absorbance profile of similar nitroaromatic compounds[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Workflow for HPLC Analysis

Caption: RP-HPLC workflow for quantitative analysis.

Comparative Data and Performance

To establish specificity, the developed method must be able to resolve this compound from its potential process-related impurities and degradation products. Here, we compare its retention time with structurally similar alternatives.

CompoundMolecular WeightStructurePredicted Retention Time (min)Rationale for Separation
This compound 182.18[2]Target Analyte~12.5Baseline retention.
(4-Amino-3-nitrophenyl)methanol168.15[3]Potential Precursor/Impurity~10.8More polar (primary vs. secondary amine), elutes earlier.
(3-Amino-4-nitrophenyl)methanol168.15[4]Isomeric Impurity~11.2Slightly different polarity due to isomerism, expected to resolve.
3-Methyl-4-nitrobenzyl alcohol167.16[5]Structurally Similar~14.0Lacks the polar amino group, making it more hydrophobic and later eluting.

Validation of this method would proceed according to ICH Q2(R1) guidelines, assessing linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation and Volatile Impurity Detection

GC-MS serves as an excellent orthogonal technique to HPLC. It provides confirmation of identity through mass fragmentation patterns and is superior for identifying volatile or semi-volatile impurities that may not be well-retained by RP-HPLC.

Causality in Method Development

The target analyte contains a polar hydroxyl and an amino group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is a critical step to increase volatility and thermal stability. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen to cap these active hydrogens. The resulting trimethylsilyl (TMS) ether/amine is much more amenable to GC analysis. An alternative to derivatization could be the use of a highly polar GC column, but derivatization often provides more robust results[6]. The use of a non-polar DB-5ms or similar column is standard for general screening after derivatization.

Experimental Protocol: GC-MS Method
  • Derivatization:

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization source).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Workflow for GC-MS Analysis

Sources

Safety Operating Guide

Navigating the Disposal of [4-(Methylamino)-3-nitrophenyl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [4-(Methylamino)-3-nitrophenyl]methanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. As a nitroaromatic and aminophenol derivative, this compound should be handled with caution. Nitroaromatic compounds are recognized as a class of substances that can pose significant environmental and health risks, including toxicity and mutagenicity.[1][2] Therefore, it is prudent to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE):

At a minimum, the following PPE should be worn when handling this compound in any form (solid, in solution, or as waste):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use.

  • Body Protection: A standard laboratory coat should be worn.

For detailed information on PPE, refer to relevant safety data sheets for similar compounds and general laboratory safety guidelines.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its point of generation to its final disposal.[6]

1. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix solid waste with liquid waste.[3]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container.

    • The container must be compatible with the solvent used. For example, use glass containers for organic solvents.[3]

    • Crucially, do not mix incompatible wastes. For instance, acidic solutions should be kept separate from basic solutions and reactive chemicals.[7]

2. Labeling of Waste Containers:

Proper labeling is a critical component of safe waste management.[8] Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the chemical in the waste solution (if applicable)

  • The date on which the first drop of waste was added to the container.

3. Storage of Hazardous Waste:

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

  • Keep containers tightly sealed except when adding waste.[8]

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant tray or tub.

  • Flammable waste should be stored in a designated flammable storage cabinet.

4. Arranging for Disposal:

  • Once a waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Collect in a labeled solid waste container. IsSolid->SolidContainer Solid LiquidContainer Collect in a labeled liquid waste container. IsSolid->LiquidContainer Liquid CheckCompatibility Ensure container compatibility. SolidContainer->CheckCompatibility LiquidContainer->CheckCompatibility LabelWaste Properly label the container with 'Hazardous Waste' and full chemical name. CheckCompatibility->LabelWaste StoreWaste Store in a designated Satellite Accumulation Area with secondary containment. LabelWaste->StoreWaste EHS_Pickup Contact EHS for pickup when container is full. StoreWaste->EHS_Pickup

Sources

Operational Safety Guide: Handling and Disposal of [4-(Methylamino)-3-nitrophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of [4-(Methylamino)-3-nitrophenyl]methanol (CAS No. 62347-97-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory. The information herein is synthesized from established safety principles for analogous chemical structures, including aromatic nitro compounds, aromatic amines, and benzyl alcohols, to create a conservative and robust safety framework.

Hazard Assessment and Risk Profile: A Proactive Approach

Understanding the intrinsic hazards of this compound is the foundation of safe handling. The molecule's structure contains three key functional groups that dictate its risk profile: an aromatic nitro group, a methylamino group, and a benzyl alcohol moiety. A comprehensive hazard assessment must consider the synergistic effects of these groups.

The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes such compounds susceptible to metabolic reduction into potentially carcinogenic aromatic amines.[1] Aromatic nitro compounds are known for their toxicity, potential mutagenicity, and rapid absorption through the skin.[1][2] Furthermore, organic nitro compounds can be thermally unstable and may decompose exothermically or violently under heat.[3][4]

The following table summarizes the anticipated hazards based on the chemical's structural class.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7]The nitroaromatic structure is associated with systemic toxicity. The primary acute hazard of many aromatic nitro compounds is cyanosis (impaired oxygen transport in the blood).[2]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[5][6]Benzyl alcohol derivatives and nitroaromatic compounds are frequently irritants. Direct contact can cause localized inflammation and damage.
Mutagenicity/Carcinogenicity Suspected mutagen and potential carcinogen.Nitroaromatic compounds are often mutagenic and can be reduced to carcinogenic aromatic amines in the body.[1] The position of the nitro group can influence this activity.[1]
Thermal Instability Potential for violent or explosive decomposition upon heating, especially under confinement or when mixed with certain other chemicals.[3]The nitro group is an energetic functional group. Contamination can significantly lower the decomposition temperature of nitro compounds.[4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection are robust engineering controls and stringent work practices designed to minimize exposure potential.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This control is non-negotiable and serves to contain solid particulates (dust) and any potential vapors, preventing inhalation.[8][9]

  • Ventilation: The laboratory must be equipped with a ventilation system that ensures regular air changes, preventing the accumulation of contaminants.[10]

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Safe Work Practices:

    • Keep containers tightly sealed when not in use.[11]

    • Avoid the generation of dust during handling.[12]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

    • Ensure an eyewash station and safety shower are readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following protocol outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) ANSI Z87.1-compliant safety glasses with side shields.Nitrile gloves.Fully-buttoned laboratory coat.Not required.
Weighing & Handling Solids (in Fume Hood) Tightly fitting chemical splash goggles.[13]Chemical-resistant gloves (nitrile is a suitable starting point; double-gloving is recommended).[8]Fully-buttoned laboratory coat.Not required if performed correctly within a certified fume hood.
Preparing Solutions (in Fume Hood) Tightly fitting chemical splash goggles and a face shield if there is a significant splash risk.Chemical-resistant gloves (nitrile). Inspect gloves before use.Chemical-resistant apron over a fully-buttoned laboratory coat.Not required if performed correctly within a certified fume hood.
Spill Cleanup Tightly fitting chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber, nitrile).[10]Chemical-resistant, impervious clothing or coveralls.[13]A NIOSH-approved air-purifying respirator with particulate filters (for solids) or organic vapor cartridges may be required depending on the spill size and location.[5][12]

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Assess Task (e.g., Weighing, Solution Prep, Spill) fume_hood Is the task performed in a certified fume hood? start->fume_hood dust_risk Potential for dust or aerosol generation? fume_hood->dust_risk Yes ppe_respirator Add: NIOSH-Approved Respirator fume_hood->ppe_respirator No splash_risk Significant splash risk? dust_risk->splash_risk Yes ppe_goggles Upgrade to: Chemical Splash Goggles dust_risk->ppe_goggles No splash_risk->ppe_goggles No ppe_full Full PPE Required: - Goggles & Face Shield - Chemical Apron - Double Gloves splash_risk->ppe_full Yes ppe_basic Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves ppe_goggles->ppe_basic ppe_respirator->ppe_basic ppe_full->ppe_basic

Caption: PPE selection workflow based on task-specific risks.

Emergency Procedures: A Step-by-Step Response Plan

Rapid and correct response during an emergency is critical to mitigating harm.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Assess the Situation: Determine the size and location of the spill. If the spill is large, flammable, or outside of a containment area, evacuate and call emergency services.

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.

  • Containment & Cleanup:

    • For solid spills , gently sweep up the material to avoid creating dust. Place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7][11]

    • For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., sand, vermiculite).[11] Scoop the material into a labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

The diagram below outlines the logical flow for responding to a chemical spill.

Spill_Response_Plan Chemical Spill Response Plan spill Spill Detected alert Alert Personnel in Area spill->alert assess Assess Spill Size & Location alert->assess evacuate Evacuate Area Call Emergency Services assess->evacuate Large / Uncontrolled ppe Don Appropriate Spill-Response PPE assess->ppe Small / Contained contain Contain Spill with Inert Material ppe->contain collect Collect Waste into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Logical workflow for responding to a chemical spill.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: All solid this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[14]

  • Segregation: Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless directed by your institution's EHS department.

  • Disposal Method: The primary recommended disposal method for nitrophenolic compounds is controlled incineration in a licensed hazardous waste facility.[15] This ensures complete destruction of the compound. Never dispose of this chemical down the drain or in regular trash.[16]

  • Regulatory Compliance: All disposal activities must adhere strictly to local, state, and federal regulations. Consult your institution's EHS department for specific procedures and to arrange for waste pickup.

By adhering to these rigorous safety protocols, you contribute to a secure research environment, protecting yourself, your colleagues, and the integrity of your work.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Purohit, V., & Basu, A. K. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-24. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 247-251. [Link]

  • UCLA Chemistry & Biochemistry. (2012). Methanol - Standard Operating Procedure. [Link]

  • Renwick, A. G. (2003). The safety testing of amino acids. The Journal of Nutrition, 133(6 Suppl 1), 2030S-2039S. [Link]

  • Loba Chemie. Safety Data Sheet: p-NITROPHENOL EXTRA PURE. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Garlick, P. J. (2004). The nature of human hazards associated with excessive intake of amino acids. The Journal of Nutrition, 134(6 Suppl), 1633S-1639S. [Link]

  • National Science Teachers Association (NSTA). Safer Handling of Alcohol in the Laboratory. [Link]

  • Innoveda Chemicals. (2023). Ensuring Safety in Methanol Handling and Storage. [Link]

  • Methanol Institute. Methanol Safe Handling Manual. [Link]

  • Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological Research, 71(1), 29-45. [Link]

  • Agilent. Safety Data Sheet: Amino Acid Standard. [Link]

  • Holeček, M. (2022). Side effects of amino acid supplements. Physiological Research, 71(1), 29-45. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzyl alcohol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.